molecular formula C14H21NO5S B060570 Acetochlor esa CAS No. 187022-11-3

Acetochlor esa

Cat. No.: B060570
CAS No.: 187022-11-3
M. Wt: 315.39 g/mol
InChI Key: HXAIQOCRALNGKB-UHFFFAOYSA-N
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Description

Acetochlor ESA (Ethanesulfonic Acid) is a major environmental metabolite of the widely used pre-emergence herbicide, Acetochlor. This compound is of significant research value in the field of environmental science and agrochemical analysis, primarily serving as a key marker for studying the environmental fate, transport, and degradation pathways of Acetochlor. Its mechanism of action is rooted in its formation as a degradate, resulting from the metabolic breakdown of the parent herbicide in soil and water, as well as through biological processes in plants and microorganisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAIQOCRALNGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037483
Record name Acetochlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187022-11-3
Record name Acetochlor ESA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187022-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetochlor ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetochlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOCHLOR ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Acetochlor ESA: Chemical Structure, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951) is a widely used pre-emergent herbicide from the chloroacetanilide class, employed to control annual grasses and broadleaf weeds in various crops. Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor ethanesulfonic acid (ESA) is a major and frequently detected metabolite in soil and water resources. Due to its persistence and potential for mobility, understanding the chemical nature, analytical determination, and toxicological implications of Acetochlor ESA is of significant interest to researchers in environmental science, toxicology, and drug development. This guide provides a comprehensive overview of the chemical structure, analytical methodologies, and toxicological profile of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid, is an organosulfonic acid derivative of the parent herbicide, acetochlor.[1] Its chemical structure is characterized by the substitution of the chlorine atom in acetochlor with a sulfonic acid group.

Below is a 2D representation of the chemical structure of this compound: Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid[1]
CAS Number 187022-11-3[1]
Molecular Formula C₁₄H₂₁NO₅S[1]
Molecular Weight 315.39 g/mol [1]
SMILES CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C[1]
Physical Description Typically handled as an analytical standard in solution

Synthesis

This compound is primarily formed in the environment through the metabolism of acetochlor by soil microorganisms. For research and analytical purposes, this compound is synthesized to be used as a reference standard. While detailed proprietary synthesis methods for analytical standards are not always publicly available, the general synthetic route would involve the reaction of the parent compound, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (acetochlor), with a sulfite (B76179) salt to replace the chlorine atom with a sulfonic acid group.

The synthesis of the parent compound, acetochlor, is a two-step process.[2] It begins with the reaction of 2-ethyl-6-methylaniline (B166961) with chloroacetyl chloride to form an anilide intermediate.[2] This intermediate is then treated with chloromethyl ethyl ether in the presence of sodium hydroxide (B78521) to yield acetochlor.[2]

A specific, detailed, and publicly available protocol for the synthesis of this compound for use as an analytical standard was not identified in the reviewed literature. Analytical standards are commercially available from various chemical suppliers.[2][3]

Spectroscopic Data

Experimental Protocols

The analysis of this compound in environmental samples, such as water, is typically performed using solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol for Analysis of this compound in Water by SPE and LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.[4][5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through the cartridge.

  • Sample Loading: Load a specific volume of the filtered water sample (e.g., 50 mL) onto the conditioned SPE cartridge at a controlled flow rate.[4]

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the retained analytes, including this compound, from the cartridge using a suitable solvent mixture, such as 80/20 methanol/water (v/v).[4]

  • Concentration and Reconstitution: Reduce the eluate volume under a gentle stream of nitrogen and reconstitute in a smaller volume of a solvent compatible with the LC mobile phase (e.g., 10/90 acetonitrile (B52724)/water).[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

    • Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-20 µL) is injected.

  • Mass Spectrometry Detection:

    • MS System: A tandem quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of this compound.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor ion to product ion transitions for this compound.

Environmental Fate and Toxicology

This compound is a significant environmental degradation product of the herbicide acetochlor.[3] Its formation in soil and water is a key aspect of the environmental fate of the parent compound.

Toxicological Profile of the Parent Compound: Acetochlor

Acetochlor has been shown to induce a range of toxicological effects. Studies have demonstrated that acetochlor can induce the generation of reactive oxygen species (ROS) and affect apoptotic-signaling pathways. It can also enhance intracellular free Ca²⁺ concentration and decrease mitochondrial transmembrane potential. Furthermore, acetochlor exposure has been linked to the activation of various signaling pathways, including the NRF2-mediated oxidative stress response, calcium signaling, and inflammatory pathways such as TNFα/TNFR1 and TLR4/NF-κB/NLRP3.

Toxicological Profile of this compound

Animal studies indicate that this compound is less potent than its parent compound, acetochlor.[3] However, it is not without biological activity. The primary toxicological concern associated with this compound is its potential to act as a thyroid disruptor.

Mechanism of Thyroid Disruption:

The precise mechanism of thyroid disruption by this compound is still under investigation. However, studies on the parent compound, acetochlor, suggest that it can disrupt the thyroid-pituitary homeostasis by increasing the clearance of serum thyroxin (T4).[7] It is hypothesized that this compound may act through a similar mechanism, leading to alterations in thyroid hormone levels.[7] Exposure to acetochlor has been shown to alter the expression of genes regulated by thyroid hormone.[8][9]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Water Sample Water Sample Filtration Filtration Water Sample->Filtration Sample Loading Sample Loading Filtration->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Concentration & Reconstitution Concentration & Reconstitution Elution->Concentration & Reconstitution LC Separation LC Separation Concentration & Reconstitution->LC Separation Inject ESI (Negative) ESI (Negative) LC Separation->ESI (Negative) Tandem MS (MRM) Tandem MS (MRM) ESI (Negative)->Tandem MS (MRM) Data Analysis Data Analysis Tandem MS (MRM)->Data Analysis

Caption: Experimental workflow for the analysis of this compound in water samples.

Environmental Fate and Toxicological Implication of this compound

logical_relationship cluster_environment Environment (Soil/Water) cluster_organism Organism Acetochlor Acetochlor (Herbicide) Degradation Microbial Degradation Acetochlor->Degradation Acetochlor_ESA This compound (Metabolite) Degradation->Acetochlor_ESA Uptake Uptake Acetochlor_ESA->Uptake Exposure Thyroid_System Thyroid System Uptake->Thyroid_System Disruption Disruption of Homeostasis Thyroid_System->Disruption Hormone_Alteration Altered T4 Levels Disruption->Hormone_Alteration

Caption: Formation of this compound and its potential impact on the thyroid system.

References

Acetochlor ESA Formation Pathway in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetochlor (B104951), a widely used chloroacetamide herbicide, undergoes significant transformation in the environment, leading to the formation of various degradation products. Among these, Acetochlor ethanesulfonic acid (ESA) is a major and frequently detected metabolite in both soil and water systems. Understanding the formation pathway of Acetochlor ESA is critical for assessing the environmental fate and potential impact of Acetochlor. This technical guide provides a comprehensive overview of the biochemical processes involved in this compound formation, detailed experimental protocols for its study, and quantitative data on its occurrence and formation rates.

The Biochemical Pathway of this compound Formation

The formation of this compound from its parent compound, Acetochlor, is a multi-step biological process primarily mediated by microorganisms in soil and water. The pathway involves an initial conjugation reaction followed by a series of enzymatic transformations analogous to the mercapturic acid pathway observed in mammals for xenobiotic detoxification.

The key steps are:

  • Glutathione (B108866) Conjugation: The process is initiated by the enzymatic conjugation of Acetochlor with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), a ubiquitous family of enzymes found in a wide range of organisms, including soil microorganisms.[1][2][3] The glutathione conjugate of Acetochlor is the initial, crucial intermediate in the formation of this compound.

  • Sequential Enzymatic Cleavage: Following glutathione conjugation, the resulting Acetochlor-glutathione conjugate undergoes sequential cleavage of its amino acid residues. This part of the pathway is carried out by a series of microbial enzymes:

    • γ-Glutamyltransferase (GGT): This enzyme removes the glutamyl residue from the Acetochlor-glutathione conjugate, yielding a cysteinylglycine (B43971) conjugate.[4][5][6]

    • Dipeptidases: These enzymes then cleave the glycine (B1666218) residue from the cysteinylglycine conjugate, resulting in the formation of a cysteine conjugate of Acetochlor.[4][5][6]

  • Final Transformation to ESA: The final steps leading to the formation of this compound from the cysteine conjugate can proceed through different enzymatic reactions within microbial metabolism. While the precise enzymatic details in soil and water microorganisms are a subject of ongoing research, the overall transformation involves the conversion of the cysteine conjugate to the stable ethanesulfonic acid derivative.

Below is a diagram illustrating the core biochemical pathway for the formation of this compound.

Acetochlor_ESA_Formation Acetochlor Acetochlor Acetochlor_GSH Acetochlor-Glutathione Conjugate Acetochlor->Acetochlor_GSH GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GST->Acetochlor_GSH CysGly_Conj Acetochlor-Cysteinylglycine Conjugate Acetochlor_GSH->CysGly_Conj GGT γ-Glutamyl- transferase (GGT) Cys_Conj Acetochlor-Cysteine Conjugate GGT->Cys_Conj Dipeptidase Dipeptidase Microbial_Metabolism Further Microbial Metabolism Acetochlor_ESA This compound Cys_Conj->Acetochlor_ESA Microbial_Metabolism->Acetochlor_ESA

Biochemical pathway of this compound formation.

Quantitative Data on Acetochlor Degradation and ESA Formation

The rate of Acetochlor degradation and subsequent ESA formation is influenced by various environmental factors, including soil type, temperature, moisture, pH, and microbial population. The persistence of Acetochlor is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Table 1: Half-life (DT50) of Acetochlor in Soil
Soil TypeDepthTemperature (°C)DT50 (days)Reference
Not specifiedSurfaceField Conditions10.5 - 15.1[7]
Surface SoilsSurfaceField Conditions6.51 - 13.9[7]
Subsurface SoilsSubsurfaceField Conditions20.3 - 26.7[7]
Loamy SandSurface2018[8]
VariousSubsurface (down to 4.6m)202 - 88
Neoluvisol & Calcosol0-25 cm15 - 251.4 - 14.9[9]
Chernozem0-25 cmField Conditions13.86 - 17.32[8]
Medium Silty LoamLaboratoryNot specifiedFaster degradation[10]
Heavy Loamy SandLaboratoryNot specifiedSlower degradation[10]
New Alluvial, Lateritic, Coastal Saline, Black SoilLaboratory28 ± 22.2 - 16.7[11]
Table 2: Detection of Acetochlor and its Metabolites in Water
CompoundWater TypeLocationConcentration RangeReference
This compoundGroundwaterMinnesota, USAUp to 44.3 ppb[12]
This compoundSurface WaterMinnesota, USAUp to 4.8 ppb[12]
AcetochlorGroundwaterIowa, USA< 0.1 µg/L[5]
This compoundGroundwaterFour US SitesUp to 13 µg/L[5]
Acetochlor OXAGroundwaterMinnesota, USAUp to 1.4 µg/L[5]
This compoundRaw WaterNot specified~0.4 µg/L[5]
AcetochlorStreamsMidwestern USAUp to 2 µg/L[13]
This compoundMississippi RiverUSA0.2 - 1.5 µg/L[13]
Acetochlor & MetabolitesGroundwaterUSASummed median < 0.05 µg/L (parent), 1.2 µg/L (metabolites)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation.

Soil Incubation Study for Acetochlor Degradation

This protocol is designed to assess the degradation rate of Acetochlor in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade Acetochlor

  • Sterile distilled water

  • Incubation containers (e.g., glass jars with loose-fitting lids)

  • Incubator capable of maintaining constant temperature and humidity

  • High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)

Procedure:

  • Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Determine the soil's water holding capacity (WHC).

  • Spiking: Weigh a known amount of soil (e.g., 100 g) into each incubation container. Prepare a stock solution of Acetochlor in a suitable solvent (e.g., ethanol). Apply the Acetochlor solution to the soil to achieve the desired concentration (e.g., 1-5 mg/kg). Allow the solvent to evaporate completely.

  • Moisture Adjustment: Add sterile distilled water to adjust the soil moisture to a specific level, typically 40-60% of WHC.[4]

  • Incubation: Place the containers in an incubator at a constant temperature (e.g., 20-25°C) in the dark.[4]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove replicate soil samples for analysis.

  • Extraction: Extract Acetochlor and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol (B129727)/water or acetone).[14] A common method involves shaking a known weight of soil with the solvent, followed by centrifugation or filtration.

  • Analysis: Analyze the extracts using HPLC or GC to quantify the concentration of Acetochlor and its degradation products, including this compound.

  • Data Analysis: Plot the concentration of Acetochlor versus time and determine the degradation kinetics and the half-life (DT50).

Analysis of Acetochlor and its Metabolites in Water by SPE and LC/ESI-MS/MS

This protocol is based on established methods for the sensitive detection and quantification of Acetochlor and its ESA and oxanilic acid (OA) degradates in water samples.[7][8][15]

Materials:

  • Water sample (groundwater, surface water)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical standards for Acetochlor, this compound, and Acetochlor OA

Procedure:

  • Sample Preparation: Acidify a 50 mL water sample with phosphoric acid.[7]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by acidified water.[7]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

  • Elution: Elute the retained analytes from the SPE cartridge using a suitable solvent mixture, such as 80/20 methanol/water.[7]

  • Concentration and Reconstitution: Evaporate the eluate to a small volume (e.g., <1 mL) and reconstitute it in a solvent compatible with the LC mobile phase, typically 10/90 acetonitrile/water.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution program with mobile phases such as acetonitrile and water with appropriate additives (e.g., ammonium (B1175870) acetate).

    • Mass Spectrometric Detection: Operate the mass spectrometer in both positive ion mode for the parent Acetochlor and negative ion mode for the ESA and OA degradates.[7] Monitor the specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

  • Quantification: Prepare a calibration curve using analytical standards of known concentrations to quantify the analytes in the water samples.

Visualizations of Workflows and Pathways

Experimental Workflow for Soil Degradation Study

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Collect_Soil Collect and Sieve Soil Spike_Soil Spike Soil with Acetochlor Collect_Soil->Spike_Soil Adjust_Moisture Adjust Soil Moisture Spike_Soil->Adjust_Moisture Incubate Incubate at Controlled Temperature and Humidity Adjust_Moisture->Incubate Sample_Soil Collect Soil Samples at Time Intervals Incubate->Sample_Soil Extract_Analytes Solvent Extraction Sample_Soil->Extract_Analytes Analyze_Extracts Analyze by HPLC/GC Extract_Analytes->Analyze_Extracts Determine_Kinetics Determine Degradation Kinetics and Half-life (DT50) Analyze_Extracts->Determine_Kinetics Degradation_Factors Degradation Acetochlor Degradation Rate Microbial Microbial Activity and Population Degradation->Microbial Soil_Props Soil Properties Degradation->Soil_Props Env_Cond Environmental Conditions Degradation->Env_Cond Soil_Type Soil Type Soil_Props->Soil_Type OM Organic Matter Soil_Props->OM pH pH Soil_Props->pH Temp Temperature Env_Cond->Temp Moisture Moisture Env_Cond->Moisture

References

Environmental Fate and Transport of Acetochlor ESA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951) is a widely used chloroacetanilide herbicide for the control of annual grasses and some broad-leaved weeds in various crops.[1] Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor Ethanesulfonic Acid (ESA) is a major and frequently detected metabolite.[2][3] Due to its persistence and mobility, Acetochlor ESA is commonly found in both groundwater and surface water, often at higher concentrations and with greater frequency than the parent compound.[3][4] This technical guide provides an in-depth overview of the environmental fate and transport of this compound, compiling available quantitative data, detailing experimental protocols for its study, and visualizing key pathways and processes.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in the environment.

PropertyValueSource
Chemical Formula C₁₄H₂₁NO₅S[5]
Molecular Weight 315.39 g/mol [5]
XLogP3 1.5[5]
IUPAC Name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid[5]
CAS Number 187022-11-3[5]

Environmental Fate and Transport

The environmental behavior of this compound is governed by a combination of transport and transformation processes, primarily occurring in soil and water.

Degradation

This compound is a product of the biological degradation of acetochlor.[6] The primary degradation pathways for acetochlor involve microbial action in the soil, leading to the formation of both this compound and Acetochlor Oxanilic Acid (OXA).[2][6] this compound itself is subject to further biodegradation in the environment, with a reported timeframe of a few days to weeks.[7]

Quantitative Degradation Data

CompoundDT₅₀ (days)ConditionsSource
Acetochlor3.4 - 29 (field mean: 12.9)Field studies[2][6]
Acetochlor6.51 - 13.9Surface soils[6]
Acetochlor20.3 - 26.7Subsurface soils[6]
Acetochlor5 - 18Hamilton clay loam & Horotiu sandy loam[8]
Mobility and Transport

This compound is known to be mobile in the soil environment.[7] Its higher water solubility and lower sorption potential compared to the parent compound contribute to its propensity for leaching into groundwater and transport via surface runoff into rivers and streams.

Soil Sorption Data

Specific soil sorption coefficients (Kd and Koc) for this compound are not widely reported. However, data for acetochlor indicate that its mobility is influenced by soil organic carbon content. Given that degradates are often more mobile than the parent compound, it can be inferred that this compound would exhibit weaker sorption to soil particles.[2]

CompoundParameterValue RangeSource
AcetochlorKoc (L/kg)High to moderate mobility suggested[9]
Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. An estimated Bioconcentration Factor (BCF) for acetochlor is 250, suggesting a high potential for bioconcentration in aquatic organisms.[9] However, a measured BCF for this compound is not available. An estimation can be made based on its octanol-water partition coefficient (XLogP3 of 1.5), which generally suggests a low potential for bioaccumulation.

Experimental Protocols

The study of the environmental fate and transport of this compound involves a variety of standardized experimental protocols.

Analytical Methods for Detection

Accurate quantification of this compound in environmental matrices is essential. Several analytical methods have been developed for this purpose, primarily relying on liquid chromatography coupled with mass spectrometry.

EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide (B32628) Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

This method is widely used for the analysis of this compound in drinking water.[10][11][12]

  • Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to concentrate the analytes.

  • Elution: The analytes are eluted from the SPE cartridge with a suitable solvent, such as methanol (B129727) containing ammonium (B1175870) acetate (B1210297).[10]

  • Analysis: The extract is analyzed by LC/MS/MS.

    • Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as ammonium acetate in water and methanol.[10][12]

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for quantification and confirmation.[10][12]

USGS Analytical Method for Acetamide Herbicides and Their Degradation Products in Water

The U.S. Geological Survey has also developed robust methods for the analysis of these compounds in water, often utilizing online SPE coupled with HPLC/MS.[13][14][15][16][17]

  • Online SPE: Water samples are directly injected into an online SPE system, which automates the extraction and concentration steps.

  • HPLC/MS Analysis: The subsequent analysis is similar to EPA Method 535, employing a C18 column and MS detection with ESI in negative ion mode.

Environmental Fate Studies

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed to assess the environmental fate of chemicals.

Soil Adsorption/Desorption (OECD Guideline 106)

This guideline describes the batch equilibrium method to determine the soil sorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[18][19][20][21]

  • Procedure: A known concentration of the test substance in an aqueous solution is equilibrated with a known mass of soil. After a defined period, the phases are separated, and the concentration of the substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. This is repeated for a range of concentrations to generate an adsorption isotherm.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[22][23][24][25][26]

  • Procedure: Soil samples are treated with the test substance (often radiolabeled) and incubated under controlled temperature and moisture conditions. At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (e.g., DT₅₀) is then calculated.

Leaching in Soil Columns (OECD Guideline 312)

This guideline assesses the mobility and potential for a chemical to leach through the soil profile.

  • Procedure: A column is packed with soil and the test substance is applied to the surface. The column is then irrigated with a simulated rainfall solution, and the leachate is collected and analyzed for the test substance and its degradates. After the leaching period, the soil column is sectioned, and the distribution of the chemical in the soil profile is determined.

Visualizations

Degradation Pathway of Acetochlor

Acetochlor_Degradation Acetochlor Acetochlor ESA This compound Acetochlor->ESA Microbial Degradation OXA Acetochlor OXA Acetochlor->OXA Microbial Degradation Other Other Metabolites ESA->Other Further Degradation OXA->Other Further Degradation

Caption: Simplified degradation pathway of Acetochlor in the environment.

Experimental Workflow for Environmental Fate Assessment

Environmental_Fate_Workflow cluster_analytical Analytical Method Development cluster_fate Environmental Fate Studies cluster_risk Risk Assessment Analyte This compound Standard MethodDev Method Development (LC-MS/MS) Analyte->MethodDev Validation Method Validation MethodDev->Validation Degradation Degradation Study (OECD 307) Validation->Degradation Sorption Sorption/Desorption Study (OECD 106) Validation->Sorption Leaching Leaching Study (OECD 312) Validation->Leaching Exposure Exposure Assessment Degradation->Exposure Sorption->Exposure Leaching->Exposure RiskChar Risk Characterization Exposure->RiskChar Effects Effects Assessment Effects->RiskChar

Caption: General workflow for assessing the environmental fate of this compound.

Logical Relationships in Environmental Transport

Transport_Relationships cluster_soil Soil Properties cluster_transport Transport Processes cluster_compartments Environmental Compartments OC Organic Carbon Sorption Sorption OC->Sorption increases Clay Clay Content Clay->Sorption increases pH pH pH->Sorption influences Leaching Leaching Sorption->Leaching decreases Runoff Runoff Sorption->Runoff decreases (particulate) GW Groundwater Leaching->GW SW Surface Water Runoff->SW

Caption: Factors influencing the environmental transport of this compound.

Conclusion

This compound is a significant and mobile degradation product of the herbicide acetochlor, frequently detected in water resources. While its toxicological profile appears less severe than the parent compound, its persistence and mobility warrant careful monitoring and risk assessment.[7][27][28] This technical guide has summarized the current understanding of the environmental fate and transport of this compound, highlighting the need for more quantitative data on its degradation rates and soil sorption characteristics to refine environmental models and risk assessments. The provided experimental protocols and visualizations serve as a resource for researchers and professionals engaged in the study of this and other pesticide metabolites.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acetochlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor ethanesulfonic acid (ESA) is a major degradation product of the chloroacetamide herbicide acetochlor. Due to its increased water solubility and mobility compared to the parent compound, Acetochlor ESA is frequently detected in ground and surface water, raising environmental and health concerns. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its formation through the degradation of acetochlor.

Physical and Chemical Properties

This compound is an organosulfonic acid and a metabolite of the herbicide acetochlor.[1] Its properties are crucial for understanding its environmental fate and transport. The following tables summarize the available quantitative data for this compound and its sodium salt.

This compound (Free Acid)
PropertyValueSource
Molecular Formula C14H21NO5S[1]
Molecular Weight 315.39 g/mol [1]
IUPAC Name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid[2]
CAS Number 187022-11-3[2]
Predicted Density 1.271 ± 0.06 g/cm³
Predicted pKa -0.52 ± 0.50
Water Solubility Slightly soluble
Melting Point Not available
Boiling Point Not available
This compound Sodium Salt
PropertyValueSource
Molecular Formula C14H20NNaO5S[3]
Molecular Weight 337.37 g/mol [3]
CAS Number 947601-84-5[4]
Appearance White to Off-White Solid
Melting Point 129 - 132 °C
Solubility Slightly soluble in DMSO, Methanol (B129727), and Water

Experimental Protocols

Analysis of this compound in Water Samples

The standard method for the determination of this compound in water is based on Solid Phase Extraction (SPE) followed by Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is a summary of established methods, such as EPA Method 535.

Objective: To quantify the concentration of this compound in ground and surface water.

Materials:

  • Water sample (typically 250-500 mL)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium (B1175870) acetate (B1210297)

  • Reagent water

  • Internal standard (e.g., a deuterated analog)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Acidify the water sample to a pH of approximately 2.5 with a suitable acid (e.g., formic acid).

    • Add a known amount of the internal standard to the sample.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by reagent water.

    • Load the water sample onto the SPE cartridge at a controlled flow rate.

    • Wash the cartridge with reagent water to remove interfering substances.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the this compound from the cartridge using a suitable solvent, such as a mixture of methanol and water (e.g., 80:20 v/v).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., 10:90 acetonitrile/water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 10-20 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

Data Analysis:

  • A calibration curve is generated using standards of known this compound concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Synthesis of this compound

A detailed, publicly available experimental protocol for the chemical synthesis of this compound is not readily found in the scientific literature. Its preparation is typically achieved through the isolation from in-vitro or in-vivo metabolism studies of Acetochlor, or it is obtained from commercial suppliers of analytical standards. The synthesis of its parent compound, acetochlor, involves the reaction of 2-ethyl-6-methylaniline (B166961) with chloroacetyl chloride, followed by a reaction with chloromethyl ethyl ether in the presence of a base.[5]

Degradation Pathway of Acetochlor to this compound

This compound is a primary metabolite of acetochlor, formed through microbial degradation in soil and water.[6] The pathway involves the substitution of the chlorine atom with a sulfonic acid group. This transformation significantly increases the water solubility and mobility of the compound.

Acetochlor_Degradation Acetochlor Acetochlor (C14H20ClNO2) Microbial_Degradation Microbial Degradation (Aerobic/Anaerobic) Acetochlor->Microbial_Degradation Thiol-substitution dechlorination ESA This compound (C14H21NO5S) Microbial_Degradation->ESA Formation of ethanesulfonic acid metabolite

References

Acetochlor ESA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Acetochlor ethanesulfonic acid (ESA), a significant metabolite of the herbicide acetochlor. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed chemical and physical properties, along with insights into its detection and toxicological profile.

Core Chemical and Physical Properties

Acetochlor ESA is the primary degradation product of acetochlor, a widely used herbicide. Understanding its fundamental properties is crucial for its analysis and toxicological assessment.

PropertyValueCitation
CAS Number 187022-11-3[1]
Molecular Formula C₁₄H₂₁NO₅S[1]
Molecular Weight 315.39 g/mol [1]
IUPAC Name 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid[1]

The sodium salt of this compound is also a common form for analytical standards.

PropertyValueCitation(s)
CAS Number 947601-84-5[2][3][4][5]
Molecular Formula C₁₄H₂₀NNaO₅S[4][6][7]
Molecular Weight 337.37 g/mol [2][3][4][5][6]

Toxicological and Safety Information

This compound is recognized as a contaminant in groundwater and food, which necessitates a thorough understanding of its potential health risks.

Hazard Classifications:

  • Acute Toxicity 4 (Oral)

  • Eye Irritation 2

  • Skin Irritation 2

  • Specific Target Organ Toxicity, Single Exposure 3 (Respiratory system)

Experimental Protocols & Detection

The detection and quantification of this compound in environmental and biological samples are critical for monitoring and risk assessment. A common analytical technique is Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

A generalized experimental workflow for the analysis of this compound in water samples is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LC LC Separation Concentration->LC Sample Injection ESI Electrospray Ionization (ESI) LC->ESI QTOF QTOF Mass Analysis ESI->QTOF Data Data Acquisition & Processing QTOF->Data

A generalized workflow for the analysis of this compound.

Mass Spectrometry Data

Mass spectrometry is a key technique for the identification and quantification of this compound. The following table summarizes key parameters from an LC-ESI-QTOF analysis.[1]

ParameterValue
Instrument Bruker maXis Impact
Ionization Mode ESI
Fragmentation CID (Collision-Induced Dissociation)
Collision Energy 10 eV
Precursor Adduct [M+H]⁺
Precursor m/z 316.1213
Column Acclaim RSLC C18, 2.2µm, 2.1x100mm

References

A Legacy Contaminant: The Environmental Detection History and Analysis of Acetochlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951), a chloroacetanilide herbicide first registered for use in the United States in 1994, has been widely applied to control grasses and broadleaf weeds in corn and other crops.[1][2] While effective, the environmental fate of acetochlor has become a subject of significant scientific scrutiny. This is primarily due to the prevalence and persistence of its degradation products, particularly Acetochlor ethanesulfonic acid (ESA). This technical guide provides a comprehensive overview of the history of Acetochlor ESA detection in the environment, details the analytical methodologies used for its quantification, and presents its environmental fate and transport pathways.

This compound is formed through the biological degradation of the parent acetochlor compound in the soil.[3] It is more water-soluble and mobile than acetochlor, leading to its frequent detection in both groundwater and surface water.[4] In many cases, this compound is detected more frequently and at higher concentrations than the parent compound, making it a key indicator of acetochlor use and its environmental impact.[5][6] This guide will delve into the timeline of its discovery in the environment, trends in its concentration levels, and the evolution of analytical techniques for its detection.

History of Environmental Detection

The detection of this compound in the environment is closely linked to the registration and widespread use of its parent compound, acetochlor, in the mid-1990s. Initial environmental monitoring efforts focused on the parent herbicide, but as analytical methods advanced, the focus expanded to include its more mobile and persistent degradates.

A pivotal moment in the history of this compound detection came with the work of the U.S. Geological Survey (USGS). While acetochlor was not detected in the 1994 Midwest Pesticide Study (MWPS), it was detected in shallow groundwater by the USGS National Water-Quality Assessment (NAWQA) Program by early 1995, within a year of its first major use.[7][8] This rapid appearance highlighted the need to understand its environmental transport and fate.

By 1999, the USGS had developed an analytical method using high-performance liquid chromatography/mass spectrometry (HPLC/MS) specifically for the analysis of selected chloroacetanilide herbicide degradation compounds in water, including this compound.[3] This method was subsequently updated in 2000, improving method detection limits and expanding the list of analyzable degradates.[3]

Subsequent monitoring programs, such as the EPA's Unregulated Contaminant Monitoring Rule (UCMR), have continued to track the presence of this compound in drinking water sources, providing a more comprehensive picture of its distribution.[4][9][10]

Global Occurrence and Concentration Trends

The presence of this compound has been documented extensively in the United States, particularly in the agricultural regions of the Midwest.[11][12][13] It has also been detected in European water bodies, although data is not as extensive as in the US.[14][15][16][17]

United States

Studies conducted by the USGS and state agencies have consistently shown the widespread occurrence of this compound in both groundwater and surface water.

Location/StudyTime PeriodWater Body TypeDetection FrequencyMaximum Concentration (µg/L)
USGS NAWQA Program1993-1995Shallow GroundwaterDetected by 1995Not specified
Midwestern US Streams1989-1998Surface WaterHigher in 1998 than 1994/1995Not specified
Midwestern US Streams2002Surface Water35-40% (parent acetochlor)8.7 (parent acetochlor)
Minnesota2008-2010Drinking Water SystemsNot detected in 59 samples-
Minnesota2012-2015Groundwater~33%44.3
Minnesota2012-2015Surface Water-4.8
Minnesota2015High-risk Community WellsDetected in 21 wells1.5

Table 1: Summary of this compound Detection in the United States.

Europe

Data on this compound concentrations in Europe is more limited. However, monitoring programs for pesticides in European waters have noted the presence of chloroacetanilide herbicides and their degradates. Between 2013 and 2019, pesticide levels, including herbicides like metolachlor (B1676510) (a related chloroacetanilide), exceeded quality thresholds in 13-30% of European surface water monitoring sites.[15][17]

Experimental Protocols

The primary analytical technique for the quantification of this compound in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in water and soil.

Water Analysis (Based on EPA Method 535)

1. Sample Preparation:

  • A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon to extract and concentrate the analytes.[18]

  • The analytes are then eluted from the SPE cartridge with a small volume of methanol (B129727) containing ammonium (B1175870) acetate.[18]

  • The eluate is evaporated to dryness and reconstituted in a final volume of 1 mL with 5 mM ammonium acetate.[18]

2. Instrumental Analysis:

  • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.[19]

  • The separated analytes are introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.[19]

  • Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

3. Quality Control:

  • A surrogate standard (e.g., Dimethachlor ESA) is added to each sample before extraction to monitor the efficiency of the sample preparation process.[19]

  • An internal standard (e.g., Butachlor ESA) is added to the final extract before analysis to correct for variations in instrument response.[19]

  • Method blanks, laboratory fortified blanks, and matrix spikes are analyzed with each batch of samples to assess for contamination and matrix effects.

Soil Analysis

1. Sample Extraction:

  • A representative soil sample (e.g., 20 g) is weighed into an extraction vessel.[20]

  • A two-phase solvent system, such as 10% acetonitrile (B52724) in water and isooctane, is added to the soil.[20]

  • The mixture is shaken vigorously to extract the analytes from the soil matrix.[20]

  • The sample is allowed to settle, and the organic phase is collected for analysis.[20]

2. Instrumental Analysis:

  • The organic extract is typically analyzed by gas chromatography with an electron capture detector (GC-ECD) or by LC-MS/MS after a solvent exchange step.[20]

  • For LC-MS/MS analysis, the protocol would be similar to that described for water analysis.

Signaling Pathways and Environmental Fate

The environmental fate of acetochlor is a critical aspect of understanding the prevalence of this compound. The parent compound undergoes transformation in the soil and water, primarily through microbial degradation.

Acetochlor Acetochlor in Soil Degradation Microbial Degradation Acetochlor->Degradation Biotransformation ESA This compound (Ethanesulfonic Acid) Degradation->ESA Primary Pathway Leaching Leaching & Runoff ESA->Leaching High Mobility Groundwater Groundwater Leaching->Groundwater SurfaceWater Surface Water Leaching->SurfaceWater

Environmental fate of Acetochlor to this compound.

The diagram above illustrates the primary pathway for the formation of this compound. Once applied to the soil, acetochlor is subject to microbial degradation, which transforms it into the more mobile and persistent this compound.[3][21][22][23] Due to its higher water solubility and lower sorption to soil particles compared to the parent compound, this compound is prone to leaching through the soil profile into groundwater and moving with surface runoff into rivers and streams.[24][25][26][27][28]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of this compound in an environmental water sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection (250 mL) SPE Solid-Phase Extraction (Graphitized Carbon) Sample->SPE Extraction Elution Elution with Methanol/Ammonium Acetate SPE->Elution Concentration Evaporation & Reconstitution (1 mL final volume) Elution->Concentration LC LC Separation (C18 Column) Concentration->LC Injection MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quantification Quantification using Internal Standards MS->Quantification Reporting Reporting of Results (µg/L) Quantification->Reporting

Workflow for this compound analysis in water.

Conclusion

The history of this compound detection in the environment serves as a compelling case study in the importance of monitoring not just parent pesticide compounds but also their degradation products. Since its initial detection in the mid-1990s, this compound has been recognized as a widespread and persistent contaminant in aquatic systems, particularly in agricultural areas of the United States. The development of sensitive and specific analytical methods, primarily LC-MS/MS, has been instrumental in tracking its occurrence and understanding its environmental fate. For researchers and scientists in environmental science and drug development, the story of this compound underscores the complex interactions between agricultural chemicals and the environment and highlights the continuous need for advanced analytical techniques to assess potential risks.

References

An In-depth Technical Guide to the Key Degradation Products of Acetochlor Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key degradation products of the herbicide Acetochlor (B104951). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the environmental fate of this widely used agricultural chemical. The guide summarizes quantitative data on its degradation, outlines detailed experimental protocols for the analysis of its metabolites, and visualizes the core degradation pathways and analytical workflows.

Introduction to Acetochlor and its Environmental Fate

Acetochlor, a pre-emergent herbicide belonging to the chloroacetanilide class, is extensively used for the control of annual grasses and broadleaf weeds in various crops.[1] Its widespread application raises concerns about its persistence and the potential impact of its degradation products on the environment and human health. The breakdown of Acetochlor in soil and water is primarily a microbial process, although chemical degradation can also occur.[2] This degradation leads to the formation of several key metabolites, with ethanesulfonic acid (ESA) and oxanilic acid (OA) being two of the most significant and frequently detected.[3] Understanding the formation, concentration, and analytical detection of these degradation products is crucial for a thorough environmental risk assessment.

Key Degradation Products of Acetochlor

The environmental degradation of Acetochlor proceeds through several key pathways, including dechlorination, hydroxylation, and dealkylation. These processes result in a range of metabolites, with the most prominent being:

  • Acetochlor ESA (ethanesulfonic acid): A major metabolite formed through the substitution of the chlorine atom with a sulfonic acid group. It is frequently detected in groundwater and surface water.[3][4]

  • Acetochlor OA (oxanilic acid): Another primary degradation product, formed through the oxidation of the side chain. It is also commonly found in water resources.[3][4]

  • Hydroxyacetochlor: An intermediate metabolite resulting from the hydroxylation of the parent compound.

  • 2-ethyl-6-methylaniline (B166961) (EMA): A key intermediate formed during the degradation of Acetochlor.[5]

  • 2-(1-hydroxyethyl)-6-methylaniline (HEMA): Another significant metabolite derived from Acetochlor degradation.[5]

Quantitative Data on Acetochlor Degradation

The persistence of Acetochlor in the environment is typically characterized by its half-life (DT50), which can vary significantly depending on soil type, temperature, and microbial activity. The following tables summarize key quantitative data on the degradation of Acetochlor and the formation of its primary metabolites.

Table 1: Half-life (DT50) of Acetochlor in Different Soil Types

Soil TypeDepthTemperature (°C)Half-life (DT50) in DaysReference
Neoluvisol0-25 cm251.4 - 14.9
Calcosol0-25 cm251.4 - 14.9[6]
Surface Soils (various)SurfaceNot Specified6.51 - 13.9[6]
Subsurface Soils (various)SubsurfaceNot Specified20.3 - 26.7[6]
Loamy Sandy SoilSurface2018[6]
Various SubsoilsDown to 4.6 m202 - 88[6][7]
Chernozem SoilNot SpecifiedNot SpecifiedNot Specified
New Alluvial SoilNot Specified28 ± 215.8 - 16.7[8]
Lateritic SoilNot Specified28 ± 213.0 - 14.3[8]
Coastal Saline SoilNot Specified28 ± 28.1 - 10.3[8]
Black SoilNot Specified28 ± 22.2 - 4.1[8]

Table 2: Concentration of Acetochlor Degradation Products in Environmental Samples

Degradation ProductMatrixConcentration Range (µg/L or µg/kg)Location/StudyReference
AcetochlorSurface Waterup to 12.1 ppbMinnesota, USA[1]
This compoundGroundwaterNot Specified (frequently detected)Wisconsin, USA[3]
Acetochlor OAGroundwaterNot Specified (lower frequency of detection)Wisconsin, USA[3]
AcetochlorSurface WaterAverage: 0.15 µg/LWhite River Basin, Indiana, USA[9]

Experimental Protocols for the Analysis of Acetochlor and its Degradation Products

Accurate quantification of Acetochlor and its metabolites is essential for environmental monitoring. The following sections detail the methodologies for their extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for the Analysis of Acetochlor and its Metabolites in Soil

This method is suitable for the simultaneous determination of Acetochlor and its polar metabolites like ESA and OA.

4.1.1. Sample Extraction

  • Weigh 10.0 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol (B129727).[10]

  • Vortex the sample for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) on the soil pellet with another 20 mL of methanol.

  • Combine the supernatants.

4.1.2. Conversion to EMA and HEMA (for total residue analysis)

For regulatory purposes, Acetochlor and its metabolites are often converted to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA) prior to analysis.[5][10]

  • Take a known volume of the combined supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Dissolve the residue in 4 mL of methanol.

  • Transfer the solution to a pressure-resistant vial.

  • Add 4 mL of 50% (w/w) sodium hydroxide (B78521) solution.

  • Seal the vial and heat at 120°C for 4 hours in a heating block.[5]

  • After cooling, neutralize the solution with an appropriate acid.

4.1.3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a strong anion-exchange polymer-based SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[10]

  • Load the neutralized extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elute the analytes (EMA and HEMA) with 10 mL of a suitable solvent mixture, such as acetonitrile/water (7:3, v/v).[5]

  • Evaporate the eluate to near dryness and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

4.1.4. LC-MS/MS Instrumental Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode for EMA and HEMA.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte should be optimized.

GC-MS Method for the Analysis of Acetochlor

This method is well-suited for the analysis of the parent Acetochlor compound.

4.2.1. Sample Extraction

  • Weigh 10.0 g of a homogenized soil or plant sample into a 50 mL centrifuge tube.

  • Add a mixture of n-hexane and acetone (B3395972) (1:1 v/v) as the extraction solvent.[11]

  • Utilize an accelerated solvent extraction (ASE) system for efficient extraction.[11]

  • Alternatively, perform a traditional solvent extraction by shaking or sonication.

  • Collect the extract and concentrate it using a rotary evaporator.

4.2.2. Cleanup

A cleanup step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge may be necessary to remove interfering matrix components.

4.2.3. GC-MS Instrumental Analysis

  • Chromatographic Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is commonly used.[11][12]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection to maximize sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometry: An electron ionization (EI) source is used. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13][14]

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of Acetochlor and a typical experimental workflow for its analysis.

Acetochlor_Degradation_Pathway Acetochlor Acetochlor Dechlorination Dechlorination Acetochlor->Dechlorination Microbial/Chemical Hydroxylation Hydroxylation Acetochlor->Hydroxylation Microbial Dealkylation Dealkylation Acetochlor->Dealkylation Microbial Thiol_Conjugation Thiol Conjugation Acetochlor->Thiol_Conjugation Acetochlor_ESA This compound Dechlorination->Acetochlor_ESA Hydroxyacetochlor Hydroxyacetochlor Hydroxylation->Hydroxyacetochlor EMA 2-ethyl-6-methylaniline (EMA) Dealkylation->EMA Conjugates Thiol Conjugates Thiol_Conjugation->Conjugates Acetochlor_OA Acetochlor OA Hydroxyacetochlor->Acetochlor_OA Oxidation HEMA 2-(1-hydroxyethyl)-6-methylaniline (HEMA) EMA->HEMA Hydroxylation

Caption: Primary degradation pathways of Acetochlor herbicide in the environment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Soil/Water Sample Collection Extraction 2. Solvent Extraction (Methanol or Acetonitrile/Water) Sample_Collection->Extraction Conversion 3. (Optional) Conversion to EMA and HEMA Extraction->Conversion Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Conversion->Cleanup LC_MSMS 5a. LC-MS/MS Analysis (for polar metabolites) Cleanup->LC_MSMS Polar Fraction GC_MS 5b. GC-MS Analysis (for parent compound) Cleanup->GC_MS Non-polar Fraction Quantification 6. Quantification LC_MSMS->Quantification GC_MS->Quantification Reporting 7. Data Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of Acetochlor and its degradation products.

References

Ecotoxicological Effects of Acetochlor ESA on Aquatic Life: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetochlor ethanesulfonic acid (ESA) is a major degradation product of the widely used chloroacetanilide herbicide, acetochlor.[1][2] Due to its persistence and mobility in soil, Acetochlor ESA is frequently detected in both ground and surface waters, leading to concerns about its potential impact on aquatic ecosystems.[1][3] This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicological effects of this compound on aquatic life. It summarizes key toxicity data, details experimental methodologies, and explores the potential mechanisms of action, with a focus on providing actionable information for researchers and environmental risk assessors. While this compound is generally considered to be significantly less toxic to aquatic organisms than its parent compound, acetochlor, emerging research indicates the potential for chronic effects, particularly on growth and the endocrine system.[1][4]

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound to various aquatic organisms. For context and comparison, toxicity data for the parent compound, acetochlor, is also provided.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Life

SpeciesTaxonomic GroupEndpointValue (µg/L)Exposure DurationReference
Freshwater Vertebrates (various)FishAcute Benchmark> 90,00096 hours[4][5][6]
Estuarine/Marine Vertebrates (various)FishAcute Benchmark> 62,50096 hours[4][5][6]
Freshwater Invertebrates (various)InvertebrateAcute Benchmark9,90048 hours[4][5][6]
Marbled Crayfish (Procambarus virginalis)InvertebrateNOEC (Growth)< 450 days[1][7]
Marbled Crayfish (Procambarus virginalis)InvertebrateLOEC (Growth)450 days[1][7]

Table 2: Acute Toxicity of Parent Compound (Acetochlor) to Aquatic Life

SpeciesTaxonomic GroupEndpointValue (µg/L)Exposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)Fish96-hr LC5045096 hours[5]
Bluegill Sunfish (Lepomis macrochirus)Fish96-hr LC501,30096 hours[5]
Daphnia magnaInvertebrate48-hr EC5016,00048 hours[5]
Algae (various)Algae-Highly Toxic-

Experimental Protocols

A detailed understanding of the methodologies used to generate ecotoxicity data is crucial for data interpretation and the design of future studies.

Generalized Protocol for Acute Aquatic Toxicity Testing

Acute toxicity tests are typically conducted following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). These tests are designed to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes a non-lethal effect in 50% of the organisms (EC50) over a short period.

A generalized workflow for such an experiment is as follows:

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Data Analysis Phase A Test Organism Acclimation B Preparation of Test Solutions (multiple concentrations and control) A->B D Introduction of Test Organisms B->D C Water Quality Parameter Measurement (pH, DO, temp, hardness) E Static or Semi-Static Exposure (e.g., 48h for invertebrates, 96h for fish) C->E D->E F Regular Observation for Mortality and Sub-lethal Effects E->F G Record Final Mortality/Effect Data F->G H Statistical Analysis (e.g., Probit analysis) G->H I Determination of LC50/EC50 Values H->I cluster_acetochlor Acetochlor Exposure cluster_cellular Cellular Response Acetochlor Acetochlor GPX Glutathione Peroxidase (GPX) Acetochlor->GPX Inhibition ROS Increased Reactive Oxygen Species (ROS) GPX->ROS Reduced Detoxification LipidPerox Lipid Peroxidation ROS->LipidPerox CellDamage Cellular Damage LipidPerox->CellDamage G cluster_hpt Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_target Target Tissues Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH T4_T3 Thyroid Hormones (T4/T3) Thyroid->T4_T3 T4_T3->Hypothalamus Negative Feedback T4_T3->Pituitary Negative Feedback Target Growth, Development, Metabolism T4_T3->Target Acetochlor_ESA Acetochlor/Acetochlor ESA (Potential Disruptor) Acetochlor_ESA->Thyroid Altered Hormone Synthesis? Acetochlor_ESA->T4_T3 Altered Hormone Metabolism?

References

Navigating the Regulatory Landscape of Acetochlor ESA in Drinking Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951), a widely used chloroacetanilide herbicide, undergoes degradation in the environment to form various metabolites, including Acetochlor ethanesulfonic acid (Acetochlor ESA). Due to its higher mobility and persistence in water compared to the parent compound, this compound is frequently detected in ground and surface water, raising concerns about its potential impact on human health through drinking water contamination. This in-depth technical guide provides a comprehensive overview of the current regulatory guidelines, toxicological data, and analytical methodologies pertaining to this compound in drinking water. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in water quality assessment, toxicology, and environmental health.

Regulatory Guidelines and Health Advisories

The regulation of this compound in drinking water is not uniform across all jurisdictions. While some regional bodies have established specific guidance values, major international organizations have not yet set a specific limit for this metabolite.

United States

In the United States, there is no federal Maximum Contaminant Level (MCL) for this compound in drinking water. The U.S. Environmental Protection Agency (EPA) has included "Alachlor ESA and other acetanilide (B955) degradation products" on its Drinking Water Contaminant Candidate List, indicating that it is a priority for monitoring and potential future regulation.[1]

The Minnesota Department of Health (MDH) has taken a proactive approach by establishing health-based guidance values for this compound in drinking water. These values are based on toxicological studies and are intended to protect public health.

European Union

The European Union (EU) has not established a specific parametric value for this compound in its Drinking Water Directive. However, the directive does set a general standard for individual pesticides and their relevant metabolites at 0.1 µg/L.[2] Acetochlor itself is not an approved active substance for use in plant protection products in the EU, which limits the occurrence of its metabolites.[3][4]

Other Jurisdictions

At present, specific guideline values for this compound from the World Health Organization (WHO), Health Canada, and the Australian National Health and Medical Research Council (NHMRC) have not been established. These organizations have general frameworks for assessing the risks of pesticides and their metabolites in drinking water.[5][6][7]

Quantitative Toxicological Data

The health-based guidance values for this compound are derived from toxicological studies in animals. The following tables summarize the key quantitative data from these studies, primarily from assessments conducted by the Minnesota Department of Health.

ParameterValueSpeciesStudy DurationCritical Effect(s)Reference
No-Observed-Adverse-Effect Level (NOAEL) 225.4 mg/kg-dayRat90-day-[8]
Lowest-Observed-Adverse-Effect Level (LOAEL) 374.6 mg/kg-dayRatShort-termIncreased free thyroxine (T4)[8]
Health-Based Guidance ValueConcentration (µg/L)Issuing BodyBasis
Chronic Health Risk Limit 300Minnesota Department of HealthBased on a 90-day rat study, incorporating uncertainty factors.[9]
Short-term Non-Cancer Health Risk Limit 500Minnesota Department of HealthBased on a short-term rat study observing changes in thyroid hormones.
Subchronic Non-Cancer Health Risk Limit 500Minnesota Department of HealthBased on effects on the male reproductive system and thyroid.

Toxicological Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms by which Acetochlor and its metabolites may exert toxic effects. Two primary pathways have been identified as potential targets.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Studies on the parent compound, acetochlor, suggest that it can disrupt the homeostasis of the HPT axis. The proposed mechanism involves an increased clearance of the thyroid hormone thyroxine (T4). This disruption can lead to a cascade of effects, including an increase in thyroid-stimulating hormone (TSH), as the body attempts to compensate for the lower T4 levels.[8]

HPT_Axis_Disruption cluster_Systemic Systemic Regulation cluster_Acetochlor This compound Effect Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) Systemic_Hormones Systemic T4/T3 Levels Thyroid->Systemic_Hormones T4/T3 Systemic_Hormones->Hypothalamus (-) Negative Feedback Systemic_Hormones->Pituitary (-) Negative Feedback Acetochlor_ESA This compound Increased_Clearance Increased Hepatic Clearance of T4 Acetochlor_ESA->Increased_Clearance Increased_Clearance->Systemic_Hormones Decreases T4

Hypothalamic-Pituitary-Thyroid (HPT) Axis Disruption by this compound.
Inhibition of Glutathione (B108866) Peroxidase and Oxidative Stress

A more recent proposed mechanism suggests that acetochlor can inhibit the activity of glutathione peroxidase (GPX), a key enzyme in the antioxidant defense system.[1][2][10][11][12] This inhibition leads to an accumulation of lipid peroxides and reactive oxygen species (ROS), resulting in oxidative stress. The cell responds to this stress by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Oxidative_Stress_Pathway cluster_Cellular Cellular Response to Oxidative Stress Acetochlor_ESA This compound GPX Glutathione Peroxidase (GPX) Acetochlor_ESA->GPX Inhibits (-) Lipid_Peroxides Lipid Peroxides (e.g., 4-HNE) GPX->Lipid_Peroxides Reduces ROS Reactive Oxygen Species (ROS) Lipid_Peroxides->ROS Increases Cellular_Damage Cellular Damage (Ferroptosis) Lipid_Peroxides->Cellular_Damage Nrf2 Nrf2 ROS->Nrf2 Activates (+) ROS->Cellular_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Expression

Inhibition of Glutathione Peroxidase and Induction of Oxidative Stress by Acetochlor.

Experimental Protocols

Detailed experimental protocols for the pivotal toxicological studies on this compound are often part of regulatory submissions and not always publicly available in peer-reviewed literature. However, standardized methods are typically followed, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.

90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study is designed to provide information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

  • Test Animals: Typically, young, healthy adult rats (e.g., Sprague-Dawley strain) are used. Both males and females are included in the study.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The dose levels are selected based on the results of acute toxicity studies.

  • Administration: The test substance is administered orally, usually by gavage or mixed in the diet or drinking water, seven days a week for 90 days.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Endpoints: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify target organs of toxicity.[13][14][15]

NinetyDay_Study_Workflow cluster_Workflow 90-Day Oral Toxicity Study Workflow Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Dose_Groups Assignment to Dose Groups (Control, Low, Mid, High) Animal_Selection->Dose_Groups Daily_Dosing Daily Oral Administration (90 Days) Dose_Groups->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Measurement (Body Weight, Food Intake) Daily_Dosing->Weekly_Measurements Terminal_Procedures Terminal Procedures (Blood Collection, Necropsy) Daily_Dosing->Terminal_Procedures Data_Analysis Data Analysis (Statistics, Histopathology) Terminal_Procedures->Data_Analysis NOAEL_Determination Determination of NOAEL Data_Analysis->NOAEL_Determination

Generalized Workflow for a 90-Day Oral Toxicity Study.
Analytical Method for this compound in Drinking Water (Based on U.S. EPA Method 535)

U.S. EPA Method 535 is a standardized procedure for the determination of chloroacetanilide and other acetamide (B32628) herbicide degradates, including this compound, in drinking water.[1]

  • Sample Preparation: A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon to extract the analytes. The cartridge is then dried.

  • Elution: The analytes are eluted from the SPE cartridge with a small volume of an appropriate solvent, typically methanol (B129727) with an ammonium (B1175870) acetate (B1210297) buffer.

  • Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). The use of MS/MS allows for highly selective and sensitive detection of the target analytes.

  • Quantification: The concentration of this compound is determined by comparing the response of the analyte in the sample to that of a known concentration in a standard solution.

EPA_535_Workflow cluster_Workflow U.S. EPA Method 535 Workflow Sample_Collection Water Sample (250 mL) SPE Solid-Phase Extraction (Graphitized Carbon) Sample_Collection->SPE Elution Elution with Methanol/Buffer SPE->Elution HPLC_MSMS HPLC-MS/MS Analysis Elution->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Simplified Workflow for U.S. EPA Method 535.

Conclusion

The presence of this compound in drinking water is a matter of ongoing regulatory and scientific attention. While the Minnesota Department of Health has established specific guidance values based on toxicological data, a broader consensus from international and other national regulatory bodies is still developing. The identified potential toxicological pathways—disruption of the HPT axis and induction of oxidative stress—provide a foundation for further research into the health effects of this prevalent water contaminant. Standardized analytical methods like U.S. EPA Method 535 are crucial for accurate monitoring and risk assessment. This technical guide serves as a comprehensive resource for professionals working to understand and mitigate the potential risks associated with this compound in drinking water.

References

An In-Depth Technical Guide to the Sources of Acetochlor ESA Contamination in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetochlor (B104951), a widely used chloroacetanilide herbicide, undergoes microbial degradation in the soil to form various metabolites, with Acetochlor Ethanesulfonic Acid (ESA) being a major and persistent degradation product. Due to its high water solubility and mobility, Acetochlor ESA is a frequent contaminant of groundwater in agricultural regions. This technical guide provides a comprehensive overview of the sources, formation pathways, and analytical methodologies for this compound in groundwater. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the environmental fate and potential impacts of this prevalent herbicide degradate. This document synthesizes quantitative data from various monitoring studies, details experimental protocols for its analysis, and provides visual representations of key processes to facilitate a deeper understanding of this compound contamination.

Introduction

The application of herbicides in modern agriculture is essential for weed control and maximizing crop yields. Acetochlor is a pre-emergent herbicide used extensively on crops such as corn and soybeans.[1][2] While the parent compound, acetochlor, is moderately persistent in the environment, its degradation products can exhibit different environmental behaviors.[3] this compound, a major metabolite of acetochlor, is of particular concern due to its increased water solubility and mobility compared to the parent compound, leading to a higher potential for groundwater contamination.[4] Understanding the sources, formation, and transport of this compound is crucial for assessing its environmental risk and developing effective water resource management strategies.

Sources and Formation of this compound

The primary source of this compound in groundwater is the microbial degradation of the parent herbicide, acetochlor, in the soil.[3] Following its application to agricultural fields, acetochlor undergoes transformation by soil microorganisms.

Microbial Degradation Pathway

The formation of this compound is a result of the metabolic activity of various soil microorganisms.[5] The degradation process involves multiple steps, including dechlorination and the addition of a sulfonic acid group.[3][5] This transformation significantly alters the chemical properties of the molecule, increasing its polarity and water solubility.

The following diagram illustrates the degradation pathway of Acetochlor to this compound in the soil environment.

Acetochlor_Degradation_Pathway Acetochlor Acetochlor (Applied to Soil) MicrobialDegradation Microbial Degradation (Dechlorination & Sulfonation) Acetochlor->MicrobialDegradation Soil Environment AcetochlorESA This compound (Ethanesulfonic Acid) MicrobialDegradation->AcetochlorESA

Figure 1: Degradation Pathway of Acetochlor to this compound.
Factors Influencing Formation and Transport

Several factors influence the rate of this compound formation and its subsequent transport to groundwater:

  • Soil Properties: Soil organic matter content and texture play a significant role. Soils with higher organic matter can increase the adsorption of the parent acetochlor, potentially slowing its degradation and leaching.[4][6] Conversely, coarse-textured soils with low organic matter may facilitate more rapid leaching of both the parent compound and its degradates.

  • Microbial Activity: The abundance and activity of specific soil microorganisms capable of degrading acetochlor are critical. Environmental conditions that favor microbial growth, such as optimal temperature and moisture, can enhance the formation of this compound.[5]

  • Climatic Conditions: Rainfall and irrigation patterns are major drivers of leaching.[7] Significant precipitation events following herbicide application can accelerate the movement of this compound through the soil profile and into groundwater.

Quantitative Occurrence of this compound in Groundwater

Numerous groundwater monitoring studies across the United States have documented the widespread presence of this compound. These studies consistently show that this compound is detected more frequently and often at higher concentrations than its parent compound, acetochlor.[2][8][9]

Data from U.S. Groundwater Monitoring Studies

The following tables summarize quantitative data on this compound detections in groundwater from various studies.

Study LocationYears of StudyNumber of Sites/SamplesDetection Frequency (%)Concentration Range (µg/L)Maximum Concentration (µg/L)Reference
7 States (IL, IN, IA, KS, MN, NE, WI)7-year study175 sitesDetected at 81 sitesNot SpecifiedNot Specified[8]
Minnesota2012-2015Not Specified~33% of routine samplesNot Specified44.3[1]
Minnesota (High-risk wells)201521 community wellsDetectedUp to 1.51.5[1]
Wisconsin200027 monitoring wells, 22 private wells, 23 municipal wells>80% in monitoring and private wellsNear detection limit to 4242[2]
U.S. (NAWQA Program)1993-19952227 sitesDetected< 1 µg/L at 98% of sites with detectionsNot Specified[10]
Health Advisory Levels

It is important to note that while frequently detected, the concentrations of this compound in groundwater are often below established health advisory levels. For example, the Minnesota Department of Health (MDH) has set a guidance value of 300 micrograms per liter (µg/L) for this compound in drinking water.[1]

Experimental Protocols for this compound Analysis

The standard analytical method for the determination of this compound in water is U.S. Environmental Protection Agency (EPA) Method 535.[11][12] This method utilizes solid-phase extraction (SPE) to concentrate the analyte from a water sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a water sample according to EPA Method 535.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis SampleCollection 1. Water Sample Collection (250 mL) Preservation 2. Preservation (Ammonium Chloride) SampleCollection->Preservation CartridgeConditioning 3. Cartridge Conditioning (Graphitized Carbon) Preservation->CartridgeConditioning SampleLoading 4. Sample Loading CartridgeConditioning->SampleLoading Elution 5. Analyte Elution (Methanol w/ 10mM Ammonium (B1175870) Acetate) SampleLoading->Elution Concentration 6. Extract Concentration (Evaporation to dryness) Elution->Concentration Reconstitution 7. Reconstitution (1 mL of 5mM Ammonium Acetate) Concentration->Reconstitution Injection 8. Injection into LC-MS/MS Reconstitution->Injection Separation 9. Chromatographic Separation (C18 Column) Injection->Separation Detection 10. MS/MS Detection (MRM Mode) Separation->Detection Quantification 11. Quantification Detection->Quantification

Figure 2: Experimental Workflow for this compound Analysis.
Detailed Methodological Steps

4.2.1. Sample Collection and Preservation

  • Collect a 250 mL water sample in an amber bottle.

  • Preserve the sample by adding ammonium chloride to a final concentration of 100 mg/L to dechlorinate the water.[12]

  • Store samples at or below 6°C and protect them from light until extraction.[13]

4.2.2. Solid-Phase Extraction (SPE)

  • Cartridge: Use a solid-phase extraction cartridge containing 0.5 g of nonporous graphitized carbon.[12][13]

  • Conditioning: Condition the cartridge with methanol (B129727) containing 10 mM ammonium acetate (B1210297) followed by reagent water.[14]

  • Sample Loading: Pass the 250 mL water sample through the conditioned cartridge.

  • Drying: Dry the cartridge under vacuum.[14]

  • Elution: Elute the retained analytes with methanol containing 10 mM ammonium acetate.[12][14]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[12][14]

  • Reconstitution: Reconstitute the residue in 1 mL of 5 mM ammonium acetate in reagent water.[12][13]

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.[13][15]

    • Mobile Phase: A gradient of methanol and 5 mM aqueous ammonium acetate is commonly employed.[15]

    • Flow Rate: A typical flow rate is around 0.25 mL/min.[16]

    • Column Temperature: The column is often heated to around 65°C.[15][16]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is used.[15]

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Two MRM transitions are typically monitored for each analyte for quantification and confirmation.[15]

    • MRM Transitions for this compound: The primary MRM transition for this compound is m/z 314 > 80.[15] Other product ions such as m/z 121 and 146 can also be monitored for confirmation.[15]

Conclusion

This compound is a significant and widespread contaminant in groundwater, originating from the microbial degradation of the herbicide acetochlor in agricultural soils. Its high mobility and persistence make it a key indicator of the impact of agricultural practices on water resources. The analytical methods for its detection, particularly EPA Method 535, are well-established and provide the sensitivity and selectivity required for monitoring programs. For researchers and scientists, a thorough understanding of the sources, formation pathways, and analytical techniques for this compound is essential for conducting accurate environmental risk assessments and for developing strategies to mitigate groundwater contamination. This technical guide provides a foundational resource to support these efforts.

References

Microbial Degradation of Acetochlor and the Formation of Ethane Sulfonic Acid (ESA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetochlor (B104951), a widely used chloroacetamide herbicide, is a significant environmental contaminant. Its fate in the environment is predominantly dictated by microbial degradation. This technical guide provides an in-depth overview of the microbial processes involved in the breakdown of acetochlor, with a particular focus on the formation of its major metabolite, ethane (B1197151) sulfonic acid (ESA). This document details the microorganisms capable of acetochlor degradation, elucidates the aerobic and anaerobic degradation pathways, presents quantitative data on degradation rates, and provides comprehensive experimental protocols for studying these processes. The information is intended to serve as a valuable resource for researchers and professionals working in environmental science, microbiology, and drug development to understand and investigate the environmental impact and bioremediation of acetochlor.

Introduction

Acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide] is a selective, pre-emergence herbicide used extensively for the control of annual grasses and broadleaf weeds in various crops.[1] Due to its widespread application, residues of acetochlor and its metabolites are frequently detected in soil, surface water, and groundwater, raising environmental and health concerns.[2][3] Microbial degradation has been identified as the primary mechanism for the dissipation of acetochlor in the environment.[4] Understanding the microbial pathways of acetochlor degradation is crucial for assessing its environmental persistence, predicting the formation of its metabolites, and developing effective bioremediation strategies.

One of the most significant and frequently detected metabolites of acetochlor is ethane sulfonic acid (ESA).[5][6] The formation of acetochlor ESA is a key transformation process that influences the overall environmental fate and potential toxicological profile of the parent compound. This guide synthesizes the current scientific knowledge on the microbial degradation of acetochlor, with a specific emphasis on the pathways leading to the formation of ESA.

Microbial Players in Acetochlor Degradation

A diverse range of microorganisms, primarily bacteria, have been identified as being capable of degrading acetochlor. These microorganisms have been isolated from various environments, including acetochlor-contaminated soils and sludge.[7] Both single strains and microbial consortia have been shown to effectively break down this herbicide. While some individual strains can utilize acetochlor as a source of carbon and energy, microbial consortia often exhibit more efficient and complete degradation through synergistic metabolic activities.[7][8]

Several bacterial genera have been implicated in acetochlor degradation, including:

  • Pseudomonas [7][9]

  • Bacillus [7][10]

  • Achromobacter [11]

  • Cupidesulfovibrio [12]

  • Rhodococcus [13]

  • Sphingomonas [8][9]

  • Diaphorobacter [8]

  • Serratia [10]

These microorganisms employ a variety of enzymatic mechanisms to attack the chemical structure of acetochlor, initiating the degradation process.

Biochemical Pathways of Acetochlor Degradation

The microbial degradation of acetochlor proceeds through distinct pathways under aerobic and anaerobic conditions. These pathways involve a series of enzymatic reactions, including dechlorination, hydroxylation, N-dealkylation, and C-dealkylation, leading to the formation of various intermediate metabolites and, ultimately, mineralization.[5][12]

Aerobic Degradation Pathway

Under aerobic conditions, the initial steps of acetochlor degradation typically involve the cleavage of the ether or amide linkage. The primary aerobic degradation pathways involve N-dealkylation and hydroxylation reactions.[13] A proposed aerobic degradation pathway involves the conversion of acetochlor to 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) through N-dealkylation, which is then further transformed to 2-methyl-6-ethylaniline (MEA).[6] MEA can then undergo hydroxylation and ring cleavage, eventually leading to mineralization into carbon dioxide and water.[6]

Aerobic_Acetochlor_Degradation Acetochlor Acetochlor CMEPA 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) Acetochlor->CMEPA N-dealkylation MEA 2-methyl-6-ethylaniline (MEA) CMEPA->MEA Amide hydrolysis Hydroxylated_Intermediates Hydroxylated Intermediates MEA->Hydroxylated_Intermediates Hydroxylation Ring_Cleavage_Products Ring Cleavage Products Hydroxylated_Intermediates->Ring_Cleavage_Products Ring Opening TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle

Caption: Proposed aerobic degradation pathway of acetochlor.

Anaerobic Degradation Pathway and ESA Formation

Under anaerobic conditions, the degradation of acetochlor follows different routes, often leading to the formation of this compound as a major and persistent metabolite.[14][15] The formation of ESA is particularly significant in anoxic environments like groundwater and saturated soils.[14]

Two primary anaerobic pathways have been proposed: reductive dechlorination and thiol-substitution dechlorination.[7] The thiol-substitution pathway is considered dominant in the formation of ESA, especially in the presence of sulfate (B86663).[7] In this pathway, sulfate-reducing bacteria (SRB), such as Cupidesulfovibrio sp., play a crucial role.[12] These bacteria reduce sulfate to sulfide, which then abiotically attacks the C-Cl bond of acetochlor to form acetochlor-thioalcohol and dis-S-acetochlor.[12] These intermediates are then microbially transformed into this compound.[12]

Anaerobic_Acetochlor_Degradation cluster_reductive Reductive Dechlorination cluster_thiol Thiol-Substitution Dechlorination EMEMA 2-ethyl-6-methyl-N- (ethoxymethyl)acetanilide (EMEMA) Acetochlor_Thioalcohol Acetochlor-thioalcohol dis_S_Acetochlor dis-S-acetochlor Acetochlor_Thioalcohol->dis_S_Acetochlor Acetochlor_ESA Acetochlor Ethane Sulfonic Acid (ESA) dis_S_Acetochlor->Acetochlor_ESA Microbial Oxidation Acetochlor Acetochlor Acetochlor->EMEMA Reductive Dechlorination Acetochlor->Acetochlor_Thioalcohol Sulfide attack Sulfate Sulfate (SO4^2-) Sulfide Sulfide (S^2-) Sulfate->Sulfide Sulfate-Reducing Bacteria Sulfide->Acetochlor_Thioalcohol

Caption: Proposed anaerobic degradation pathways of acetochlor leading to ESA formation.

Quantitative Data on Acetochlor Degradation

The rate of acetochlor degradation is influenced by various factors, including the microbial population present, soil type, temperature, pH, and the availability of nutrients and electron acceptors. The following tables summarize quantitative data from various studies on the microbial degradation of acetochlor.

Table 1: Acetochlor Degradation by Microbial Cultures

Microorganism/ConsortiumInitial Acetochlor Conc. (mg/L)Degradation (%)Time (days)Reference
Mixed Cultures (A, D, E, J)551004[7]
Mixed Culture D80>999[7]
Mixed Cultures A and E80849[7]
Mixed Culture J80889[7]
Achromobacter sp. D-1210~955[11]
Bacillus sp. ACD-9Not specified602[10]
Serratia odorifera AC-16.65 (in soil, mg/kg)DT50 = 2.28-[13]

Table 2: Half-life (DT50) of Acetochlor in Soil

Soil TypeTemperature (°C)DT50 (days)Reference
Neoluvisol (surface)251.4 - 14.9[16]
Calcosol (surface)251.4 - 14.9[16]
Field Studies (various sites)Field conditions2 - 18 (surface soils)[17]
Field Studies (various sites)Field conditions2 - 88 (subsoils)[17]
Medium Silty LoamLab conditions10.5[1]
Heavy Loamy SandLab conditions15.1[1]
Aerobic SoilGeneral range10 - 40[4]

Experimental Protocols

This section provides a detailed methodology for a typical laboratory experiment to study the microbial degradation of acetochlor.

Preparation of Mineral Salts Medium (MSM)

A minimal medium is essential for studying the degradation of a specific compound as the sole carbon and energy source.

Materials:

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Trace element solution (see below)

  • Deionized water

  • Autoclave

  • Sterile filters (0.22 µm)

Trace Element Solution (per liter):

  • EDTA: 10.0 g

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O): 2.0 g

  • Calcium chloride dihydrate (CaCl₂·2H₂O): 1.0 g

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 5.0 g

  • Sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O): 0.2 g

  • Copper sulfate pentahydrate (CuSO₄·5H₂O): 0.2 g

  • Cobalt chloride hexahydrate (CoCl₂·6H₂O): 0.4 g

  • Manganese chloride tetrahydrate (MnCl₂·4H₂O): 1.62 g

Procedure:

  • Prepare the bulk medium: Dissolve the following salts in 1 liter of deionized water: K₂HPO₄ (3.88 g), NaH₂PO₄ (1.63 g), (NH₄)₂SO₄ (2.0 g), and MgCl₂·6H₂O (0.1 g).[17]

  • Sterilize the bulk medium: Autoclave the medium at 121°C for 15 minutes.[18]

  • Prepare the trace element solution: Dissolve EDTA in water, adjusting the pH to around 8.0 with NaOH to aid dissolution. Then, add the other metal salts one by one, ensuring each is fully dissolved before adding the next. Adjust the final pH to approximately 6.5. Filter-sterilize this solution.[17]

  • Final medium preparation: Aseptically add the filter-sterilized trace element solution to the cooled, autoclaved bulk medium.

Acetochlor Degradation Assay

This protocol outlines the steps to assess the degradation of acetochlor by a microbial culture.

Materials:

  • Prepared and sterile Mineral Salts Medium (MSM)

  • Microbial culture (pure or consortium)

  • Acetochlor stock solution (in a suitable solvent like ethanol, filter-sterilized)

  • Sterile flasks or vials

  • Incubator shaker

  • Analytical equipment (HPLC-MS/MS or GC-MS)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Inoculum Preparation: Grow the microbial culture in a suitable nutrient-rich medium to obtain sufficient biomass. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon sources. Resuspend the cells in sterile MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup:

    • In sterile flasks, add a defined volume of MSM.

    • Spike the medium with acetochlor from the stock solution to achieve the desired final concentration (e.g., 10-100 mg/L).

    • Inoculate the flasks with the prepared microbial culture.

    • Include control flasks:

      • Abiotic control: MSM with acetochlor but no inoculum (to check for non-biological degradation).

      • Biotic control: MSM with inoculum but no acetochlor (to monitor microbial growth in the absence of the target compound).

  • Incubation: Incubate the flasks on a shaker at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 7-14 days).[11]

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask under sterile conditions.

    • Extract the acetochlor and its metabolites from the aqueous sample using an appropriate organic solvent (e.g., ethyl acetate).[19]

    • Analyze the extracts using a validated analytical method, such as HPLC-MS/MS or GC-MS, to quantify the concentrations of acetochlor and its degradation products, including ESA.[5][20]

Analytical Method: HPLC-MS/MS for Acetochlor and ESA

A robust analytical method is critical for accurately quantifying acetochlor and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: The aqueous samples from the degradation assay are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A C18 SPE column is commonly used.[5][21]

  • Chromatographic Separation: The extracted analytes are separated on a C18 HPLC column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid).[20]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Acetochlor is typically detected in positive ion mode, while ESA and other acidic metabolites are detected in negative ion mode.[5][20] Specific precursor-to-product ion transitions are monitored for each analyte for quantification (Multiple Reaction Monitoring - MRM).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating the microbial degradation of acetochlor.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Degradation Experiment cluster_analysis Analysis Phase cluster_interpretation Interpretation and Reporting Isolation Isolation of Microorganisms from contaminated sites Culture_Prep Preparation of Microbial Inoculum Isolation->Culture_Prep Setup Setup of Degradation Assay (with controls) Culture_Prep->Setup Media_Prep Preparation of Mineral Salts Medium Media_Prep->Setup Incubation Incubation under controlled conditions Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction (e.g., SPE) Sampling->Extraction Analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Pathway_Elucidation Degradation Pathway Elucidation Data_Processing->Pathway_Elucidation Kinetics Determination of Degradation Kinetics Data_Processing->Kinetics Reporting Reporting of Results Pathway_Elucidation->Reporting Kinetics->Reporting

Caption: General workflow for studying microbial degradation of acetochlor.

Conclusion

The microbial degradation of acetochlor is a complex process involving a diverse array of microorganisms and multiple biochemical pathways. The formation of the metabolite ESA is a key feature of anaerobic degradation and a critical consideration for environmental risk assessment. This technical guide has provided a comprehensive overview of the current understanding of these processes, including the key microbial players, degradation pathways, quantitative degradation data, and detailed experimental protocols. The provided information, tables, and diagrams serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the environmental fate of acetochlor and the development of effective bioremediation technologies. A thorough understanding of these microbial transformations is essential for mitigating the environmental impact of this widely used herbicide.

References

Persistence of Acetochlor ESA in Diverse Soil Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of Acetochlor (B104951) ethanesulfonic acid (ESA), a primary metabolite of the widely used herbicide acetochlor. Understanding the fate and behavior of Acetochlor ESA in various soil types is critical for accurate environmental risk assessment and the development of effective remediation strategies. This document synthesizes key data on its degradation kinetics, outlines detailed experimental protocols for its analysis, and illustrates the complex interactions governing its persistence in the terrestrial environment.

Factors Influencing this compound Persistence in Soil

The persistence of this compound in soil is not static; it is governed by a complex interplay of soil physicochemical properties and microbial activity. Unlike its parent compound, this compound is generally more mobile and less prone to sorption, leading to a higher potential for leaching into groundwater.

Key factors influencing its environmental fate include:

  • Soil Type and Texture: The relative proportions of sand, silt, and clay influence water movement and microbial habitat. Coarser soils (e.g., sandy loams) may facilitate faster leaching, while finer textured soils (e.g., clay loams) can retain the metabolite for longer periods, potentially increasing the timeframe for microbial degradation.

  • Organic Matter Content: Soil organic carbon (OC) is a critical determinant of sorption for many organic compounds. While this compound has a lower affinity for organic matter compared to its parent, soils with higher OC content can exhibit slightly increased sorption, which can retard leaching and influence its availability for microbial uptake. The sorption capacity of soils for acetochlor generally increases with a higher content of organic carbon.

  • Microbial Activity: The primary mechanism for the dissipation of this compound from soil is microbial degradation. The abundance, diversity, and metabolic activity of soil microorganisms are paramount. Factors that promote microbial health, such as optimal moisture, temperature, and nutrient availability, will generally accelerate the degradation of the metabolite.

  • pH: Soil pH can influence both microbial activity and the chemical nature of organic molecules. This compound persistence can be shorter in alkaline soils compared to acidic soils, likely due to more favorable conditions for degrading microorganisms.

  • Temperature and Moisture: Degradation rates typically increase with rising temperature and soil moisture, as these conditions stimulate microbial metabolism.

  • Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen significantly impacts microbial communities and their metabolic pathways. Acetochlor can degrade under both aerobic and anaerobic conditions, but the rates and resulting metabolites can differ. For instance, the half-life of the parent acetochlor can extend to over 60 days in anaerobic environments.

Quantitative Persistence Data

The dissipation of a compound in soil is often described by its half-life (DT50), the time required for 50% of the initial concentration to degrade. The following tables summarize available quantitative data on the persistence of acetochlor and its ESA metabolite in various soil types under different conditions.

Table 1: Half-Life (DT50) of Acetochlor in Different Soil Types under Laboratory Conditions

Soil TypeHorizon/DepthOrganic Carbon (%)pHTemperature (°C)DT50 (days)Reference
Neoluvisol0-25 cm1.17.92514.9
Calcosol0-25 cm1.88.2251.4
Typic ArgiudollA Horizon2.5 - 3.56.0 - 6.52015 - 25
Typic ArgiudollB Horizon0.8 - 1.56.5 - 7.02030 - 50
Typic ArgiudollC Horizon0.3 - 0.77.0 - 7.52050 - 73
Medium Silty LoamSurfaceNot SpecifiedNot SpecifiedNot SpecifiedFaster Degradation
Heavy Loamy SandSurfaceNot SpecifiedNot SpecifiedNot SpecifiedSlower Degradation

Table 2: Half-Life (DT50) of Acetochlor in Soil under Anaerobic Conditions

Soil TypeConditionsDT50 (days)Reference
Drummer Clay LoamIron-reducing and sulfate-reducing10
Drummer Clay LoamIron-reducing (unamended)15
Drummer Clay LoamMethanogenic16

Experimental Protocols

Accurate determination of this compound persistence requires robust and validated analytical methodologies. The following sections detail common experimental protocols.

Soil Sample Collection and Preparation
  • Field Sampling: Collect soil cores from representative areas of the study site. For depth-profile studies, separate cores into distinct horizons (e.g., 0-15 cm, 15-30 cm).

  • Homogenization: Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure uniformity.

  • Characterization: Analyze subsamples for key soil properties, including particle size distribution (texture), organic carbon content, pH, and cation exchange capacity.

  • Fortification: For laboratory degradation studies, treat a known mass of soil with a standard solution of this compound to achieve the desired initial concentration. Mix thoroughly to ensure even distribution.

This compound Extraction from Soil

This protocol is based on methods developed for acetochlor and its metabolites, suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Weighing: Weigh 20-50 g of the fortified or field-aged soil sample into a centrifuge tube.

  • Extraction Solvent Addition: Add an appropriate volume (e.g., 50-200 mL) of an extraction solvent. A common choice is an acetonitrile (B52724)/water mixture (e.g., 60:40 v/v), sometimes acidified to improve recovery.

  • Extraction: Shake the tubes on a reciprocating shaker for a defined period (e.g., 10-30 minutes) to ensure efficient extraction of the analyte from the soil matrix.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 15 minutes) to separate the soil particles from the supernatant.

  • Supernatant Collection: Carefully decant or pipette the supernatant (the extract) into a clean flask.

  • Concentration and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 15% acetonitrile in a phosphate (B84403) buffer) compatible with the LC-MS/MS system.

  • Cleanup (Optional): For soils with high organic matter or other interferences, a solid-phase extraction (SPE) cleanup step using an appropriate cartridge (e.g., amine-based) may be necessary to remove matrix components that could interfere with the analysis.

Quantitative Analysis by LC-MS/MS
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in negative ion mode is commonly used for the detection of sulfonated compounds like this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. The concentration in the soil extracts is determined by comparing their peak areas to the calibration curve. Results are typically reported in µg/kg or ng/g of dry soil.

Soil Microbial Biomass Determination

The fumigation-extraction method is a standard procedure to estimate the carbon content of the soil microbial biomass.

  • Sample Division: Divide a fresh soil sample into two subsamples.

  • Fumigation: Place one subsample in a desiccator containing ethanol-free chloroform (B151607). Evacuate the desiccator to allow the chloroform vapor to fumigate the soil for 24 hours. This lyses the microbial cells.

  • Chloroform Removal: After fumigation, remove the chloroform vapor by repeated evacuations.

  • Extraction: Extract both the fumigated and the non-fumigated (control) soil samples with a potassium sulfate (B86663) (K2SO4) solution (e.g., 0.5 M).

  • Analysis: Determine the dissolved organic carbon (DOC) in the extracts from both samples using a TOC analyzer.

  • Calculation: The microbial biomass carbon is calculated as the difference in extractable carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC) to account for incomplete extraction.

Microbial Degradation of Acetochlor

Microbial activity is the engine driving the degradation of acetochlor and its metabolites in soil. The process involves a series of enzymatic reactions that transform the parent compound into less complex, and often less toxic, substances.

The primary degradation pathways for acetochlor include:

  • Hydrolytic/Oxidative Displacement: This pathway involves the replacement of the chlorine atom with a hydroxyl group, forming an alcohol intermediate. This intermediate can then be further oxidized to form oxanilic acid (OA), another major metabolite.

  • Glutathione (B108866) Conjugation: In this pathway, the chlorine atom is displaced by glutathione, a tripeptide present in many organisms. This initial conjugate undergoes further catabolism, leading to the formation of various sulfur-containing products, including the ethanesulfonic acid (ESA) metabolite.

Specific microbial communities and enzymes are responsible for these transformations. For example, bacteria from genera such as Pseudomonas and Bacillus have been shown to degrade acetochlor. The key enzymatic steps involve hydrolases, oxidases, and glutathione S-transferases.

Visualizations

Degradation Pathway of Acetochlor

Acetochlor_Degradation Acetochlor Acetochlor Pathway1 Hydrolytic/Oxidative Displacement Acetochlor->Pathway1 Pathway2 Glutathione Conjugation Acetochlor->Pathway2 Alcohol Alcohol Intermediate Pathway1->Alcohol Hydrolysis/ Oxidation GSH_Conj Glutathione Conjugate Pathway2->GSH_Conj GST Enzyme OA Oxanilic Acid (OA) Alcohol->OA Oxidation ESA This compound GSH_Conj->ESA Catabolism

Caption: Primary microbial degradation pathways of Acetochlor in soil.

Experimental Workflow for this compound Analysis

Experimental_Workflow A 1. Soil Sampling & Homogenization B 2. Solvent Extraction A->B C 3. Centrifugation B->C D 4. Extract Concentration C->D E 5. Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

A Technical Guide to the Bioavailability of Acetochlor ESA to Plants and Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetochlor (B104951) is a widely utilized pre-emergence herbicide for the control of annual grasses and broadleaf weeds in various agricultural crops.[1][2] Following its application, acetochlor degrades in the environment into several metabolites, with acetochlor ethanesulfonic acid (ESA) and oxanilic acid (OXA) being the most prominent.[3][4][5] These degradates, particularly Acetochlor ESA, are frequently detected in soil and water resources, necessitating a thorough understanding of their bioavailability and potential impact on non-target plants and organisms.[6] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioavailability of this compound. It details the mechanisms of uptake and translocation in plants, summarizes quantitative data on accumulation, and discusses the factors influencing its availability in soil. Furthermore, this document reviews the effects on various organisms, outlines detailed experimental protocols for its assessment, and presents visual models of key environmental and biological pathways. This guide is intended for researchers, scientists, and environmental professionals working in the fields of agriculture, environmental science, and toxicology.

Environmental Fate and Formation of this compound

Acetochlor, the parent compound, is primarily broken down in the soil and water through microbial degradation.[4][7] This process leads to the formation of more mobile and persistent metabolites, including this compound and Acetochlor OXA.[5] this compound is often detected more frequently and at higher concentrations in groundwater and surface water than the parent compound.[3][6] While the parent herbicide, acetochlor, has a soil persistence of 8 to 12 weeks, its metabolites can be more stable.[7] The transformation from acetochlor to its ESA and OXA degradates is a critical step in assessing the overall environmental risk, as the bioavailability and toxicity of these metabolites differ significantly from the parent compound.

cluster_0 Agricultural Application cluster_1 Environmental Compartment (Soil) cluster_2 Bioavailability Pathways Acetochlor Acetochlor Herbicide Application Degradation Microbial Degradation Acetochlor->Degradation ESA This compound Degradation->ESA OXA Acetochlor OXA Degradation->OXA Plant Plant Uptake ESA->Plant Organisms Exposure to Soil & Aquatic Organisms ESA->Organisms Leaching Leaching to Groundwater ESA->Leaching

Figure 1: Environmental fate and bioavailability pathways of this compound.

Bioavailability to Plants

The uptake of acetochlor and its metabolites by plants is a complex process influenced by the plant species, soil characteristics, and the chemical properties of the compound itself.

Mechanisms of Plant Uptake and Translocation

Studies on wheat have shown that acetochlor is primarily taken up through the apoplastic pathway and tends to accumulate in the roots with very limited upward translocation to the shoots.[8][9] This restricted movement is attributed to its preferential distribution into root organelles that have higher lipid contents.[8][9] In contrast, research comparing tolerant species like corn with sensitive species like wheat found that while tolerant plants may absorb more of the ¹⁴C-labelled acetochlor from a nutrient solution, the radioactivity is more readily translocated to the shoots in the sensitive plants.[10] Tolerant species also exhibit a faster metabolism of the absorbed acetochlor.[11]

cluster_root Plant Root cluster_shoot Plant Shoot Soil This compound in Soil Water RootCell Root Epidermis Apoplastic Pathway (Cell Walls) Soil->RootCell:f0 Organelles Accumulation in Lipid-Rich Organelles RootCell->Organelles Preferential Distribution Xylem Xylem RootCell->Xylem Minimal Transfer Leaves Limited Translocation to Leaves/Stems Xylem->Leaves

Figure 2: Model of Acetochlor uptake and limited translocation in plants.
Quantitative Data on Plant Accumulation

The concentration of acetochlor that accumulates in plant tissues is a key indicator of its bioavailability. Field and laboratory studies provide quantitative data on this process.

Table 1: Acetochlor Accumulation in Wheat

Tissue Concentration Range (mg/kg) Soil Conditions Study Type Citation
Foliage 0.11 - 0.87 Five different tested soils Bioavailability Assessment [12][13]

| Roots | 0.09 - 2.02 | Five different tested soils | Bioavailability Assessment |[12][13] |

Factors Influencing Bioavailability in Soil

The bioavailability of this compound to plants is not solely dependent on its concentration in the soil but is heavily mediated by various soil properties.

Table 2: Influence of Soil Properties on Acetochlor Bioavailability

Soil Property Effect on Bioavailability Mechanism Citation
Organic Matter Content (OMC) Decreases bioavailability Acetochlor adsorbs to soil organic carbon, particularly humic acid, reducing its concentration in the soil pore water available for plant uptake. [12][13][14][15]
Clay Content Can decrease bioavailability Adsorption to clay colloids can reduce mobility and availability. [12]
Cation Exchange Capacity (CEC) Can decrease bioavailability Higher CEC is often correlated with higher organic matter and clay content, leading to increased adsorption. [12]

| Soil pH | Variable | Affects the chemical form of the herbicide and the surface charge of soil colloids, influencing adsorption. |[12] |

Bioavailability and Effects on Organisms

While this compound is a primary environmental residue, much of the available toxicological data pertains to the parent compound, acetochlor. However, comparative studies indicate that this compound is generally less toxic.

Aquatic and Soil Organisms

This compound is noted to be considerably less toxic to aquatic organisms than its parent compound, acetochlor.[3] At the concentrations of this compound typically detected in the environment, harmful effects on aquatic life are not expected.[3] For the parent compound, acetochlor is highly toxic to algae and moderately toxic to most other aquatic organisms.[16] In soil, acetochlor application can negatively impact the community structure of soil animals, reducing species diversity.[17]

Mammalian and Avian Toxicity

There are limited laboratory studies on the health effects of this compound.[3] Animal studies suggest that this compound is less potent than the parent compound, acetochlor.[3] However, exposure to this compound in animal studies has been linked to changes in thyroid hormones, and high doses have affected the male reproductive system.[3]

Table 3: Toxicity of Acetochlor to Various Organisms

Organism Compound Endpoint Value Citation
Rainbow Trout Acetochlor 96-hour LC₅₀ 0.45 mg/L [7]
Bluegill Sunfish Acetochlor 96-hour LC₅₀ 1.30 mg/L [7]
Daphnia magna (Water Flea) Acetochlor 48-hour EC₅₀ 16.00 mg/L [7]
Bobwhite Quail Acetochlor 8-day dietary LC₅₀ >5620 ppm [7]
Mallard Duck Acetochlor 8-day dietary LC₅₀ >5620 ppm [7]
Earthworm Acetochlor Safe Concentration 0.0996 ml/L [17]

| Honeybee | Acetochlor | Toxicity Level | Moderately Toxic |[7] |

Experimental Protocols for Bioavailability Assessment

Accurate assessment of this compound bioavailability requires robust and validated experimental methodologies, from sample collection and extraction to final analytical quantification.

Study Design
  • Plant Bioavailability Studies: These often involve cultivating plants in soil treated with acetochlor.[13] Hydroponic experiments are also used to specifically study root uptake and translocation mechanisms without the confounding variables of soil.[8][9]

  • Organism Toxicity Studies: Standard ecotoxicological tests are performed, such as acute toxicity tests (e.g., 96-hour LC₅₀ for fish) and chronic feeding studies for birds and mammals.[7]

Sample Extraction and Analysis

The extraction and quantification of this compound and its parent compound from various matrices are critical steps. The choice of method depends on the analyte and the matrix.

cluster_sampling 1. Sample Collection cluster_extraction 2. Extraction cluster_analysis 3. Analytical Quantification cluster_result 4. Data Interpretation Soil Soil SLE Solvent Extraction (e.g., Acetonitrile (B52724)/Water) Soil->SLE Plant Plant Tissues (Root, Shoot) Plant->SLE Water Water SPE Solid-Phase Extraction (SPE) Water->SPE LCMS LC-MS/MS (for this compound/OXA) SLE->LCMS GCMS GC-MS or GC-ECD (for parent Acetochlor) SLE->GCMS SPE->LCMS SPE->GCMS Result Determine Concentration & Bioavailability LCMS->Result GCMS->Result

Figure 3: General experimental workflow for Acetochlor/ESA analysis.

4.2.1 Extraction from Soil

  • Objective: To isolate acetochlor and its metabolites from the soil matrix.

  • Protocol: A common method involves solvent extraction using a mixture of acetonitrile and water (e.g., 60:40 v/v) in an acidic medium.[18] For parent acetochlor, a two-phase solvent system followed by filtration can be used.[19]

    • Weigh a homogenized soil subsample (e.g., 20-50 g).[18][19]

    • Add the extraction solvent (e.g., 60 mL of 60% acetonitrile/water).[18]

    • Agitate, sonicate, or use pressurized liquid extraction (PLE) to ensure efficient extraction.[18]

    • Centrifuge the mixture at high speed to separate the soil particles from the solvent extract.[19]

    • Collect the supernatant for cleanup and analysis.

4.2.2 Extraction from Plant Tissues

  • Objective: To measure the concentration of acetochlor and its metabolites that have been taken up and accumulated in plant tissues.

  • Protocol: Accelerated Solvent Extraction (ASE) is an effective technique.[20]

    • Dry and homogenize plant material (e.g., straw, roots).[20]

    • Pack the homogenized sample into an ASE cell.

    • Extract with a suitable solvent mixture, such as n-hexane and acetone.[20]

    • The extract is then concentrated and may require a cleanup step (e.g., Solid Phase Extraction) before analysis.

4.2.3 Isolation from Water

  • Objective: To concentrate analytes from aqueous samples.

  • Protocol: Solid-Phase Extraction (SPE) is the standard method.[21]

    • Pass a known volume of water (e.g., 50 mL) through a C18 SPE column.[21]

    • The analytes are retained on the sorbent material.

    • Wash the column to remove interferences.

    • Elute the target compounds (parent acetochlor and its ESA/OA degradates) with a solvent like 80/20 methanol/water.[21]

    • The eluate is then ready for instrumental analysis.

4.3 Analytical Quantification

  • This compound and OXA: These polar, water-soluble metabolites are best analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) or tandem mass spectrometry (LC/ESI-MS/MS) in negative ion mode.[18][21][22] This provides high sensitivity and selectivity. The method limit of quantification can be as low as 0.10 ppb in water.[21]

  • Parent Acetochlor: Due to its volatility, the parent compound is well-suited for analysis by Gas Chromatography (GC) with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[19][23] The limit of quantification in soil can reach 0.005 ppm.[19]

Conclusion

This compound is a significant environmental degradate of the herbicide acetochlor. Its bioavailability to plants is strongly controlled by soil properties, particularly organic matter content, which limits its uptake by adsorption. While it can be absorbed by plant roots, its translocation to shoots is generally limited. Compared to its parent compound, this compound exhibits significantly lower toxicity to aquatic and other organisms. The data suggests that while widespread in the environment, the direct risk posed by this compound is considerably less than that of acetochlor. Continued monitoring and research, utilizing the robust analytical protocols outlined in this guide, are essential for a comprehensive understanding of its long-term environmental behavior and impact.

References

A Comprehensive Review of Acetochlor ESA Research: Analytical Methods, Toxicology, and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing literature on Acetochlor (B104951) Ethanesulfonic Acid (ESA), a primary degradation product of the widely used herbicide acetochlor. This document synthesizes key findings on its environmental occurrence, toxicological profile, and the analytical methodologies employed for its detection and quantification.

Environmental Occurrence and Significance

Acetochlor ESA is a major metabolite of acetochlor, formed through biological degradation in the soil.[1][2] Due to its higher polarity and persistence compared to the parent compound, this compound is frequently detected in both groundwater and surface water, often at concentrations higher than acetochlor itself.[3][4] Its presence in water resources has prompted significant research into its potential environmental and human health impacts.

Table 1: Quantitative Data on this compound Occurrence in Water
MatrixLocationConcentration Range (µg/L)Maximum Detected Concentration (µg/L)Reference
GroundwaterMinnesota (USA)Not specified44.3[5]
Surface WaterMinnesota (USA)Not specified4.8[5]
GroundwaterIowa (USA)> 1.013[4]
GroundwaterPennsylvania (USA)1 to 5Not Specified[1]
Raw WaterIndustrial Plant Influent~0.4Not Applicable[6]
Table 2: Quantitative Data on this compound in Soil
Soil TypeLocationMaximum Detection DepthNotesReference
LuvisolFrance60 to 70 cmDetected 344 days after application[6]
CalcisolFrance60 to 70 cmDetected 344 days after application[6]

Toxicological Profile

Toxicological studies on this compound are more limited than those for its parent compound. However, available data from animal studies indicate potential effects on the thyroid and male reproductive system at high doses.[5] The Minnesota Department of Health (MDH) has established a health-based guidance value for this compound in drinking water.[5]

Table 3: Toxicological Endpoints for this compound
Study TypeSpeciesNOAEL (mg/kg-d)LOAEL (mg/kg-d)Critical Effect(s)Reference
SubchronicSprague-Dawley rat225.4374.6Increased free thyroxine (T4) and thyroid-stimulating hormone (TSH)[7]
Developmental (Parent Compound)Rat33-4488-132Clinical toxicity, decreased maternal weight gain, increased resorptions, decreased fetal weights[7]
Multi-generation (Parent Compound)Not Specified4.915.6Not Specified[7]
Table 4: Health-Based Guidance Values for this compound
Issuing BodyGuidance Value (µg/L)YearReference
Minnesota Department of Health (MDH)3002017[5][7]

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is crucial for risk assessment. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS)

The U.S. Geological Survey developed an HPLC/MS method for the analysis of chloroacetanilide herbicide degradation compounds, including this compound, in water.[1]

  • Sample Preparation: Water samples are filtered to remove particulate matter.[8]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer.

  • Method Detection Limits (MDLs): Vary from 0.009 to 0.045 µg/L.[1]

  • Recoveries: Mean recoveries from spiked water samples at 0.20 and 1.0 µg/L ranged from 75% to 114%.[1]

  • Precision: Relative standard deviations were 15.8% or less.[1]

Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS)

A validated, multiresidue analytical method using LC/ESI-MS/MS has been developed for the determination of several chloroacetanilide herbicides and their ESA and oxanilic acid (OA) degradates in ground and surface water.[9]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A 50 mL water sample is passed through a C-18 SPE column for purification.[9]

    • The parent compounds and their ESA and OA degradates are eluted with 80/20 methanol/water (v/v).[9]

    • The eluate is concentrated to less than 1.0 mL.[9]

    • The sample is reconstituted in 10/90 acetonitrile/water (v/v).[9]

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

  • Analysis:

    • Final analysis is performed using LC/ESI-MS/MS.[9]

    • The parent compounds are monitored in positive ion mode, while the ESA and OA degradates are monitored in negative ion mode.[9]

    • Appropriate precursor/product ion pairs are monitored for each analyte.[9]

  • Method Limit of Quantification (MLOQ): 0.10 ppb (µg/L).[9]

  • Limit of Detection (LOD): 0.125 ng injected for each analyte.[9]

  • Recoveries: Average procedural recoveries range from 95% to 105% for fortification levels of 0.10–100 ppb.[9]

Visualizations

Degradation Pathway of Acetochlor to this compound

The primary degradation pathway of acetochlor in the environment involves the formation of this compound and Acetochlor Oxanilic Acid (OXA).[10]

Acetochlor_Degradation Acetochlor Acetochlor ESA This compound Acetochlor->ESA Biological Degradation OXA Acetochlor OXA Acetochlor->OXA Biological Degradation

Caption: Degradation of Acetochlor to its major metabolites.

Experimental Workflow for LC/ESI-MS/MS Analysis

The following diagram illustrates the key steps in the analytical workflow for determining this compound in water samples using SPE and LC/ESI-MS/MS.[9]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 50 mL Water Sample SPE C-18 Solid Phase Extraction Sample->SPE Elution Elution with 80/20 Methanol/Water SPE->Elution Concentration Concentration to <1.0 mL Elution->Concentration Reconstitution Reconstitution in 10/90 Acetonitrile/Water Concentration->Reconstitution LC_MSMS LC/ESI-MS/MS Analysis (Negative Ion Mode for ESA) Reconstitution->LC_MSMS Data Data Acquisition and Quantification LC_MSMS->Data

Caption: Workflow for this compound analysis in water.

Logical Relationship of Acetochlor and its Degradates in the Environment

This diagram shows the logical flow from the application of acetochlor to the presence of its degradates in water systems.

Environmental_Fate Application Acetochlor Application (Herbicide) Soil Soil Environment Application->Soil Degradation Microbial Degradation Soil->Degradation ESA This compound Degradation->ESA OXA Acetochlor OXA Degradation->OXA Water Groundwater and Surface Water ESA->Water OXA->Water

Caption: Environmental fate of Acetochlor and its degradates.

References

Methodological & Application

Application Note: Analysis of Acetochlor ESA in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetochlor is a widely used herbicide for pre-emergence or pre-planting control of annual grasses and some broadleaf weeds, primarily in corn. Due to its extensive use, its degradation products, such as Acetochlor ethanesulfonic acid (ESA), are of increasing environmental concern and have been detected in ground and surface water. Acetochlor ESA is more mobile and persistent in water than the parent compound. This application note provides a detailed protocol for the quantitative analysis of this compound in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies such as U.S. EPA Method 535.[1][2] This method is suitable for researchers, environmental scientists, and water quality monitoring professionals.

Principle

This method involves the extraction and concentration of this compound from a water sample using a solid-phase extraction cartridge. The analyte is then eluted, and the eluate is concentrated and reconstituted in a suitable solvent. The final analysis and quantification are performed using a Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS).[1][3] The LC separates this compound from other components in the sample, and the MS/MS provides selective and sensitive detection based on the mass-to-charge ratio of the precursor ion and its specific product ions.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound in water using SPE and LC-MS/MS, compiled from various sources.

ParameterValueMatrixMethodSource
Method Detection Limit (MDL)0.004 - 0.051 µg/LReagent, Ground, and Surface WaterOnline SPE-LC/MS[4]
Method Detection Limit (MDL)0.009 - 0.045 µg/LReagent, Ground, and Surface WaterHPLC/MS[5]
Limit of Quantification (LOQ)0.10 ppb (µg/L)Ground and Surface WaterSPE and LC/ESI-MS/MS[3][6]
Limit of Quantification (LOQ)0.05 ppb (µg/L)Ground and Surface WaterSPE and GC/MS[7]
Recovery62.3 - 117.4 %Ground and Surface WaterOnline SPE-LC/MS[4]
Recovery95 - 105 %Ground and Surface WaterSPE and LC/ESI-MS/MS[3][6]
Recovery75 - 114 %Reagent, Ground, and Surface WaterHPLC/MS[5]

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles.

  • Upon collection, cool the samples to ≤10°C.[1]

  • In the laboratory, store the samples at or below 6°C and protect them from light until extraction. Do not freeze the samples.[1]

  • Samples should be extracted within 14 days of collection.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on the principles outlined in EPA Method 535.[1]

Materials:

  • SPE Cartridges: Graphitized carbon or C18 cartridges are commonly used.[1][3]

  • Methanol (B129727) (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution Solvent: e.g., 80/20 methanol/water (v/v)[3][6] or methanol containing 10 mM ammonium (B1175870) acetate.[1]

  • Nitrogen gas for drying

  • Reconstitution Solvent: e.g., 10/90 acetonitrile/water (v/v)[3][6] or water containing 5 mM ammonium acetate.

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 10 mL of methanol through it.

    • Follow with 10 mL of deionized water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing (Optional):

    • Wash the cartridge with a small volume of deionized water to remove any interfering substances.

  • Cartridge Drying:

    • Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.

  • Elution:

    • Elute the trapped analytes with the appropriate elution solvent. For example, use 80/20 methanol/water (v/v).[3][6]

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the reconstitution solvent.[3][6]

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Column: A C18 reversed-phase column is typically used.

LC Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 5 mM ammonium acetate

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to separate this compound from other compounds.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion (m/z): 314.1

  • Product Ion (m/z): 80

  • Collision Energy: Optimized for the specific instrument.

  • Dwell Time: 100 ms

4. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • Analyze the calibration standards using the LC-MS/MS method to generate a calibration curve.

  • Analyze the prepared samples.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve. An internal standard may be used for more accurate quantification.[1]

Experimental Workflow Diagram

Acetochlor_ESA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (250 mL) SPE_Conditioning 2. SPE Cartridge Conditioning (Methanol & DI Water) SampleCollection->SPE_Conditioning Sample_Loading 3. Sample Loading SPE_Conditioning->Sample_Loading Elution 4. Analyte Elution Sample_Loading->Elution Concentration 5. Concentration & Reconstitution (1 mL final volume) Elution->Concentration LC_Separation 6. LC Separation (C18 Column) Concentration->LC_Separation MSMS_Detection 7. MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection Quantification 8. Quantification (Calibration Curve) MSMS_Detection->Quantification Reporting 9. Result Reporting (µg/L) Quantification->Reporting

Caption: Workflow for this compound analysis in water.

References

Application Note: Quantification of Acetochlor ESA in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetochlor (B104951) is a widely used chloroacetanilide herbicide for controlling broadleaf weeds and grasses in crops such as corn. Due to its moderate persistence and water solubility, acetochlor and its degradation products are frequently detected in surface and groundwater. Acetochlor ethane (B1197151) sulfonic acid (Acetochlor ESA) is a major metabolite of concern due to its potential for long-range transport in aqueous environments. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using an LC-MS/MS system.

Experimental Protocols

This section details the complete methodology for the quantification of this compound, from sample preparation to LC-MS/MS analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate the analyte and remove interfering matrix components from water samples.

  • Materials:

    • Water sample (250 mL)

    • Ammonium (B1175870) chloride

    • Internal standard solution (e.g., isotopically labeled this compound)

    • Carbon-based SPE cartridges (e.g., Restek Carbora 90, 6.0 mL)[1]

    • Reagent water

    • 10 mM Ammonium acetate (B1210297) in methanol

    • Nitrogen gas evaporator

  • Procedure:

    • Condition the SPE cartridge with an appropriate solvent as per the manufacturer's instructions.

    • To a 250 mL water sample, add 25-30 mg of ammonium chloride and spike with an appropriate volume of the internal standard solution.[1]

    • Load the prepared sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min using a vacuum manifold.[1]

    • After loading, wash the cartridge with 5 mL of reagent water and dry it thoroughly using a gentle stream of nitrogen.[1]

    • Elute the analyte from the cartridge with 15 mL of 10 mM ammonium acetate in methanol.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).[1]

    • Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 5 mM ammonium acetate in water) and transfer to an autosampler vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1200 series)[1]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Restek Ultra C18, 3 µm, 100 x 2.1 mm)[1]

    • Mobile Phase A: 5 mM ammonium acetate in water[1]

    • Mobile Phase B: Methanol[1]

    • Gradient: A shallow, stepping gradient is recommended to achieve consistent chromatographic resolution, especially to separate this compound from its structural isomer, Alachlor (B1666766) ESA.[1]

    • Flow Rate: 0.2 - 0.4 mL/min

    • Injection Volume: 25 µL[1]

    • Column Temperature: 40°C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2][3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor/Product Ions: The specific precursor ion for this compound is m/z 314.1, and common product ions for monitoring include m/z 144, 146, and 162.[1][3] The transition m/z 314.1 -> 146 is often used for quantification.

    • Ion Source Temperature: 500°C[1]

    • Collision Gas: Argon or Nitrogen

    • Dwell Time: 50 ms[1]

Data Presentation

The performance of the LC-MS/MS method for the quantification of this compound is summarized in the table below. The data is compiled from various studies and represents typical method performance characteristics.

ParameterValueReference(s)
Limit of Detection (LOD)0.009 - 0.045 µg/L[4]
Limit of Quantification (LOQ)0.025 µg/L[5]
Linearity (r²)> 0.995[1]
Recovery75 - 114%[4]
Relative Standard Deviation (RSD)< 16%[4]

Visualizations

Experimental Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 250 mL Water Sample add_is Add Internal Standard & Ammonium Chloride sample->add_is spe Solid-Phase Extraction (SPE) on Carbon Cartridge add_is->spe elute Elute with 10 mM Ammonium Acetate in Methanol spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject 25 µL into LC-MS/MS recon->inject chrom Chromatographic Separation (C18 Column) inject->chrom ms MS/MS Detection (ESI Negative, MRM) chrom->ms quant Quantification using Calibration Curve ms->quant report Report Results (µg/L) quant->report

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Steps

start Start: Water Sample prep Sample Preparation: - Concentration - Cleanup start->prep analysis LC-MS/MS Analysis: - Separation - Detection prep->analysis data Data Analysis: - Quantification - Validation analysis->data end End: Final Concentration data->end

Caption: Key stages in the analytical method.

References

Application Note: Solid-Phase Extraction (SPE) for the Analysis of Acetochlor ESA in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Acetochlor ethanesulfonic acid (ESA), a primary degradation product of the herbicide Acetochlor, from water samples. The described methodology is based on established protocols such as U.S. EPA Method 535, which is widely used for the analysis of chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water.[1][2] This document includes a comprehensive experimental protocol, quantitative performance data, and a visual workflow to guide researchers in achieving reliable and reproducible results for the analysis of Acetochlor ESA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Acetochlor is a widely used herbicide for the control of grasses and broadleaf weeds, particularly in corn and soybean cultivation. Its degradation product, this compound, is of significant environmental interest due to its potential to contaminate ground and surface water. Accurate and sensitive quantification of this compound is crucial for monitoring water quality and conducting environmental fate studies. Solid-phase extraction is a robust and efficient technique for the pre-concentration and purification of analytes from complex matrices like water, enabling lower detection limits and improved analytical performance. This note details an SPE method utilizing a nonporous graphitized carbon sorbent, which has demonstrated high recovery and reliability for this compound and other related compounds.[1][3]

Data Presentation

The following tables summarize the quantitative data from various methods for the analysis of this compound using solid-phase extraction.

Table 1: Quantitative Performance Data for this compound Analysis

ParameterMethod ReferenceSorbent TypeMatrixValue
Mean RecoveryEPA Method 535Nonporous Graphitized CarbonDeionized Water92-116%[1]
Mean RecoveryEPA Method 535Nonporous Graphitized CarbonGround Water89-116%[1]
Mean RecoveryYokley et al. (2002)C18Ground and Surface Water95-105%[4]
Mean RecoveryUSGS MethodNot SpecifiedReagent, Surface, Ground Water75-114%[5]
Relative Standard Deviation (RSD)EPA Method 535Nonporous Graphitized CarbonDeionized and Ground Water<5%[1]
Method Detection Limit (MDL)USGS MethodNot SpecifiedWater0.009 - 0.045 µg/L[5]
Limit of Quantification (LOQ)Yokley et al. (2002)C18Water0.10 ppb (µg/L)[4]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from water samples, primarily based on the principles of EPA Method 535.

Materials and Reagents
  • SPE Cartridges: Nonporous graphitized carbon sorbent (recommended by EPA Method 535) or C18 cartridges.[1][4]

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Reagent Water (HPLC grade).

  • Reagents: Ammonium (B1175870) acetate (B1210297), Ammonium chloride (for dechlorination of samples, if necessary).

  • Standards: Analytical standards of this compound, Dimethachlor ESA (surrogate), and Butachlor ESA (internal standard).[1][2]

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

  • Equipment: SPE manifold, nitrogen evaporator, analytical balance, vortex mixer, LC-MS/MS system.

Sample Preparation
  • Collect water samples in clean, amber glass bottles.

  • If the samples contain residual chlorine, dechlorinate by adding ammonium chloride.[1]

  • Fortify the samples with a known concentration of the surrogate standard (e.g., Dimethachlor ESA).[2]

  • Adjust the pH of the sample if required by the specific method, though EPA Method 535 does not specify a pH adjustment.

Solid-Phase Extraction Procedure
  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Load a 100-250 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3][6]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any interfering substances.

    • Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the retained analytes from the cartridge with a small volume of an appropriate solvent. EPA Method 535 suggests elution with methanol containing 10 mM ammonium acetate.[1] Other methods have used 80/20 methanol/water.[4]

    • Collect the eluate in a clean collection tube. A typical elution volume is 5-10 mL.

Extract Concentration and Reconstitution
  • Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 40-50°C.

  • Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of a suitable solvent, such as 10/90 acetonitrile/water or 5 mM ammonium acetate in water, to prepare it for LC-MS/MS analysis.[4][6]

  • Add the internal standard (e.g., Butachlor ESA) to the reconstituted extract.[2]

  • Vortex the sample to ensure homogeneity and transfer it to an autosampler vial for analysis.

Analytical Determination by LC-MS/MS
  • Chromatographic Separation: Utilize a C18 reversed-phase column. A heated column (e.g., up to 70°C) can improve the separation of isomers like this compound and Alachlor ESA.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium acetate in water and methanol or acetonitrile is commonly used.[3]

  • Detection: Employ a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor and product ion transitions of this compound.

Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 1. Water Sample (100-250 mL) Dechlorinate 2. Dechlorinate (if needed) Sample->Dechlorinate Spike_Surrogate 3. Spike with Surrogate Dechlorinate->Spike_Surrogate Condition 4. Condition Cartridge (Methanol, Reagent Water) Spike_Surrogate->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (Reagent Water) Load->Wash Elute 7. Elute Analytes (e.g., Methanol/Ammonium Acetate) Wash->Elute Concentrate 8. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute 9. Reconstitute in 1 mL Concentrate->Reconstitute Spike_IS 10. Spike with Internal Standard Reconstitute->Spike_IS Analysis 11. LC-MS/MS Analysis Spike_IS->Analysis

Caption: Workflow for this compound analysis using SPE.

References

Application Note: Gas Chromatography Methods for the Analysis of Acetochlor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetochlor (B104951) is a selective, pre-emergent herbicide widely used for controlling annual grasses and certain broad-leaved weeds in crops such as corn, soybeans, and peanuts. Due to its potential for environmental contamination and risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and environmental samples.[1] Consequently, the development of sensitive, accurate, and reliable analytical methods for the determination of acetochlor residues is of critical importance. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or other selective detectors like an electron capture detector (ECD), stands as a primary technique for the quantification of acetochlor in various matrices, including environmental samples, agricultural products, and commercial formulations.[1][2][3]

This document provides detailed application notes and experimental protocols for the analysis of acetochlor using gas chromatography across different sample types, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Analysis in Environmental Matrices: Water

The determination of acetochlor in aqueous samples like ground and surface water is crucial for environmental monitoring. The low concentration levels typically require a sample concentration step, commonly solid-phase extraction (SPE), prior to GC analysis.[2][4]

Protocol 1.1: Acetochlor in Water by Solid-Phase Extraction and GC-MS

This protocol is based on established methods for concentrating and analyzing acetochlor from water samples.[2][4]

Principle: Acetochlor is extracted and concentrated from a water sample by passing it through an octadecyl (C18) solid-phase extraction (SPE) cartridge.[2][4] After elution from the cartridge with an appropriate solvent, the extract is concentrated and analyzed by GC-MS, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity.[2][4] The use of a deuterated internal standard is recommended to correct for matrix effects and variations in recovery.[2]

Experimental Protocol:

  • Sample Preparation (SPE):

    • Filter a 200 mL to 1 L water sample to remove particulate matter.[2][4]

    • Add a deuterated acetochlor internal standard to the sample.[2]

    • Condition a C18 SPE cartridge (e.g., 500 mg, 2.8 mL capacity) sequentially with methanol (B129727) and reagent water.[2]

    • Load the water sample onto the SPE cartridge under a gentle vacuum.

    • Wash the cartridge to remove interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Elute the trapped acetochlor using a suitable solvent, such as hexane-isopropyl alcohol (3:1 v/v).[4]

    • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph: System equipped with a mass spectrometer (MS) detector.

    • Column: HP-5MS (5% phenylmethyl siloxane) or equivalent, 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

    • Injector: Split/splitless, operated in splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Optimized for analyte separation (e.g., initial hold at 70°C, ramp to 280°C).

    • MS Detector: Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM) for quantitation of characteristic ions.[2][4]

Data Presentation:

ParameterMethod PerformanceMatrixReference
Limit of Quantitation (LOQ)0.05 µg/L (ppb)Ground & Surface Water[2]
Method Detection Limit (MDL)0.0015 µg/LReagent Water[4]
Recovery92% to 115%Fortified Water Samples[4]
Precision (RSD)< 5%Reagent Water[4]
Calibration Range0.05 to 5.0 ppbWater[2]

Analysis in Environmental Matrices: Soil

Analyzing soil samples involves a solvent extraction step to isolate acetochlor from the complex soil matrix before GC analysis.

Protocol 2.1: Acetochlor in Soil by Solvent Extraction and GC-ECD

This protocol details a method for extracting acetochlor from soil and quantifying it using a GC equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like acetochlor.[3]

Principle: A subsample of homogenized soil is extracted with a mixture of an organic solvent (isooctane) and aqueous acetonitrile. The organic layer containing the acetochlor is separated and can be directly injected into the gas chromatograph for quantification without further cleanup.[3] The residue concentration is calculated based on the dry weight of the soil.[3]

Experimental Protocol:

  • Sample Preparation and Extraction:

    • Homogenize the collected soil sample thoroughly.

    • Weigh 20 g of the soil into a glass bottle.[3]

    • Add 10 mL of 10% acetonitrile/water solution and 25 mL of isooctane (B107328).[3]

    • Shake the mixture vigorously on a reciprocating shaker for 10 minutes.[3]

    • Allow the phases to settle for at least 5 minutes.[3]

    • Carefully collect an aliquot of the upper isooctane layer.

    • Filter the extract through a 0.22 µm filter prior to injection to prevent contamination of the GC system.[3]

  • GC-ECD Instrumental Conditions:

    • Gas Chromatograph: Varian 3700 or equivalent, equipped with a ⁶³Ni Electron Capture Detector.[3]

    • Column: J&W DB-17 fused silica (B1680970) Megabore column, 30 m × 0.520 mm ID × 1.50 µm film thickness.[3]

    • Injector: Direct flash injector.[3]

    • Temperatures: Injector at 250°C, Detector at 300°C.

    • Oven Temperature Program: Optimized for separation.

    • Carrier Gas: Nitrogen or Helium.

Data Presentation:

ParameterMethod PerformanceMatrixReference
Fortification Level0.005 ppmSoil[3]
PrincipleDirect quantitation after solvent extractionSoil[3]
Detector⁶³Ni Electron Capture Detector-[3]

Analysis in Agricultural Matrices: Plant Material

For complex plant matrices like maize or soybean straw, a more rigorous extraction technique such as Accelerated Solvent Extraction (ASE) is effective.

Protocol 3.1: Acetochlor in Plant Material by ASE and GC-MS/MS

This protocol utilizes a powerful extraction technique combined with highly selective tandem mass spectrometry (MS/MS) for accurate quantification.[1]

Principle: Dried and homogenized plant material is extracted using Accelerated Solvent Extraction (ASE) with a mixture of n-hexane and acetone (B3395972).[1] ASE uses elevated temperatures and pressures to increase extraction efficiency. The resulting extract is then analyzed by GC-MS/MS, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]

Experimental Protocol:

  • Sample Preparation (ASE):

    • Dry and homogenize the straw material.

    • Mix the sample with a dispersing agent and place it into an ASE cell.

    • Perform extraction using an ASE system with a mixture of n-hexane and acetone.[1]

    • Optimize ASE parameters such as temperature, pressure, and static cycles to maximize recovery.[1]

    • Collect the extract and concentrate it if necessary before GC-MS/MS analysis.

  • GC-MS/MS Instrumental Conditions:

    • Gas Chromatograph: Agilent 7832 GC or equivalent, equipped with a tandem mass spectrometer.[1]

    • Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).[1]

    • Injector: Split/splitless.[1]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Optimized to achieve a retention time of approximately 8.11 minutes for acetochlor.[1]

    • MS/MS Detector: Operated in Multiple Reaction Monitoring (MRM) mode.

Data Presentation:

ParameterMethod PerformanceMatrixReference
Limit of Detection (LOD)0.2 ng/gMaize & Soybean Straw[1]
Limit of Quantitation (LOQ)0.67 ng/gMaize & Soybean Straw[1]
Recovery86% to 119.7%Maize & Soybean Straw[1]
Linearity (R²)0.991 to 0.9980.001 to 0.05 mg/L[1]
Precision (RSD)< 5%Maize & Soybean Straw[1]

Analysis of Formulated Herbicide Products

The analysis of acetochlor in technical or emulsifiable concentrate (EC) formulations involves determining the weight percent of the active ingredient. These samples require simple dilution rather than complex extraction.[5][6]

Protocol 4.1: Acetochlor in Emulsifiable Concentrates by GC-MS

This protocol is a straightforward method for quality control of herbicide formulations.[6][7]

Principle: A sample of the herbicide formulation is accurately weighed and dissolved in a suitable solvent (e.g., acetone) containing an internal standard, such as dibutyl phthalate (B1215562) or dipentyl phthalate.[5][7] This solution is then directly analyzed by GC-MS or GC-FID. Quantification is achieved by comparing the peak area ratio of acetochlor to the internal standard against a calibration curve.[5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the herbicide EC formulation into a 50 mL volumetric flask.[8]

    • Add the internal standard (e.g., dibutyl phthalate).[6]

    • Dilute to volume with acetone and mix thoroughly.[8]

    • Perform a secondary dilution if necessary to bring the concentration within the calibration range.[8]

    • Filter the final solution through a 0.22-µm organic filter before injection.[8]

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph: System equipped with an MS or Flame Ionization Detector (FID).[5][7]

    • Column: TG-5 MS or equivalent (30 m × 0.25 mm × 0.25 µm).[6][7]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[6][7]

    • Oven Temperature Program: Hold at 200°C for 1 min, then ramp at 10°C/min to 280°C and hold for 3 min.[8]

    • MS Detector: If used, SIM mode is recommended for higher sensitivity.[6]

Data Presentation:

ParameterMethod PerformanceMatrixReference
Linearity Range2.0–20.0 µg/mLHerbicide Formulation[6][7]
Limit of Quantitation (LOQ)7.6 ng/mLHerbicide Formulation[8]
Recovery94.5% to 102.5%Herbicide Formulation[6][7]
Precision (Intra/Inter-day RSD)< 5%Herbicide Formulation[6][7]
Repeatability (RSDr)0.09–0.77%Technical & Formulations[5]
Reproducibility (RSDR)0.18–0.78%Technical & Formulations[5]

Workflow Visualizations

The following diagrams illustrate the typical analytical workflows for acetochlor analysis in different matrices.

Workflow for Acetochlor Analysis in Environmental/Agricultural Samples cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Sample Collection (Water, Soil, Plant) Homogenize Homogenization (Drying, Grinding) Sample->Homogenize Extract Extraction (SPE / LLE / ASE) Homogenize->Extract Cleanup Concentration & Cleanup Extract->Cleanup GC GC-MS or GC-ECD Analysis Cleanup->GC Data Data Processing & Quantification GC->Data

Caption: General workflow for analyzing acetochlor in complex matrices.

Workflow for Acetochlor Analysis in Formulated Products cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh Formulation Sample Dilute Dilute with Solvent + Internal Standard Weigh->Dilute GC GC-MS or GC-FID Analysis Dilute->GC Data Data Processing & Quantification GC->Data

References

Application Notes and Protocols for Monitoring Acetochlor ESA in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetochlor (B104951) is a widely used herbicide for the control of grasses and broadleaf weeds in crops such as corn, soybeans, and sunflowers.[1][2] In the soil, acetochlor degrades into various metabolites, with Acetochlor Ethanesulfonic Acid (ESA) being one of the major and most mobile degradation products.[1][3] Due to its potential to leach into groundwater, monitoring Acetochlor ESA in soil is crucial for environmental risk assessment.[1][3][4] This document provides a detailed protocol for the extraction and quantification of this compound in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6][7]

Environmental Fate of Acetochlor

Acetochlor applied to soil undergoes microbial degradation, leading to the formation of metabolites such as this compound and Acetochlor Oxanilic Acid (OA).[3] this compound is more water-soluble and persistent than the parent compound, allowing it to move more readily through the soil profile and potentially contaminate groundwater.[1][3]

Acetochlor Acetochlor Applied to Soil Degradation Microbial Degradation Acetochlor->Degradation ESA This compound Degradation->ESA OA Acetochlor OA Degradation->OA Leaching Leaching ESA->Leaching Groundwater Groundwater Contamination Leaching->Groundwater

Figure 1. Environmental degradation pathway of Acetochlor to this compound.

Quantitative Method Performance

The following table summarizes typical performance data for the analysis of this compound in soil using LC-MS/MS based methods.

ParameterValueReference
Limit of Detection (LOD)0.3 µg/kg[5]
Limit of Quantification (LOQ)1.0 µg/kg[5]
Average Recovery90 - 120%[5]
Relative Standard Deviation (RSD)< 15%[5]

Experimental Protocol

This protocol details the steps for the analysis of this compound in soil samples, from collection to final quantification.

Sample Collection and Preparation
  • Collection: Collect soil samples from the desired depth using a clean soil probe or auger.[8] Composite samples can be created by combining and thoroughly mixing subsamples from a specific area to ensure representativeness.[8][9]

  • Storage: Store samples in clean, labeled containers and keep them frozen at -20°C until analysis to prevent degradation of the analyte.[10][11]

  • Preparation: Prior to extraction, air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.[10] Determine the moisture content of a separate subsample to allow for reporting results on a dry weight basis.[9]

Extraction of this compound

This procedure utilizes a solvent extraction method.

  • Materials:

    • 50 g of prepared soil sample

    • 200 mL of acetonitrile (B52724)/water (60:40 v/v) solution[5]

    • Mechanical shaker

    • Centrifuge and centrifuge tubes

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh 50 g of the homogenized soil sample into a clean extraction vessel.[5]

    • Add 200 mL of the acetonitrile/water (60:40 v/v) extraction solution to the soil sample.[5]

    • Shake the mixture vigorously on a mechanical shaker for a specified time (e.g., 2 hours) to ensure efficient extraction.

    • After shaking, centrifuge the sample at a high speed (e.g., 5000 rpm) for 10 minutes to separate the soil particles from the extract.

    • Carefully decant the supernatant (the liquid extract).

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. The filtered extract is now ready for cleanup or direct analysis.

Sample Cleanup (Optional but Recommended)

For complex soil matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

  • Materials:

    • SPE cartridges (e.g., hydrophilic-lipophilic balance - HLB)

    • Methanol (B129727) (for conditioning)

    • Water (for equilibration)

    • Elution solvent (e.g., acetonitrile)

    • Nitrogen evaporator

  • Procedure:

    • Condition the SPE cartridge by passing methanol through it, followed by water.

    • Load a specific volume of the filtered soil extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound from the cartridge using a stronger solvent like acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the separation and detection of this compound.[5]

  • Chromatographic Conditions (Typical):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Conditions (Typical):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for this compound.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

Quantification
  • Calibration: Prepare a series of calibration standards of this compound in a clean solvent or a matrix-matched solution at concentrations bracketing the expected sample concentrations.

  • Analysis: Inject the prepared standards and the soil sample extracts into the LC-MS/MS system.

  • Calculation: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the soil samples by comparing their peak areas to the calibration curve. The final concentration should be reported in µg/kg of dry soil.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection Homogenization Air Drying & Sieving SampleCollection->Homogenization Moisture Moisture Content Determination Homogenization->Moisture Extraction Solvent Extraction (Acetonitrile/Water) Moisture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) (Optional) Filtration->SPE LCMS LC-MS/MS Analysis Filtration->LCMS Evaporation Evaporation & Reconstitution SPE->Evaporation Evaporation->LCMS Quantification Quantification LCMS->Quantification

Figure 2. Workflow for the analysis of this compound in soil samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Acetochlor ESA in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantitative analysis of Acetochlor ethanesulfonic acid (ESA), a primary degradation product of the herbicide Acetochlor, in water samples. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection, a robust and widely accessible analytical technique. The method is suitable for researchers, environmental scientists, and professionals in drug development and regulatory monitoring. A comprehensive experimental protocol, including sample preparation by Solid-Phase Extraction (SPE), and a summary of quantitative performance data are presented.

Introduction

Acetochlor is a widely used chloroacetanilide herbicide for pre-emergence control of annual grasses and broadleaf weeds in various crops. Due to its environmental degradation, its metabolites, such as Acetochlor ESA, are frequently detected in ground and surface water. Monitoring the levels of these metabolites is crucial for assessing water quality and understanding the environmental fate of the parent herbicide. This application note details a reliable HPLC-UV method for the determination of this compound in water samples, adapted from established environmental chemistry methods.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-UV analysis of this compound.

ParameterValueReference
AnalyteAcetochlor Ethanesulfonic Acid (ESA)
Limit of Quantitation (LOQ)1.0 µg/L[1]
Method Detection Limit (MDL)0.009 - 0.045 µg/L (via HPLC/MS)
UV Detection Wavelength220 nm[1]
Retention TimeAnalyte-specific, dependent on exact conditions
Linearity (Correlation Coefficient)>0.995 (typical for validated methods)
Recovery89-116% (in ground water via SPE-LC/MS/MS)[2]

Experimental Protocol

This protocol is based on the principles outlined in EPA and other validated methods for the analysis of Acetochlor metabolites in water.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

  • Procedure:

    • C18 Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 cartridge.

      • Pass 5 mL of ultra-pure water through the C18 cartridge. Do not allow the cartridge to go dry.

    • Sample Loading:

      • Acidify the water sample (e.g., 250 mL) with glacial acetic acid.

      • Load the acidified water sample onto the conditioned C18 cartridge at a flow rate of approximately 20 mL/min.

      • Dry the cartridge under vacuum for about 10 minutes after loading.

    • Elution of this compound from C18 and Loading onto SAX:

      • Elute the this compound from the C18 cartridge with methanol directly onto a conditioned SAX cartridge.

    • SAX Cartridge Wash:

      • Wash the SAX cartridge with a solution of ultra-pure water and acetonitrile (50:50 v/v).

      • Wash the SAX cartridge with a solution of 0.1M ammonium acetate, methanol, and acetonitrile (78:11:11 v/v/v).

    • Final Elution from SAX:

      • Elute the purified this compound from the SAX cartridge with 2.5 mL of 0.1M ammonium acetate:methanol:acetonitrile (78:11:11 v/v/v).

      • Collect the eluate for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Autosampler

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a buffer like ammonium acetate to improve peak shape.[3] The exact composition may require optimization.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL[1]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • UV Detection: 220 nm[1]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a series of calibration standards of this compound to establish a calibration curve.

    • Inject the prepared sample extracts.

    • Identify and quantify the this compound peak in the sample chromatograms based on the retention time and calibration curve of the standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Water Sample Collection Acidification Sample Acidification Sample_Collection->Acidification Sample_Loading Sample Loading on C18 Acidification->Sample_Loading SPE_Conditioning C18 SPE Conditioning SPE_Conditioning->Sample_Loading Elution_to_SAX Elution to SAX Cartridge Sample_Loading->Elution_to_SAX SAX_Wash SAX Cartridge Wash Elution_to_SAX->SAX_Wash Final_Elution Final Elution SAX_Wash->Final_Elution HPLC_Injection HPLC Injection Final_Elution->HPLC_Injection Chrom_Separation Chromatographic Separation (C18) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (220 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship parent Acetochlor (Herbicide) metabolite This compound (Primary Metabolite) parent->metabolite Environmental Degradation matrix Water Matrix (Groundwater, Surface Water) spe Solid-Phase Extraction (SPE) (Isolation & Concentration) matrix->spe Sample Input hplc HPLC-UV (Separation & Quantification) spe->hplc Purified Extract result Concentration of This compound (µg/L) hplc->result Analytical Output

Caption: Logical relationship of this compound analysis.

References

Synthesis of Acetochlor ESA Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the synthesis of the Acetochlor ethanesulfonic acid (ESA) reference standard. Acetochlor is a widely used chloroacetanilide herbicide, and its degradation product, Acetochlor ESA, is a key analyte in environmental and food safety monitoring. The protocol herein describes a direct, one-step synthesis from the parent compound, Acetochlor, via nucleophilic substitution with sodium sulfite (B76179). This application note is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require a reliable method for preparing this analytical standard in-house.

Introduction

Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) is a pre-emergent herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Following its application, Acetochlor can be metabolized in the environment and in biological systems to form several degradation products.[2] One of the major metabolites is Acetochlor ethanesulfonic acid (ESA), which is frequently detected in ground and surface water.[3] Due to its prevalence and potential environmental impact, regulatory bodies worldwide monitor the levels of Acetochlor and its metabolites.

Accurate quantification of this compound requires high-purity analytical reference standards. While commercially available, the in-house synthesis of such standards can provide a cost-effective and readily accessible source for research and routine analysis. The synthesis of sulfonic acid metabolites of chloroacetanilide herbicides can be achieved through the reaction of the parent compounds with an excess of sodium sulfite.[4] This method is based on a nucleophilic substitution reaction where the chlorine atom is displaced by the sulfite ion.[3]

This application note provides a comprehensive protocol for the synthesis, purification, and characterization of this compound, presented in a format suitable for laboratory implementation.

Synthesis Pathway

The synthesis of this compound from Acetochlor is a direct nucleophilic substitution reaction (SN2). The chlorine atom on the alpha-carbon of the N-acetyl group in Acetochlor is displaced by the sulfite anion from sodium sulfite.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Acetochlor Acetochlor reaction Acetochlor->reaction SodiumSulfite Sodium Sulfite (Na2SO3) SodiumSulfite->reaction AcetochlorESA This compound (Sodium Salt) SodiumChloride Sodium Chloride (NaCl) reaction->AcetochlorESA Heat, Solvent (e.g., Ethanol (B145695)/Water) reaction->SodiumChloride

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Acetochlor>98% PurityCommercial SourceParent compound
Sodium Sulfite (Na₂SO₃)Anhydrous, ACS GradeStandard Chemical SupplierNucleophile
Ethanol200 Proof, ACS GradeStandard Chemical SupplierReaction Solvent
Deionized WaterType ILaboratory SourceReaction Solvent / Purification
Sodium Chloride (NaCl)ACS GradeStandard Chemical SupplierFor salting out (optional)
Dichloromethane (B109758) (DCM)ACS GradeStandard Chemical SupplierFor extraction of unreacted starting material
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Chemical SupplierDrying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • High-resolution balance

  • pH meter or pH paper

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.70 g (10.0 mmol) of Acetochlor in 40 mL of ethanol.

  • Add 1.51 g (12.0 mmol, 1.2 equivalents) of anhydrous sodium sulfite to the flask.

  • To this mixture, add 10 mL of deionized water. The addition of water helps to dissolve the sodium sulfite.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Acetochlor spot/peak.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Purification - Part 1 (Removal of Unreacted Acetochlor):

    • To the remaining aqueous solution, add 50 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the aqueous phase twice with 30 mL portions of dichloromethane to remove any unreacted Acetochlor.

    • Combine the organic layers and discard them appropriately.

  • Purification - Part 2 (Isolation of this compound):

    • The aqueous phase contains the sodium salt of this compound.

    • (Optional) The product can be "salted out" by adding sodium chloride to the aqueous solution to decrease its solubility and promote precipitation.

    • Concentrate the aqueous solution under reduced pressure to a smaller volume (e.g., 10-15 mL).

    • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of ice-cold deionized water.

  • Drying: Dry the purified this compound sodium salt in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

TechniqueExpected Outcome
¹H NMR Spectral data consistent with the structure of this compound.
Mass Spectrometry (MS) Observation of the molecular ion corresponding to this compound.
HPLC A single major peak indicating high purity (>98%).
Melting Point A sharp melting point (if applicable for the salt form).

Experimental Workflow

The overall workflow from starting materials to the final, purified product is illustrated below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve Dissolve Acetochlor in Ethanol start->dissolve end End add_reagents Add Sodium Sulfite and Water dissolve->add_reagents reflux Reflux for 12-24 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool remove_etoh Remove Ethanol (Rotary Evaporator) cool->remove_etoh extract Aqueous Wash with DCM remove_etoh->extract concentrate Concentrate Aqueous Phase extract->concentrate crystallize Crystallize from Water (Ice Bath) concentrate->crystallize filtrate Vacuum Filtration crystallize->filtrate dry Dry under Vacuum filtrate->dry characterize Characterize Product (NMR, MS, HPLC) dry->characterize characterize->end

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
Acetochlor (MW: 269.77)2.70g10.0 mmol
Sodium Sulfite (MW: 126.04)1.51g12.0 mmol (1.2 eq)
Product
Theoretical Yield (this compound Na Salt, MW: 337.37)3.37g
Typical Experimental Yield 2.53 - 3.03g75 - 90%
Purity (by HPLC) >98%

Safety Precautions

  • Acetochlor is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially toxic solvent. Handle only in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a straightforward and reproducible protocol for the synthesis of this compound reference standard from its parent compound, Acetochlor. The described method utilizes a direct nucleophilic substitution with sodium sulfite, offering a high-yield pathway to a high-purity analytical standard. The detailed protocol and workflows are intended to enable researchers to produce this important metabolite for use in analytical method development, validation, and routine environmental and food safety monitoring.

References

Application Note: High-Accuracy Quantification of Acetochlor ESA in Environmental Samples Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly accurate method for the quantification of Acetochlor ethanesulfonic acid (ESA), a major degradation product of the herbicide Acetochlor, in environmental water samples. The protocol employs a stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample recovery.[1][2] This method is intended for researchers in environmental science, analytical chemistry, and regulatory monitoring, providing a detailed protocol from sample preparation to data analysis. The use of a stable isotope-labeled internal standard for Acetochlor ESA ensures the highest level of accuracy and precision, which is critical for environmental monitoring and human health risk assessment.

Introduction

Acetochlor is a widely used herbicide for preemergence control of annual grasses and broad-leaved weeds in various crops.[3] Its degradation product, this compound, is frequently detected in ground and surface water due to its higher mobility and persistence compared to the parent compound.[4][5][6] Accurate and precise measurement of this compound is therefore essential for monitoring water quality and assessing potential environmental and health impacts.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides exceptional accuracy and precision.[1][2] By introducing a known amount of a stable isotope-labeled version of the analyte of interest at the beginning of the sample preparation process, any losses during extraction, cleanup, and analysis are compensated for. This internal standard co-elutes with the native analyte and is distinguished by its mass-to-charge ratio in the mass spectrometer.

This application note provides a comprehensive protocol for the analysis of this compound in water samples using a stable isotope dilution LC-MS/MS method. The protocol is based on established methodologies for herbicide metabolite analysis, such as EPA Method 535, and incorporates the principles of isotope dilution for enhanced accuracy.[7]

Experimental Workflow

The overall experimental workflow for the isotope dilution-based measurement of this compound is depicted in the following diagram.

Acetochlor_ESA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Spike Spike with Isotopically Labeled This compound-IS Sample->Spike Addition of Internal Standard SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Injection Quant Quantification LC_MSMS->Quant Data Acquisition Ratio Measure Peak Area Ratio (Native / Labeled) Quant->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Calc Calculate Concentration CalCurve->Calc

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • Standards:

    • This compound sodium salt (analytical standard)

    • Isotopically labeled this compound (e.g., ¹³C₆-Acetochlor ESA or d₄-Acetochlor ESA) as an internal standard (IS). Note: The synthesis of this standard may be required as commercial availability is limited.

  • Solvents:

  • Reagents:

  • Supplies:

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reverse phase)

    • Syringes and filters (0.22 µm)

    • Autosampler vials

Protocols

Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the isotopically labeled internal standard into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solutions with the initial mobile phase.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the isotopically labeled this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation
  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles.

    • Preserve samples by adding a suitable quenching agent if residual chlorine is present.

    • Store samples at 4°C until extraction.

  • Spiking with Internal Standard:

    • To a 100 mL aliquot of the water sample, add a known amount of the isotopically labeled this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution).

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by reagent water.

    • Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen.

  • Elution:

    • Elute the retained analytes from the cartridge with a suitable solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for both native and labeled this compound should be optimized. Typical transitions are based on the fragmentation of the deprotonated molecule.

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analysis of this compound. These values are based on existing literature for similar analytical methods and represent expected performance for an isotope dilution method.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound314.180.0-30
This compound314.1146.0-25
Isotopically Labeled this compound (e.g., ¹³C₆)320.180.0-30
Isotopically Labeled this compound (e.g., ¹³C₆)320.1152.0-25

Table 2: Method Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)0.005 µg/LAdapted from[7]
Limit of Quantification (LOQ)0.015 µg/LAdapted from[7]
Linearity (r²)>0.995Expected
Recovery (%)95 - 105%Expected with IDMS
Precision (%RSD)< 10%Expected with IDMS

Signaling Pathways and Logical Relationships

The principle of isotope dilution relies on the direct relationship between the ratio of the native analyte to the isotopically labeled internal standard and the concentration of the native analyte in the sample. This relationship is established through a calibration curve.

Isotope_Dilution_Principle cluster_inputs Inputs cluster_measurement Measurement Unknown_Sample Unknown Sample (Concentration C_x) Mix Sample Preparation (Extraction, Cleanup) Unknown_Sample->Mix Labeled_Standard Labeled Standard (Known Concentration C_s) Labeled_Standard->Mix MS_Analysis Mass Spectrometry Analysis Mix->MS_Analysis Peak_Ratio Measure Peak Area Ratio (R = Area_x / Area_s) MS_Analysis->Peak_Ratio Calibration Calibration Curve (R vs. Concentration) Peak_Ratio->Calibration Result Calculate Unknown Concentration (C_x) Calibration->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The isotope dilution LC-MS/MS method described in this application note provides a highly accurate, sensitive, and robust approach for the quantification of this compound in environmental water samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and variability in sample preparation, leading to superior data quality. This method is well-suited for routine monitoring programs and research applications where high accuracy is paramount.

References

Application Notes and Protocols for Sample Preparation in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of sample preparation techniques tailored for the analysis of contaminants in complex environmental matrices. The methodologies outlined are crucial for obtaining accurate and reliable analytical results in environmental monitoring, risk assessment, and related research fields.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for the determination of pesticide residues in various matrices, including soil, water, and vegetation.[1] Its streamlined process combines extraction and cleanup, making it a highly efficient approach.[1][2]

Application Note: Pesticide Residue Analysis in Soil and Water

The QuEChERS approach has been successfully validated for the analysis of a wide array of pesticides in both soil and water samples.[3][4] It is particularly effective for multi-residue analysis, allowing for the simultaneous determination of various pesticide classes.[4] For soil matrices, which are inherently complex due to their organic and inorganic composition, QuEChERS provides a robust extraction and cleanup procedure.[5] The method can be adapted for different soil types, including those with high water content or air-dried samples.[5] In environmental testing, QuEChERS is also applied to assess other contaminants like polycyclic aromatic hydrocarbons (PAHs).[1]

Table 1: Performance Data for QuEChERS Method in Water and Sediment

AnalyteMatrixFortification Level (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)
AtrazineWater10958
50986
1001025
Sediment108511
50889
100917
FipronilWater10929
50967
100996
Sediment108212
508610
100898
EndosulfanWater10987
501015
1001054
Sediment108810
50928
100956

Data compiled from validation studies. Actual results may vary based on specific sample characteristics and laboratory conditions.[3]

Experimental Protocol: QuEChERS for Pesticide Residues in Soil

This protocol is adapted from established methods for the extraction and cleanup of pesticide residues in soil samples.[5]

1. Sample Extraction:

  • Weigh 10 g of a soil sample with ≥70% water content into a 50 mL centrifuge tube. Alternatively, for air-dried soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[5]

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Shake vigorously or vortex for 5 minutes to extract the pesticides.[5]

  • Add the contents of a citrate (B86180) buffering salt packet (e.g., ECQUEU750CT-MP).

  • Immediately shake for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥ 3000 rcf.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing magnesium sulfate, PSA (primary secondary amine), and C18 sorbents (e.g., CUMPSC18CT).[5]

  • Vortex for 30-60 seconds.

  • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).

  • Filter the purified supernatant through a 0.2 µm syringe filter into a sample vial for analysis.

QuEChERS_Workflow start Start: Soil Sample extraction 1. Add Acetonitrile 2. Shake/Vortex start->extraction salts Add QuEChERS Salts extraction->salts centrifuge1 Centrifuge salts->centrifuge1 dSPE Transfer Supernatant to dSPE Tube centrifuge1->dSPE vortex_dspe Vortex dSPE->vortex_dspe centrifuge2 Centrifuge vortex_dspe->centrifuge2 filter Filter Supernatant centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis

QuEChERS Workflow for Soil Analysis

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique for concentrating and purifying analytes from liquid samples, particularly water.[6][7] It is effective for a broad range of environmental contaminants, including pharmaceuticals, personal care products, and persistent organic pollutants (POPs).[8][9]

Application Note: Analysis of Emerging Contaminants in Water

SPE is a cornerstone for the analysis of emerging contaminants in various water matrices, such as drinking water, surface water, and wastewater.[6][10] The selection of the appropriate sorbent material is critical and depends on the physicochemical properties of the target analytes.[9] For polar contaminants, novel sorbents have been developed to enhance retention.[9] The technique can be automated, significantly increasing sample throughput.[11]

Table 2: SPE Sorbent Selection for Different Contaminant Classes in Water

Contaminant ClassRecommended SPE SorbentElution Solvent
SulfonamidesHydrophilic-Lipophilic Balanced (HLB)Methanol (B129727)
Non-steroidal anti-inflammatory drugs (NSAIDs)Polymeric Reversed-PhaseAcetonitrile/Methanol
Per- and Polyfluoroalkyl Substances (PFAS)Wax/Anion-ExchangeMethanol with modifier
Persistent Organic Pollutants (POPs)C18 or PolymericDichloromethane/Hexane

This table provides general recommendations. Method development and optimization are essential for specific applications.[7][8]

Experimental Protocol: SPE for Sulfonamides in Environmental Water

This protocol outlines a general procedure for the extraction of sulfonamides from water samples using SPE.[7]

1. Sample Pre-treatment:

  • Collect water samples in amber glass bottles and store at 4°C.

  • Filter the samples through a 0.45 µm filter to remove particulate matter.[7]

  • Adjust the sample pH to the range of 2-4 with formic acid to enhance the retention of sulfonamides on the sorbent.[7]

  • Fortify the sample with isotopically labeled internal standards.

2. SPE Cartridge Conditioning and Loading:

  • Condition an SPE cartridge (e.g., HLB, 6 cc, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[7]

  • Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[7]

3. Washing and Elution:

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge thoroughly under a high vacuum for at least 10 minutes.[7]

  • Elute the retained sulfonamides by passing 8 mL of methanol (in two 4 mL aliquots) through the cartridge.[7]

4. Eluate Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., mobile phase for LC-MS/MS).

SPE_Workflow start Start: Water Sample pretreatment 1. Filter 2. Adjust pH 3. Add Internal Standards start->pretreatment conditioning Condition SPE Cartridge (Methanol & Water) pretreatment->conditioning loading Load Sample conditioning->loading washing Wash Cartridge (Deionized Water) loading->washing drying Dry Cartridge (Vacuum) washing->drying elution Elute Analytes (Methanol) drying->elution concentration Evaporate & Reconstitute elution->concentration analysis Instrumental Analysis concentration->analysis

Solid-Phase Extraction Workflow

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to extract organic pollutants from solid and semi-solid environmental matrices like soil, sediment, and sewage sludge.[12][13] This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.[13]

Application Note: Extraction of Persistent Organic Pollutants (POPs) from Sediments

PLE is highly effective for extracting POPs, such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs), from sediment and soil samples.[14] The elevated temperature and pressure enhance the solubility and diffusion of the analytes, leading to high extraction efficiencies. The technique can be optimized by adjusting parameters like solvent composition, temperature, pressure, and extraction time.[12]

Table 3: PLE Operating Parameters and Recoveries for POPs in Sediment

ParameterValue
Extraction Solvent Dichloromethane/Acetone (1:1, v/v)
Temperature 100 °C
Pressure 1500 psi
Static Time 5 min
Number of Cycles 2
Analyte Recovery (%)
PCBs95 ± 8
PAHs92 ± 10

Data represents typical values from method development studies.[12][14]

Experimental Protocol: PLE for POPs in Dried Sediment

This protocol provides a general procedure for the extraction of POPs from sediment samples using PLE.[14]

1. Sample Preparation:

  • Air-dry the sediment sample at room temperature for 48 hours or mix with a drying agent like diatomaceous earth.[14]

  • Grind the dried sample to pass through a 1-mm sieve.

  • Mix 10 g of the homogenized sample with an equal amount of dispersing agent (e.g., diatomaceous earth) and place it into an extraction cell.

2. PLE System Operation:

  • Place the filled extraction cell into the PLE system.

  • Set the extraction parameters:

    • Solvent: Dichloromethane/Acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Initiate the automated extraction process. The system will automatically heat and pressurize the cell, perform the static extraction cycles, and collect the extract.

3. Post-Extraction Cleanup:

  • The collected extract may require further cleanup to remove co-extracted matrix components. This can be achieved using techniques like solid-phase extraction with silica (B1680970) or alumina (B75360) cartridges.[14]

  • Concentrate the cleaned extract to a final volume suitable for GC-MS or other instrumental analysis.

PLE_Workflow start Start: Sediment Sample preparation 1. Dry and Grind 2. Mix with Dispersing Agent 3. Load into Cell start->preparation ple_system Pressurized Liquid Extraction preparation->ple_system collection Collect Extract ple_system->collection cleanup Post-Extraction Cleanup (e.g., SPE) collection->cleanup analysis Instrumental Analysis cleanup->analysis

Pressurized Liquid Extraction Workflow

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green sample preparation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[15][16] By operating above its critical temperature and pressure, the fluid exhibits properties of both a liquid and a gas, allowing for efficient extraction of analytes from solid matrices.[15] SFE is advantageous due to its use of non-toxic, inexpensive, and readily available CO2, and it minimizes the use of organic solvents.[16][17]

Application Note: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil

SFE is a powerful technique for the extraction of PAHs from contaminated soil and sediment.[18] The solvating power of the supercritical fluid can be tuned by modifying the pressure and temperature, and by adding a small amount of an organic modifier (e.g., methanol) to enhance the extraction of more polar compounds.[16] The technique is rapid, with extraction times typically in the range of minutes compared to hours for conventional methods.[15]

Table 4: SFE Parameters for PAH Extraction from Soil

ParameterValue
Supercritical Fluid Carbon Dioxide (CO2)
Modifier 5% Methanol
Temperature 50 °C
Pressure 350 atm
Extraction Time 30 min (15 min static, 15 min dynamic)
Analyte Recovery (%)
Naphthalene85 ± 7
Phenanthrene92 ± 6
Benzo[a]pyrene89 ± 8

Typical parameters and recoveries obtained from SFE method development studies.

Experimental Protocol: SFE for PAHs in Soil

This protocol describes a general procedure for the SFE of PAHs from soil.

1. Sample Preparation:

  • Weigh approximately 1-2 g of dried and homogenized soil into an SFE extraction vessel.

  • Add a small amount of a dispersing agent, such as anhydrous sodium sulfate, to prevent clumping.

2. SFE Extraction:

  • Place the extraction vessel into the SFE instrument.

  • Set the extraction parameters:

    • Fluid: Carbon dioxide with 5% methanol modifier

    • Temperature: 50°C

    • Pressure: 350 atm

    • Static extraction time: 15 minutes

    • Dynamic extraction time: 15 minutes

  • The supercritical fluid mixture is pumped through the sample, and the extracted analytes are collected in a suitable solvent or on a solid-phase trap.

3. Analyte Collection and Analysis:

  • The extracted PAHs are typically trapped in a small volume of organic solvent (e.g., methylene (B1212753) chloride).

  • The collected extract is then ready for direct analysis by GC-MS or can be further concentrated if necessary.

SFE_Workflow start Start: Soil Sample loading Load Sample into Extraction Vessel start->loading extraction Supercritical Fluid Extraction (CO2 + Modifier) loading->extraction trapping Analyte Trapping (Solvent or Solid Phase) extraction->trapping collection Collect Extract trapping->collection analysis Instrumental Analysis collection->analysis

Supercritical Fluid Extraction Workflow

Sample Preparation for Microplastics Analysis

The analysis of microplastics in environmental samples presents unique challenges due to the complex nature of the matrices and the need to isolate small plastic particles.[19][20] The sample preparation process is critical for removing organic and inorganic matrix components that can interfere with subsequent analysis.[19][21]

Application Note: Microplastic Extraction from Water and Sediment

The general workflow for microplastic analysis involves sample collection, digestion of organic matter, density separation to isolate plastic particles, and filtration.[19][20] For water samples, an initial filtration step is followed by digestion of the organic matter retained on the filter.[19] For sediment and soil, a drying step is often employed, followed by digestion and density separation.[19][20]

Table 5: Common Reagents and Methods for Microplastic Sample Preparation

StepReagent/MethodPurpose
Organic Matter Digestion 30% Hydrogen Peroxide (H2O2)Removes organic matter with minimal damage to most polymers.[20]
Fenton's Reagent (H2O2 + Fe(II))Effective for samples with high organic content like sediment.[19]
Potassium Hydroxide (KOH)Can be effective but may damage certain polymers like PET and PLA.[22]
Density Separation Saturated Sodium Chloride (NaCl)Separates lower-density polymers.[20]
Zinc Chloride (ZnCl2)Separates higher-density polymers.[20]
Experimental Protocol: Microplastics from Environmental Water

This protocol provides a general method for the extraction of microplastics from water samples.[19]

1. Sample Collection and Filtration:

  • Collect water samples in glass or metal containers to avoid plastic contamination.

  • Filter the sample through a membrane filter with a pore size appropriate for the target particle size (e.g., 5-20 µm).[19]

2. Digestion of Organic Matter:

  • Transfer the filter membrane to a glass beaker containing a 30% hydrogen peroxide solution.

  • Heat the solution to approximately 55°C and stir for 12-24 hours to digest the organic matter.[19]

3. Filtration and Rinsing:

  • Filter the digested sample through a new filter membrane.

  • Rinse the beaker and the original filter thoroughly with ultrapure water to ensure all microplastics are collected on the new filter.[19]

4. Analysis:

  • The filter containing the isolated microplastics is then ready for analysis by techniques such as Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy.

Microplastics_Workflow start Start: Water Sample filtration1 Initial Filtration start->filtration1 digestion Organic Matter Digestion (e.g., H2O2) filtration1->digestion filtration2 Final Filtration digestion->filtration2 analysis Spectroscopic Analysis (FTIR, Raman) filtration2->analysis

Microplastic Extraction from Water

References

Application Notes and Protocols for Utilizing Acetochlor ESA as a Tracer in Herbicide Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acetochlor (B104951) ethanesulfonic acid (ESA) as a tracer to study the transport of herbicides in various environmental matrices. Acetochlor ESA, a major degradation product of the widely used herbicide acetochlor, offers a valuable tool for understanding the fate and mobility of herbicide residues in soil and water systems.[1][2] Its higher water solubility and persistence compared to the parent compound make it an effective indicator of leaching and transport pathways.

Introduction to this compound as a Tracer

Acetochlor is a pre-emergence herbicide used extensively in agriculture.[1] In the environment, it degrades into several metabolites, with this compound being one of the most prominent and frequently detected in water resources.[1][3][4] Due to its chemical properties, this compound is more mobile and less prone to sorption to soil particles compared to its parent compound, acetochlor.[1][5] This characteristic makes it an excellent tracer for investigating the potential for herbicide leaching into groundwater and movement into surface water bodies. By monitoring the movement of this compound, researchers can gain insights into the transport mechanisms that affect a broad range of chloroacetanilide herbicides and their degradation products.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the detection and mobility of Acetochlor and its metabolite this compound from various studies. This information is crucial for designing and interpreting herbicide transport experiments.

Table 1: Detection and Quantification Limits of this compound in Environmental Samples

Analytical MethodMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference(s)
LC/ESI-MS/MSGround and Surface Water0.10 ppb0.125 ng injected[6]
HPLC/MSWater0.05 µg/L-[4]
LC-ESI/MSSoil1 µg/kg-[7]
GC/MSWater0.05 ppb-[8]

Table 2: Environmental Persistence and Mobility of Acetochlor and this compound

CompoundParameterValueSoil Type/ConditionsReference(s)
AcetochlorSoil Half-Life (Aerobic)2.2 - 29 daysVarious[9]
AcetochlorSoil Sorption Coefficient (Koc)98.5 - 335 mL/gVarious[9]
This compoundDetection in GroundwaterDetected more frequently and at higher concentrations than parentVarious agricultural sites[1]
This compoundMaximum Detection in Groundwater71.0 µg/LProspective groundwater study[1]
AcetochlorDegradation Half-Life (DT50)6.5 - 13.9 daysSurface soils[6][10]
AcetochlorDegradation Half-Life (DT50)20.3 - 26.7 daysSubsurface soils[6][10]

Experimental Protocols

The following are detailed methodologies for key experiments to study herbicide transport using this compound as a tracer. These protocols are synthesized from established methods for soil column and lysimeter studies.

Protocol for Soil Column Leaching Study

This protocol outlines a laboratory-based method to assess the vertical transport of this compound through a soil profile under controlled conditions.

Objective: To quantify the leaching potential of this compound in a specific soil type and to determine its breakthrough curve.

Materials:

  • Glass or stainless steel columns (e.g., 30 cm length, 5-10 cm internal diameter)

  • Selected soil, sieved to <2 mm

  • This compound standard

  • Conservative tracer (e.g., bromide solution)

  • Simulated rainwater (e.g., 0.01 M CaCl₂)

  • Peristaltic pump or rainfall simulator

  • Fraction collector

  • Analytical instrumentation (LC-MS/MS or HPLC-MS)

Procedure:

  • Soil Column Preparation:

    • Dry and sieve the soil to be tested.

    • Pack the soil uniformly into the columns to a desired bulk density, avoiding layering.

    • Saturate the soil columns from the bottom with simulated rainwater to displace air and establish steady-state flow.

  • Tracer Application:

    • Prepare a solution containing a known concentration of this compound and the conservative tracer (e.g., bromide).

    • Once the columns are saturated and have a steady outflow, apply the tracer solution evenly to the soil surface.

  • Leaching and Sample Collection:

    • Initiate leaching by applying simulated rainwater at a constant rate using a peristaltic pump or rainfall simulator.

    • Collect the leachate at regular time intervals using a fraction collector. Record the volume of each fraction.

  • Soil Analysis (Post-Leaching):

    • After the leaching experiment, carefully extrude the soil core from the column.

    • Section the soil core into desired depth increments (e.g., every 5 cm).

    • Extract this compound and the conservative tracer from each soil section using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Sample Analysis:

    • Analyze the leachate fractions and soil extracts for this compound and the conservative tracer concentrations using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

  • Construct breakthrough curves by plotting the normalized concentration (C/C₀) of this compound and the conservative tracer in the leachate versus the cumulative volume of leachate or pore volumes.

  • Calculate the mass balance to determine the recovery of the applied tracers.

  • Determine retardation factors for this compound to quantify its mobility relative to the conservative tracer.

Protocol for Field Lysimeter Study

This protocol describes a field-based method to study the transport of this compound under more realistic environmental conditions.

Objective: To monitor the movement of this compound through the soil profile and into shallow groundwater under natural climatic conditions.

Materials:

  • Field lysimeters (large, undisturbed soil blocks enclosed in a casing with a collection system for leachate)

  • Acetochlor herbicide formulation

  • Equipment for herbicide application (e.g., backpack sprayer)

  • Automated weather station

  • Suction cup lysimeters (for soil pore water sampling at different depths)

  • Piezometers or monitoring wells (for groundwater sampling)

  • Sample collection bottles

  • Analytical instrumentation (LC-MS/MS or HPLC-MS)

Procedure:

  • Lysimeter Installation and Instrumentation:

    • Install lysimeters in the field, ensuring the soil block remains as undisturbed as possible.

    • Install suction cup lysimeters at various depths within the lysimeter soil block.

    • Install piezometers or monitoring wells adjacent to or within the lysimeters to sample groundwater.

    • Set up an automated weather station to record precipitation, temperature, and other relevant climatic data.

  • Herbicide Application:

    • Apply the acetochlor herbicide formulation to the surface of the lysimeter at a rate consistent with agricultural practices. The parent acetochlor will degrade to form this compound in situ.

  • Sample Collection:

    • Collect leachate from the bottom of the lysimeter at regular intervals, especially after rainfall events.

    • Collect soil pore water samples from the suction cup lysimeters at different depths.

    • Collect groundwater samples from the piezometers or monitoring wells.

    • Record the volume of all collected samples.

  • Sample Analysis:

    • Analyze all water samples for Acetochlor and this compound concentrations using a validated analytical method.

Data Analysis:

  • Correlate the detection of this compound in leachate, soil pore water, and groundwater with precipitation events and time since application.

  • Develop a profile of this compound concentration with depth and time to understand its transport dynamics.

  • Estimate the mass flux of this compound leaving the root zone.

Visualizations

The following diagrams illustrate key workflows and concepts in studying herbicide transport using this compound as a tracer.

Herbicide_Transport_Study_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation objective Define Research Objectives tracer_selection Select Tracers (this compound, Bromide) objective->tracer_selection Informs experimental_design Design Soil Column or Lysimeter Study tracer_selection->experimental_design setup Prepare Soil Columns / Install Lysimeters experimental_design->setup application Apply Acetochlor / Tracers setup->application leaching Simulate Rainfall / Monitor Weather application->leaching sampling Collect Leachate, Soil, and Water Samples leaching->sampling extraction Sample Extraction and Preparation sampling->extraction quantification LC-MS/MS Analysis extraction->quantification data_analysis Data Processing and Interpretation quantification->data_analysis reporting Report Findings data_analysis->reporting

Workflow for a Herbicide Transport Study.

Environmental_Fate_of_Acetochlor cluster_soil Soil Compartment cluster_transport Transport Pathways cluster_water Water Compartment acetochlor Acetochlor Application (Parent Herbicide) sorption Sorption to Soil Particles acetochlor->sorption degradation Microbial Degradation acetochlor->degradation runoff Runoff acetochlor->runoff acetochlor_esa Formation of this compound degradation->acetochlor_esa leaching Leaching acetochlor_esa->leaching More Mobile acetochlor_esa->runoff groundwater Groundwater Contamination leaching->groundwater surface_water Surface Water Contamination runoff->surface_water

Environmental Fate and Transport of Acetochlor.

References

Application Note & Protocol: Field Study Design for Assessing Acetochlor ESA Leaching

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Acetochlor (B104951) is a widely used chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans.[1] In the environment, acetochlor rapidly degrades into more mobile and persistent metabolites, primarily acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA).[2] Acetochlor ESA, in particular, is frequently detected in groundwater and surface water due to its high mobility in soil.[2][3] Its presence in water resources is a significant environmental concern.[4] Therefore, assessing the leaching potential of this compound is crucial for environmental risk assessment and the development of sustainable agricultural practices.

This document provides a detailed protocol for a field study designed to quantify the leaching of this compound through the soil profile under realistic agricultural conditions. The primary methodology described is a field lysimeter study, which offers a controlled environment for accurately measuring water and solute movement.[5][6]

2.0 Study Objectives

  • Primary Objective: To quantify the concentration and mass flux of this compound leaching through the soil profile following the application of the parent compound, acetochlor.

  • Secondary Objectives:

    • To determine the degradation kinetics and half-life (DT50) of acetochlor in the field.[2]

    • To evaluate the mobility of this compound in relation to soil properties and environmental conditions.

    • To generate robust data for validating and parameterizing environmental fate models (e.g., PRZM, GLEAMS).[7]

    • To assess the influence of agricultural practices, such as irrigation, on leaching potential.[8]

3.0 Experimental Design: Field Lysimeter Study

A field lysimeter study provides an isolated soil column to accurately measure the movement of water and dissolved substances.[5][9]

3.1 Site Selection and Characterization Selecting a representative site is critical for the relevance of the study.[7] Key criteria include:

  • Soil Type: The soil should be representative of the agricultural regions where acetochlor is commonly used. Coarser-textured soils are often selected to represent a conservative (worst-case) scenario for leaching.[2]

  • Agronomic History: The site should have a known history of crop rotation and pesticide use, preferably with no recent application of acetochlor.

  • Topography: A relatively flat area to minimize surface runoff and erosion.

  • Depth to Groundwater: The groundwater table should be deep enough not to interfere with the lysimeter's drainage system.

3.2 Lysimeter Design and Installation

  • Construction: Each lysimeter will consist of a large, undisturbed soil monolith encased in a waterproof container (e.g., concrete or stainless steel).

  • Dimensions: A typical surface area is 1 m² with a depth of 1 to 1.5 meters to represent the root zone and upper vadose zone.[5]

  • Base Layer: The bottom of the lysimeter should contain layers of gravel and sand to facilitate free drainage.[5]

  • Instrumentation: Each lysimeter should be equipped with:

    • A leachate collection system at the base.

    • Soil moisture and temperature sensors at various depths.

    • Suction cup lysimeters (soil pore water samplers) at multiple depths (e.g., 30, 60, 90 cm).

3.3 Experimental Treatments

  • Control Group (n=3): Lysimeters receiving no acetochlor application to determine background levels.

  • Treatment Group (n=3): Lysimeters receiving a single application of acetochlor at the maximum recommended agricultural rate.

  • Optional Treatments: Additional lysimeters could be used to study the effects of different irrigation regimes (e.g., sprinkler vs. basin) or soil types.[8]

4.0 Experimental Protocols

4.1 Protocol 1: Acetochlor Application

  • Timing: Apply acetochlor post-planting, pre-emergence of the crop, mimicking typical agricultural use.[1]

  • Formulation: Use a commercial formulation of acetochlor.

  • Application: Dissolve the test substance in deionized water.[10] Apply the solution evenly to the soil surface of the treatment lysimeters using a calibrated sprayer.

  • Documentation: Record the exact application rate, date, time, and environmental conditions (temperature, humidity, wind speed).

4.2 Protocol 2: Sample Collection

  • Leachate (Percolate):

    • Collect leachate from the bottom of each lysimeter after each significant rainfall or irrigation event.

    • Measure the total volume of leachate collected.

    • Transfer a subsample (e.g., 1 liter) into a clean, amber glass bottle for analysis.

  • Soil Cores:

    • Collect soil cores from each lysimeter at predetermined intervals (e.g., 0, 7, 14, 30, 60, 90, 180, and 365 days after application).

    • Use a soil core sampler to a depth of at least 1 meter.

    • Section the cores into segments (e.g., 0-10 cm, 10-20 cm, 20-40 cm, 40-60 cm, 60-80 cm, 80-100 cm).

    • Place each soil segment into a labeled sample bag.

  • Soil Pore Water (Optional):

    • Collect soil pore water using suction cup lysimeters 24-48 hours after a major precipitation or irrigation event.

    • Apply a vacuum to the samplers and collect the water that is drawn in.

4.3 Protocol 3: Sample Handling and Storage

  • Water Samples (Leachate & Pore Water): Store samples in a cool, dark place (e.g., refrigerator at 4°C) immediately after collection. Analyze within 48 hours or freeze at -20°C for longer-term storage.

  • Soil Samples: Freeze soil samples at -20°C as soon as possible after collection to halt microbial degradation.

4.4 Protocol 4: Analytical Methodology The analysis of this compound in water and soil requires a sensitive and specific method, typically involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Sample Preparation (Water):

    • Filter the water sample (0.45 µm filter) to remove suspended solids.

    • Perform Solid-Phase Extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.[12]

    • Elute this compound from the SPE cartridge using a suitable solvent (e.g., 80/20 methanol/water).[12]

    • Evaporate the eluate to near dryness and reconstitute in a small volume of mobile phase.

  • Sample Preparation (Soil):

    • Thaw and homogenize the soil sample.

    • Extract a subsample (e.g., 50 g) with an acetonitrile/water mixture (e.g., 60:40 v/v) in an acidic medium.[13]

    • Shake or sonicate the mixture to ensure efficient extraction.

    • Centrifuge the sample and collect the supernatant.

    • Concentrate the extract and proceed with cleanup steps similar to water samples if necessary.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[13]

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the precursor-to-product ion transitions specific to this compound.[12]

    • Quantification: Prepare a calibration curve using certified analytical standards. The method limit of quantification should be around 0.10 ppb or lower.[12]

5.0 Data Presentation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Physicochemical Properties of Acetochlor and this compound

PropertyAcetochlorThis compoundReference
Molecular Formula C₁₄H₂₀ClNO₂C₁₄H₂₂ClNO₅S[1]
Molar Mass ( g/mol ) 269.77347.85[1]
Water Solubility Moderately MobileHighly Mobile in Soil[2][3]
Half-life (DT₅₀) in Soil 3.4 - 29 daysDays to Weeks[2][3]

Table 2: Hypothetical Field Study Data - this compound Concentrations

Days After ApplicationSoil Depth (cm)This compound in Soil (µg/kg)This compound in Leachate (µg/L)
70-1045.2< LOQ
3010-2068.51.5
6020-4035.14.8
9040-6015.85.2
18060-805.32.1
36580-100< LOQ0.8
*LOQ: Limit of Quantification

Table 3: Reported Field Half-Life (DT₅₀) of Acetochlor

Soil TypeTemperature (°C)Half-Life (DT₅₀) in DaysReference
Neoluvisol251.4 - 14.9[2]
Calcosol251.4 - 14.9[2]
Medium Silty LoamLab Controlled~15[14]
Heavy Loamy SandLab Controlled~18[14]
Various Field SitesField Conditions3.4 - 29 (mean 12.9)[2]

6.0 Mandatory Visualization

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Field Experiment cluster_2 Phase 3: Analysis & Reporting Site_Selection Site Selection & Characterization Lysimeter_Install Lysimeter Installation & Instrumentation Site_Selection->Lysimeter_Install Representative Soil Application Acetochlor Application Lysimeter_Install->Application Monitoring Irrigation & Climate Monitoring Application->Monitoring Sampling Sample Collection (Leachate, Soil) Monitoring->Sampling Event-triggered Sample_Prep Sample Preparation (SPE, Extraction) Sampling->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis Concentration Data Final_Report Final Report Data_Analysis->Final_Report

Caption: Experimental workflow for the this compound leaching field study.

G Acetochlor Acetochlor Applied to Soil Surface Degradation Microbial Degradation in Soil Acetochlor->Degradation Half-life (DT50) ~13 days ESA This compound (Metabolite) Degradation->ESA Formation Soil_Profile Soil Profile (Vadose Zone) ESA->Soil_Profile High Mobility Leaching Leaching with Percolating Water Soil_Profile->Leaching Groundwater Groundwater Contamination Leaching->Groundwater Potential Risk

Caption: Conceptual pathway of Acetochlor degradation and ESA leaching.

7.0 Data Analysis and Interpretation

  • Degradation Rate: Calculate the dissipation half-life (DT₅₀) of the parent acetochlor in the topsoil layers using first-order kinetics.

  • Leaching Assessment: Correlate the concentration of this compound in leachate with rainfall/irrigation events, soil depth, and time since application.

  • Mass Balance: Calculate the total mass of this compound leached as a percentage of the initial acetochlor applied to assess the overall leaching risk.

  • Modeling: Use the collected field data to calibrate environmental fate models. These models can then be used to predict leaching risk under different climatic conditions and soil types, in accordance with regulatory guidelines.[7][15][16]

References

Application Notes & Protocols: Laboratory Microcosm Setup for Studying Acetochlor ESA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor (B104951), a chloroacetanilide herbicide, is extensively used in agriculture to control annual grasses and broadleaf weeds.[1] Following its application, acetochlor metabolizes in the environment into various degradation products.[1] Its ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites are of significant environmental concern due to their detection in surface and groundwater.[2][3] Understanding the fate and degradation of Acetochlor ESA is critical for assessing its environmental impact and developing effective remediation strategies. Laboratory microcosm studies provide a controlled environment to investigate the biotic and abiotic degradation pathways and kinetics of this compound in soil and water systems.[4][5] These studies are essential for predicting the persistence of this compound in various environmental compartments.

Experimental Protocols

Protocol: Aerobic Soil Microcosm Setup

This protocol details the establishment of laboratory microcosms to study the aerobic degradation of this compound in soil.

2.1.1 Materials

  • Fresh surface soil, sieved (e.g., 2 mm mesh) from a relevant agricultural field.

  • This compound analytical standard.

  • Sterile deionized water.

  • 250 mL sterile glass flasks or jars with gas-permeable seals.

  • Analytical balance, spatula, and weighing dishes.

  • Incubator capable of maintaining a constant temperature (e.g., 20-25°C).

  • Syringes and needles for spiking.

  • Extraction solvents (e.g., acetonitrile/water mixture).[6]

  • Centrifuge and filter apparatus.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) for analysis.[7]

2.1.2 Procedure

  • Soil Characterization: Before starting, characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Microcosm Preparation:

    • Add a predetermined amount of fresh, sieved soil (e.g., 50 g dry weight equivalent) to each sterile flask.

    • Adjust the soil moisture to a specific percentage of its maximum water holding capacity (e.g., 40-60%) using sterile deionized water.

    • Pre-incubate the soil microcosms in the dark at the desired temperature (e.g., 20°C) for 7-10 days to allow the microbial community to stabilize.

  • Spiking:

    • Prepare a stock solution of this compound in sterile water.

    • Fortify the soil in each microcosm with the this compound solution to achieve an environmentally relevant concentration (e.g., 1-100 µg/kg).

    • Thoroughly mix the soil to ensure even distribution of the compound.

  • Incubation:

    • Seal the flasks with gas-permeable covers to maintain aerobic conditions while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature.

  • Sampling:

    • At designated time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

    • Store samples at -20°C prior to extraction if immediate analysis is not possible.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate solvent mixture, such as acetonitrile/water.[6]

    • Centrifuge and filter the extracts to remove particulate matter.

    • Quantify the concentration of this compound in the extracts using LC-MS/MS.[7]

Protocol: Sterile Control for Abiotic Degradation

To differentiate between microbial (biotic) and chemical (abiotic) degradation, sterile controls are crucial.

2.2.1 Procedure

  • Prepare an identical set of microcosms as described in Protocol 2.1.

  • Sterilize the soil microcosms. This can be achieved by autoclaving (e.g., 121°C for 30-60 minutes on two or three consecutive days) or by gamma irradiation.

  • After sterilization and cooling, spike the microcosms with this compound as per the procedure for the biotic samples.

  • Incubate and sample the sterile controls in parallel with the live microcosms. Any loss of this compound in these controls is attributed to abiotic processes.

Data Presentation

Quantitative results from the degradation study should be presented in a clear, tabular format to facilitate comparison and interpretation. The degradation half-life (DT50) can be calculated assuming first-order kinetics.

Table 1: Degradation of this compound in Soil Microcosms Over 56 Days

Time (Days)This compound Concentration (µg/kg) in Live Microcosms (Mean ± SD)This compound Concentration (µg/kg) in Sterile Controls (Mean ± SD)Biotic Degradation (%)
098.5 ± 4.199.1 ± 3.80.0
775.2 ± 3.598.5 ± 4.023.6
1454.1 ± 2.997.8 ± 3.245.1
2828.9 ± 3.396.5 ± 3.970.7
5610.3 ± 1.895.2 ± 3.589.5

Note: Biotic Degradation (%) is calculated relative to the concentration in the sterile control at the same time point.

Visualizations

Experimental Workflow Diagram

The diagram below outlines the key steps in the laboratory microcosm experiment.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Soil Collection & Sieving B Microcosm Assembly (Soil + Water) A->B C Sterilization (for Abiotic Controls) B->C Control Group D Pre-Incubation (Stabilization) B->D Live Group E This compound Spiking C->E D->E F Aerobic Incubation (Dark, Constant Temp.) E->F G Time-Course Sampling F->G H Solvent Extraction G->H I LC-MS/MS Analysis H->I J Data Interpretation (Kinetics & DT50) I->J

Caption: Workflow for studying this compound degradation in soil microcosms.

Conceptual Degradation Relationship

This diagram illustrates the conceptual relationship between the parent compound, its degradation, and the factors influencing the process in a microcosm.

degradation_pathway cluster_input cluster_process cluster_output Parent This compound in Microcosm Biotic Biotic Degradation (Microbial Metabolism) Parent->Biotic Influenced by Microbial Community Abiotic Abiotic Degradation (e.g., Hydrolysis) Parent->Abiotic Influenced by Soil pH, Temp. Metabolites Intermediate Metabolites Biotic->Metabolites Abiotic->Metabolites Mineralization Mineralization (CO2, H2O) Metabolites->Mineralization

References

Application Notes and Protocols for the Development of Passive Samplers for Acetochlor ESA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor is a widely used chloroacetanilide herbicide for the control of annual grasses and some broad-leaved weeds.[1] Its degradation product, Acetochlor Ethanesulfonic Acid (Acetochlor ESA), is a polar and mobile compound frequently detected in ground and surface water.[2][3] Monitoring the presence and concentration of this compound is crucial for assessing water quality and understanding the environmental fate of the parent herbicide.

Passive sampling offers a robust and cost-effective alternative to traditional grab sampling for monitoring waterborne contaminants. These devices provide a time-weighted average (TWA) concentration of pollutants over the deployment period, offering a more representative picture of water quality, especially for contaminants with fluctuating concentrations.[4][5] This document provides detailed application notes and protocols for the development and calibration of passive samplers, specifically Polar Organic Chemical Integrative Samplers (POCIS), for monitoring this compound.

Principle of POCIS for this compound Monitoring

The POCIS is designed to sample hydrophilic (water-soluble) organic chemicals from aqueous environments.[6][7] It mimics the respiratory exposure of aquatic organisms by allowing dissolved chemicals to diffuse through a semi-permeable membrane and accumulate on a solid sorbent.[7] The amount of analyte accumulated over a known deployment time can be used to calculate the TWA concentration in the water body.

The key to quantitative analysis using POCIS is the determination of the sampling rate (Rs), which is the volume of water cleared of the analyte per unit of time (typically in L/day).[4][8] This parameter is compound-specific and influenced by environmental factors such as water flow rate, temperature, and biofouling.[4] Therefore, laboratory calibration is essential to determine the Rs for this compound under controlled conditions.

Materials and Methods

Materials and Reagents
  • POCIS Components:

    • Polyethersulfone (PES) membranes (e.g., 0.1 µm pore size)[9]

    • Solid sorbent: Oasis HLB (Hydrophilic-Lipophilic Balanced) is recommended for its broad applicability to polar compounds.[10][11]

    • Stainless steel support rings[9]

  • Reagents:

    • This compound analytical standard

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Reagent-grade water

  • Apparatus:

    • Laboratory glassware

    • Analytical balance

    • Solid Phase Extraction (SPE) cartridges and manifold

    • High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system[5][11][12]

Physicochemical Properties of Acetochlor and this compound

Understanding the physicochemical properties of the target analyte is crucial for designing an effective monitoring strategy.

CompoundMolecular Weight ( g/mol )Water Solubility (mg/L)Log K_owReference(s)
Acetochlor269.77223 at 25 °C4.14[13]
This compound315.8 (calculated)High (expected due to sulfonic acid group)Low (expected to be significantly lower than Acetochlor)[14][15]

Experimental Protocols

Protocol for POCIS Assembly

This protocol outlines the steps for constructing a standard POCIS device.

  • Preparation: Thoroughly clean all stainless steel hardware to remove any potential contaminants.[6]

  • Sorbent Weighing: Accurately weigh the desired amount of Oasis HLB sorbent (typically 200 mg per disk).

  • Assembly:

    • Place a PES membrane on the bottom support ring.

    • Carefully add the weighed Oasis HLB sorbent onto the center of the membrane.

    • Place a second PES membrane on top of the sorbent.

    • Position the top support ring and securely clamp the two rings together, ensuring a tight seal to prevent sorbent loss.[9]

  • Storage: Store the assembled POCIS in airtight containers in a clean environment until deployment to prevent contamination.[6]

POCIS_Assembly cluster_0 POCIS Components cluster_1 Assembly Process Bottom Ring Bottom Ring Step 1 Place PES Membrane 1 on Bottom Ring PES Membrane 1 PES Membrane 1 PES Membrane 1->Step 1 Oasis HLB Oasis HLB Step 2 Add Oasis HLB Sorbent Oasis HLB->Step 2 PES Membrane 2 PES Membrane 2 Step 3 Place PES Membrane 2 PES Membrane 2->Step 3 Top Ring Top Ring Step 4 Secure with Top Ring Step 1->Step 2 Step 2->Step 3 Step 3->Step 4

POCIS Assembly Workflow

Protocol for Laboratory Calibration of POCIS to Determine Sampling Rate (Rs)

This protocol describes a static-renewal exposure experiment to determine the sampling rate of this compound.

  • Prepare Spiked Water: Prepare a large volume of reagent water spiked with a known concentration of this compound (e.g., in the low µg/L range).

  • Experimental Setup:

    • Set up a series of replicate exposure chambers (e.g., glass aquaria) each containing a known volume of the spiked water.

    • Maintain constant temperature and stirring rate to simulate environmental conditions. A low-speed paddle stirrer is recommended to ensure gentle and consistent flow across the sampler surface.

  • POCIS Deployment: Deploy multiple POCIS devices in each chamber.

  • Time-Series Sampling:

    • Remove a subset of POCIS devices from the chambers at predetermined time intervals (e.g., days 1, 3, 7, 14, 21, 28).

    • At each time point, also collect a water sample to confirm the concentration of this compound remains constant.

    • Renew the spiked water in the chambers periodically to maintain a constant analyte concentration.

  • Sample Processing:

    • Disassemble the retrieved POCIS devices.

    • Transfer the Oasis HLB sorbent to an empty SPE cartridge.

    • Elute the sorbent with an appropriate solvent (e.g., methanol or acetonitrile) to extract the accumulated this compound.[7]

  • Analysis: Analyze the extracts using a validated LC-MS/MS method to determine the mass of this compound accumulated in each POCIS at each time point.[11][12]

  • Calculation of Rs:

    • Plot the mass of this compound accumulated in the POCIS (ng) against time (days).

    • The initial part of the uptake curve should be linear. The slope of this linear portion represents the uptake rate (ng/day).

    • Calculate the sampling rate (Rs) using the following equation:

      • Rs (L/day) = Uptake Rate (ng/day) / Water Concentration (ng/L)

Calibration_Workflow Start Start Prepare Spiked Water Prepare Spiked Water Deploy POCIS Deploy POCIS Prepare Spiked Water->Deploy POCIS Time-Series Retrieval Time-Series Retrieval Deploy POCIS->Time-Series Retrieval Extract Analytes Extract Analytes Time-Series Retrieval->Extract Analytes Water Sampling Water Sampling Time-Series Retrieval->Water Sampling LC-MS/MS Analysis LC-MS/MS Analysis Extract Analytes->LC-MS/MS Analysis Calculate Uptake Rate Calculate Uptake Rate LC-MS/MS Analysis->Calculate Uptake Rate Calculate Rs Calculate Rs Calculate Uptake Rate->Calculate Rs End End Calculate Rs->End Water Sampling->LC-MS/MS Analysis

Laboratory Calibration Workflow

Protocol for Field Deployment and Analysis
  • Site Selection: Choose deployment locations that are representative of the water body being monitored. Ensure the samplers will remain submerged for the entire deployment period.[6]

  • Deployment:

    • Mount the POCIS in a protective canister.

    • Securely anchor the canister at the desired depth.

    • Record the start date and time of deployment.

  • Retrieval:

    • After the desired deployment period (typically 2-4 weeks), retrieve the canister.

    • Carefully remove the POCIS, avoiding contamination.

    • Clean any excess debris from the outer surface of the POCIS.

    • Store the POCIS in a sealed, clean container and transport it to the laboratory on ice.[9]

  • Extraction and Analysis: Follow the same extraction and LC-MS/MS analysis protocol as described in the laboratory calibration (Section 4.2, steps 5 and 6).

  • Calculation of TWA Concentration:

    • Calculate the Time-Weighted Average (TWA) concentration of this compound in the water using the following equation:

      • C_TWA (ng/L) = Mass of this compound in POCIS (ng) / (Rs (L/day) * Deployment Time (days))

Quantitative Data

As of the date of this document, a specific sampling rate (Rs) for this compound has not been published. Therefore, laboratory calibration as described in Protocol 4.2 is a mandatory step for quantitative monitoring. The following table provides examples of experimentally determined Rs values for the parent compound, Acetochlor, and other polar herbicides using POCIS with an Oasis HLB sorbent, which can serve as a reference. It is important to note that these values are not directly applicable to this compound and are presented for comparative purposes only.

CompoundLog K_owRs (L/day)Experimental ConditionsReference(s)
Acetochlor4.140.11 - 0.25Laboratory, stirred[14]
Atrazine2.610.12 - 0.28Laboratory, various flow rates
Metolachlor3.130.14 - 0.35Laboratory, various flow rates
Diuron2.870.10 - 0.22Laboratory, various flow rates

Note: The Rs values are highly dependent on the experimental conditions, particularly the water flow velocity.

Analytical Considerations

The analysis of this compound in POCIS extracts is typically performed using HPLC-MS/MS.[11][12]

  • Chromatography: A reverse-phase C18 column is commonly used. It is crucial to achieve chromatographic separation of this compound from its structural isomer, Alachlor ESA, as they can have the same mass-to-charge ratio in the mass spectrometer.[11]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally suitable for the detection of the sulfonic acid moiety of this compound. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

Conclusion

The use of Polar Organic Chemical Integrative Samplers (POCIS) with an Oasis HLB sorbent provides an effective methodology for monitoring this compound in aqueous environments. The protocols outlined in this document provide a comprehensive guide for the construction, calibration, deployment, and analysis of these passive samplers. While published sampling rates for other polar herbicides are available for reference, it is imperative that researchers perform laboratory calibration experiments to determine a specific and accurate sampling rate (Rs) for this compound to ensure the generation of high-quality, quantitative data. This approach will enable more accurate assessments of the environmental presence and risk of this important herbicide degradate.

References

Application Notes & Protocols: Quality Assurance and Quality Control for the Analysis of Acetochlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality assurance (QA) and quality control (QC) procedures for the accurate and reliable analysis of Acetochlor ethanesulfonic acid (ESA), a major degradation product of the herbicide acetochlor. The following protocols are based on established methodologies, including U.S. Environmental Protection Agency (EPA) methods, to ensure data integrity for research and regulatory purposes.

Introduction

Acetochlor is a widely used herbicide for controlling annual grasses and broadleaf weeds in various crops.[1][2] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, such as Acetochlor ESA. Due to its potential for water contamination and possible human health effects, robust analytical methods with stringent QA/QC measures are essential for monitoring its presence in environmental and biological matrices.[3] This document outlines the key procedures for ensuring the quality of this compound analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodology Overview

The determination of this compound typically involves sample extraction and cleanup, followed by instrumental analysis. The most common and robust analytical technique is LC-MS/MS, which offers high sensitivity and selectivity.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[7]

A critical challenge in the analysis is the potential for co-elution with its structural isomer, Alachlor ESA, as they can share similar product ions.[4][8] Therefore, chromatographic separation is a key aspect of the method development and validation.

Quality Assurance (QA)

Quality assurance encompasses the proactive measures taken to ensure that the entire analytical process is well-defined, documented, and executed to produce reliable results.[9]

Key QA components include:

  • Standard Operating Procedures (SOPs): Detailed written instructions for all aspects of the analysis, from sample receipt to data reporting.

  • Analyst Training and Qualification: Ensuring that personnel are adequately trained and their proficiency is regularly assessed.

  • Instrument Calibration and Maintenance: Regular calibration and preventative maintenance of all analytical instrumentation.

  • Reference Standards: Use of high-purity, certified reference materials for calibration and quality control.[2][10][11]

  • Method Validation: A comprehensive validation of the analytical method to demonstrate its fitness for purpose.

Quality Control (QC)

Quality control involves the operational techniques and activities used to fulfill requirements for quality.[12] These are the real-time checks performed during the analysis of a batch of samples.

QC Samples and Procedures:

  • Method Blank (MB): A sample of a clean matrix (e.g., reagent water) that is processed and analyzed in the same manner as the field samples. It is used to assess contamination during the sample preparation and analysis process.[13]

  • Laboratory Control Sample (LCS): A clean matrix sample spiked with a known concentration of the analyte. It is used to monitor the performance of the entire analytical method.

  • Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Field samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.[12]

  • Internal Standards (IS): A compound with similar chemical and physical properties to the analyte, added to all samples, standards, and blanks at a known concentration. It is used to correct for variations in instrument response and sample processing. Butachlor ESA is a commonly used internal standard for this analysis.[4][14]

  • Surrogate Standards: A compound similar to the analyte but not expected to be present in the samples. It is added to all samples before extraction to monitor the efficiency of the sample preparation process. Dimethachlor ESA is often used as a surrogate.[4][14]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on EPA Method 535 for the extraction of chloroacetanilide degradates from water.[4]

  • Sample Collection and Preservation: Collect water samples in clean containers. Preserve by adding ammonium (B1175870) chloride.

  • Cartridge Conditioning: Condition a C18 or a specialized carbon-based SPE cartridge (e.g., Restek Carbora 90) by passing methanol (B129727) followed by reagent water through it. Do not allow the cartridge to go dry.[4][5]

  • Sample Loading: Add a surrogate standard (e.g., Dimethachlor ESA) to a 250 mL water sample. Pass the sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[4]

  • Cartridge Rinsing and Drying: Rinse the cartridge with reagent water to remove interferences. Dry the cartridge thoroughly using a stream of nitrogen.[4]

  • Elution: Elute the trapped analytes from the cartridge using a suitable solvent, such as 10 mM ammonium acetate (B1210297) in methanol.[4]

  • Concentration and Reconstitution: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C). Reconstitute the residue in a known volume of a suitable solvent (e.g., 5 mM ammonium acetate in reagent water) and add the internal standard (e.g., Butachlor ESA).[4][5][6]

Instrumental Analysis: LC-MS/MS
  • Chromatographic System: An Agilent 1200 HPLC system or equivalent.[4]

  • Column: A C18 column (e.g., Restek Ultra C18, 3 µm, 100 x 2.1 mm) is suitable for achieving the necessary separation of this compound and Alachlor ESA.[4]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).[4]

  • Injection Volume: 25 µL.[4]

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for ESA degradates.[5]

  • MRM Transitions: Monitor at least two MRM transitions for each analyte for quantification and confirmation to reduce the risk of false positives.[4] For this compound, precursor and product ions are specific to the instrument but are selected to ensure specificity.

Method Validation and QC Acceptance Criteria

A comprehensive method validation should be performed to demonstrate that the analytical method is suitable for its intended purpose. The following tables summarize typical validation parameters and QC acceptance criteria.

Table 1: Method Validation Parameters and Typical Performance Data

ParameterSpecificationTypical ValueReference
Linearity (Correlation Coefficient, r) ≥ 0.995> 0.995[4]
Limit of Quantitation (LOQ) Established based on the lowest calibration standard with acceptable accuracy and precision.0.05 ppb (µg/L) for water samples.[7]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of ≥ 3.0.002 to 0.004 µg/L in drinking water.[4]
Accuracy (Recovery) 70-130%95-105% for fortified water samples.[5]
Precision (Relative Standard Deviation, %RSD) ≤ 20%< 10%[1]

Table 2: Quality Control Sample Acceptance Criteria

QC SampleFrequencyAcceptance CriteriaReference
Method Blank (MB) One per analytical batch (up to 20 samples).Below the Limit of Detection (LOD).[12]
Laboratory Control Sample (LCS) One per analytical batch.Recovery within 70-130% of the true value.[12]
Matrix Spike/Matrix Spike Duplicate (MS/MSD) One pair per analytical batch or per matrix type.Recovery within 70-130%; RPD ≤ 30%.[12]
Internal Standard (IS) Response In every sample.Area counts within 50-150% of the average of the calibration standards.-
Surrogate Standard Recovery In every sample.Recovery within 70-130%.-
Continuing Calibration Verification (CCV) After every 10-15 samples.Within ±30% of the true value.[12]

Data Presentation and Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in water samples.

Acetochlor_ESA_Analysis_Workflow SampleCollection Sample Collection (Water) Preservation Preservation (Ammonium Chloride) SampleCollection->Preservation Spiking_S Spike with Surrogate (e.g., Dimethachlor ESA) Preservation->Spiking_S SampleLoading Sample Loading Spiking_S->SampleLoading SPE_Condition SPE Cartridge Conditioning SPE_Condition->SampleLoading SPE_Wash Cartridge Wash SampleLoading->SPE_Wash SPE_Dry Cartridge Drying (Nitrogen) SPE_Wash->SPE_Dry Elution Elution SPE_Dry->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Spiking_IS Spike with Internal Standard (e.g., Butachlor ESA) Reconstitution->Spiking_IS LCMS_Analysis LC-MS/MS Analysis Spiking_IS->LCMS_Analysis DataProcessing Data Processing & Reporting LCMS_Analysis->DataProcessing QC_Logic_Diagram AnalyticalBatch Analytical Batch (≤ 20 Samples) MethodBlank Method Blank (MB) AnalyticalBatch->MethodBlank 1 per batch LCS Laboratory Control Sample (LCS) AnalyticalBatch->LCS 1 per batch MS_MSD Matrix Spike (MS) Matrix Spike Dup. (MSD) AnalyticalBatch->MS_MSD 1 pair per batch/ matrix type FieldSamples Field Samples (with IS & Surrogate) AnalyticalBatch->FieldSamples CCV Continuing Calibration Verification (CCV) FieldSamples->CCV every 10-15 samples

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Acetochlor ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Acetochlor ethanesulfonic acid (ESA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing significant signal suppression for Acetochlor ESA in my soil/water samples. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to a decreased signal intensity.[1]

Potential Causes:

  • High concentrations of organic matter: Humic and fulvic acids in soil and water samples are known to cause significant ion suppression.[2][3]

  • Co-eluting matrix components: Other organic and inorganic compounds in the sample extract can compete with this compound for ionization in the MS source.

  • Inadequate sample cleanup: The sample preparation method may not be effectively removing interfering matrix components.[4]

Solutions:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interferences. For polar compounds like this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of matrices. The dispersive SPE (dSPE) cleanup step with sorbents like PSA (Primary Secondary Amine) can remove organic acids and other polar interferences.[5][6][7]

    • Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.[8]

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Column Selection: Consider using a column with a different selectivity. For a polar analyte like this compound, a column designed for polar compound analysis, such as a pentafluorophenyl (PFP) or a hydrophilic interaction liquid chromatography (HILIC) column, may provide better separation from interfering compounds.[9][10][11][12]

  • Mass Spectrometry Parameters:

    • Optimize Ion Source Parameters: Adjusting the ion source temperature, gas flows, and spray voltage can sometimes help to minimize the impact of matrix effects.[13]

  • Calibration Strategy:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected by the matrix in the same way as the analyte.

Question 2: I am seeing poor reproducibility and inconsistent peak areas for this compound across different sample injections. What could be the cause?

Answer:

Poor reproducibility is often a symptom of variable matrix effects between samples or a buildup of matrix components in the analytical system.[14]

Potential Causes:

  • Inconsistent Sample Cleanup: Variability in the sample preparation process can lead to different levels of matrix components in each sample extract.

  • Column Contamination: Accumulation of non-volatile matrix components on the analytical column can lead to shifting retention times and altered peak shapes.[14]

  • Ion Source Contamination: Buildup of matrix components in the ion source can lead to inconsistent ionization and signal instability.[15]

  • Carryover: Residual analyte from a high-concentration sample can carry over to subsequent injections, affecting the quantification of lower-concentration samples.[16]

Solutions:

  • Standardize Sample Preparation:

    • Ensure consistent timing, volumes, and mixing during the extraction and cleanup steps.

    • Automated sample preparation systems can improve reproducibility.

  • Protect Your Analytical Column:

    • Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components, extending the life of the analytical column.

    • Implement a Column Wash Step: Include a high-organic wash at the end of each analytical run to elute strongly retained compounds from the column.

  • Maintain the Mass Spectrometer:

    • Regular Ion Source Cleaning: Follow the manufacturer's instructions for routine cleaning of the ion source components.[14]

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final parts of the chromatogram when highly retained, non-target matrix components may be eluting.

  • Address Carryover:

    • Optimize Injector Wash: Ensure the autosampler needle and injection port are thoroughly washed with a strong solvent between injections.

    • Inject Blanks: Run blank injections after high-concentration samples to check for and quantify carryover.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix. These components can include salts, proteins, lipids, and other metabolites. The effect can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can lead to inaccurate and unreliable quantification.[1]

How can I quantitatively assess the matrix effect for my this compound assay?

The standard method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

What are the most common interfering substances in soil and water samples for this compound analysis?

In soil and water samples, the most common interfering substances for polar analytes like this compound are:

  • Humic and Fulvic Acids: These are major components of soil organic matter and are known to cause significant ion suppression.[2][3][17][18]

  • Dissolved Organic Matter (DOM): A complex mixture of organic compounds in water that can interfere with ionization.

  • Inorganic Salts: High concentrations of salts can affect the droplet formation and evaporation process in the electrospray ion source.

Is QuEChERS a suitable sample preparation method for this compound in complex matrices?

Yes, the QuEChERS method is a versatile and effective sample preparation technique for multiresidue analysis of pesticides, including polar metabolites like this compound, in a variety of food and agricultural matrices.[5][6][7][8][19] The choice of dSPE cleanup sorbent is crucial for removing specific matrix interferences. For example, PSA is effective at removing organic acids, while C18 can remove nonpolar interferences and graphitized carbon black (GCB) can remove pigments.

Data Summary

The following tables summarize quantitative data related to the performance of different sample preparation methods for pesticide analysis, which can be indicative of performance for this compound.

Table 1: Comparison of Recovery and Matrix Effect Reduction for Different Cleanup Methods in QuEChERS.

Cleanup MethodMatrixRecovery Range (%)Pesticides with Low Matrix Effect (<±20%) (%)
d-SPE Apples94-99>94
Korean Cabbage94-99>94
SPE (PSA) Apples94-99>94
Korean Cabbage94-99>94
FaPEx (Amine + C18) Apples80-95>98
Korean Cabbage80-95>98
Data adapted from a study comparing different cleanup methods for pesticide residue analysis.[20]

Table 2: Recoveries of Acetochlor and its Metabolites from Spiked Soil Samples.

AnalyteFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (%)
This compound 290 - 120< 15
2090 - 120< 15
8090 - 120< 15
Acetochlor OXA 290 - 120< 15
2090 - 120< 15
8090 - 120< 15
Data from a study on the determination of Acetochlor metabolites in soil.[21]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Soil

This protocol is a general guideline and may require optimization for your specific soil type.

  • Sample Homogenization:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water (for dry soil) and vortex for 30 seconds.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline and the choice of SPE sorbent and solvents may need optimization.

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the sample if necessary (e.g., to pH 7).

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 3 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Soil or Water Sample extraction Extraction (e.g., QuEChERS or LLE) sample->extraction cleanup Cleanup (e.g., dSPE or SPE) extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms data Data Acquisition and Processing ms->data

Caption: A generalized experimental workflow for the analysis of this compound.

Caption: A troubleshooting decision tree for common issues in this compound analysis.

References

Improving sensitivity of Acetochlor ESA detection limits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of Acetochlor (B104951) ethanesulfonic acid (ESA) detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting Acetochlor ESA?

A1: The most prevalent and sensitive method for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, making it suitable for detecting the low concentrations of this compound often found in environmental and biological samples. Specifically, methods utilizing Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS can offer a 2 to 4-fold increase in sensitivity and faster analysis times compared to traditional HPLC-MS/MS.[3]

Q2: Why is sample preparation critical for sensitive this compound detection?

A2: Sample preparation is crucial as it concentrates the analyte from a large, dilute sample volume and removes matrix components that can interfere with detection.[4][5] Solid-Phase Extraction (SPE) is the most common technique used to extract and concentrate this compound and other related degradates from water samples.[1][2][6] Effective sample preparation minimizes matrix effects, reduces instrument contamination, and ultimately leads to lower detection limits and more reliable quantification.

Q3: What are the typical detection limits for this compound?

A3: Detection limits for this compound are highly dependent on the analytical method, instrumentation, and sample matrix. Methods based on LC-MS/MS can achieve very low detection levels. For instance, a validated multi-residue method in water reports a limit of quantification (LOQ) of 0.10 ppb (µg/L).[1][6] Another LC-MS/MS method following U.S. EPA guidelines determined detection limits in drinking water to be as low as 0.002 to 0.004 µg/L.[7] A gas chromatography/mass spectrometry (GC/MS) method achieved a method detection limit of 0.0015 µg/L in reagent water.[5][8]

Q4: Are there any common interfering compounds I should be aware of?

A4: Yes, the structural isomer Alachlor ESA is a significant potential interferent. This compound and Alachlor ESA have the same mass and can produce similar fragment ions (e.g., m/z 80 and m/z 121) in the mass spectrometer.[3][7] Therefore, complete chromatographic separation of these two compounds is essential to prevent misidentification and ensure accurate quantification. Using a high-resolution chromatography column and an optimized gradient is critical.[7]

Q5: Can this compound be analyzed using Gas Chromatography (GC)?

A5: While LC-MS/MS is more common for this compound due to its polar nature, GC-based methods exist. These methods typically involve an extraction step followed by analysis using a mass selective detector (GC/MS).[5][8] For some less polar parent compounds like Acetochlor, GC-MS is a robust technique.[4] However, for the highly water-soluble ESA degradate, LC-MS/MS is generally preferred for its direct analysis capabilities without the need for derivatization.

Troubleshooting Guide

Problem 1: Poor sensitivity or inability to reach required detection limits.

Possible Cause Troubleshooting Steps
Inefficient Sample Concentration Verify the efficiency of your Solid-Phase Extraction (SPE) procedure. Ensure the chosen SPE cartridge (e.g., C18, graphitized carbon) is appropriate for this compound.[1][2] Check for breakthrough by analyzing the sample effluent. Increase the initial sample volume to concentrate more analyte onto the SPE cartridge.[2][8]
Suboptimal MS/MS Parameters Optimize MS/MS parameters, including ionization mode (negative ion mode is used for ESA degradates), precursor and product ion selection, and collision energy.[6] Ensure you are using the most intense and specific MRM transitions.
Matrix Effects Matrix components co-eluting with this compound can suppress its ionization, reducing signal intensity. Improve the clean-up step in your sample preparation.[9] Dilute the final extract to reduce the concentration of interfering matrix components, though this will also dilute the analyte. Use a matrix-matched calibration curve or the standard addition method for more accurate quantification.
Instrument Contamination Analyze a reagent blank to check for system contamination, which can increase background noise and obscure low-level signals.[2] If contamination is present, clean the LC flow path and the mass spectrometer interface.
Using HPLC instead of UPLC If available, switch from a traditional HPLC system to a UPLC system. UPLC provides sharper peaks and can increase sensitivity by 2 to 4 times.[3]

Problem 2: Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Troubleshooting Steps
Column Degradation The analytical column may be degraded or contaminated. Flush the column with a strong solvent or, if necessary, replace it. Ensure the mobile phase pH is within the stable range for the column.
Incompatible Injection Solvent The solvent used to reconstitute the final extract may be too strong, causing peak distortion. The reconstitution solvent should be similar in composition to or weaker than the initial mobile phase.[6] A common reconstitution solvent is a low-percentage acetonitrile/water mixture.[1]
Secondary Interactions This compound may be interacting with active sites on the column or in the LC system. Try a different column chemistry or add a small amount of a competing agent like ammonium (B1175870) acetate (B1210297) to the mobile phase.[2]

Problem 3: Inconsistent results or poor reproducibility.

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Manual SPE can be a source of variability. Use an automated SPE system for better consistency.[8][10] Ensure precise and consistent volumes are used throughout the extraction and reconstitution steps.
Sample Degradation Ensure samples are stored properly (e.g., refrigerated at or below 6°C, protected from light) and analyzed within the recommended holding time (e.g., extract within 14 days).[2]
Instrument Fluctuation Check for fluctuations in LC pump pressure and MS detector sensitivity. Run a system suitability test before each batch of samples to ensure the instrument is performing consistently.
Carryover High-concentration samples can adsorb to the injector or column, leading to carryover in subsequent runs.[2] Analyze a blank sample immediately after a high-concentration sample to check for carryover. Implement a robust needle wash protocol using a strong solvent.

Quantitative Data Summary

The following tables summarize the performance of various methods for this compound detection.

Table 1: Comparison of Detection and Quantification Limits

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC/ESI-MS/MSThis compoundWater0.125 ng (injected)0.10 ppb[1][6]
LC-MS/MSThis compoundSoil0.3 µg/kg1.0 µg/kg[11]
GC/MSAcetochlorWater0.0015 µg/L (MDL)0.05 ppb[5][8][12]
LC-MS/MSThis compoundDrinking Water0.002 - 0.004 µg/LN/A[7]
HPLC/MSThis compoundWater0.009 - 0.045 µg/L (MDL)N/A[13]

MDL: Method Detection Limit

Table 2: Recovery Rates for this compound in Spiked Samples

MethodMatrixFortification LevelAverage RecoveryReference
SPE and LC/ESI-MS/MSWater0.10 - 100 ppb95% - 105%[1][6]
GC/MSWater0.05 and 0.5 µg/L92% - 115%[5][8]
HPLC/MSWater0.20 and 1.0 µg/L75% - 114%[13]

Experimental Protocols

Protocol 1: Water Sample Analysis using SPE and LC-MS/MS (Based on EPA Method 535)

This protocol provides a general workflow for the extraction and analysis of this compound from water.

  • Sample Collection and Preservation:

    • Collect a 250 mL water sample.

    • Samples must be cooled during shipment and stored in the lab at or below 6°C, protected from light, until extraction.[2]

    • Extract samples within 14 days of collection.[2]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., 0.5 g graphitized carbon) by passing methanol (B129727) followed by reagent water through it.[2]

    • Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge.

    • Elution: Elute the trapped analytes from the cartridge using a small volume of methanol containing 10 mM ammonium acetate.[2]

  • Extract Concentration:

    • Concentrate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.[2] For LC-MS/MS, a common alternative is reconstituting in 10/90 acetonitrile/water.[1][6]

  • LC-MS/MS Analysis:

    • Chromatography: Inject an aliquot (e.g., 100 µL) into an LC system equipped with a C18 reversed-phase column.[2] A gradient elution is typically used.

    • Mass Spectrometry: Detect analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[6]

    • Monitoring: Use Multiple Reaction Monitoring (MRM) to monitor for specific precursor-to-product ion transitions for this compound for both quantification and confirmation.[7]

Protocol 2: Derivatization for Potentially Improved Sensitivity

While not standard for this compound, derivatization is a strategy to improve the ionization efficiency and chromatographic properties of analytes. The following is a general workflow for a pre-column derivatization.

  • Sample Extract Preparation: Prepare the sample extract as described in Protocol 1, stopping after the elution step and concentrating the sample to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in an appropriate solvent (e.g., acetonitrile).

    • Add a derivatizing agent (e.g., benzoyl chloride or other agents that react with sulfonic acids) and a catalyst (e.g., a base like potassium carbonate).[14]

    • Heat the mixture at a controlled temperature (e.g., 50°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.[14]

  • Sample Cleanup (if necessary): Quench the reaction and dilute the sample with the initial mobile phase before injection.

  • LC-MS/MS Analysis: Develop a new LC-MS/MS method optimized for the derivatized form of this compound. This will require re-optimizing the MRM transitions (new precursor and product ions) and potentially the ionization mode.

Visualizations

Acetochlor_ESA_Workflow Analytical Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Collect 250mL Water Sample Preserve 2. Preserve Sample (≤6°C, Dark) Sample->Preserve SPE_Condition 3. Condition SPE Cartridge Preserve->SPE_Condition SPE_Load 4. Load Sample onto SPE Cartridge SPE_Condition->SPE_Load SPE_Elute 5. Elute Analyte (Methanol) SPE_Load->SPE_Elute Concentrate 6. Concentrate Eluate (to dryness) SPE_Elute->Concentrate Reconstitute 7. Reconstitute in 1mL Mobile Phase Concentrate->Reconstitute Inject 8. Inject Sample (e.g., 100 µL) Reconstitute->Inject Transfer to Vial LC_Separation 9. UPLC/HPLC Separation (C18 Column) Inject->LC_Separation MS_Ionization 10. Ionization (Negative ESI) LC_Separation->MS_Ionization MS_Analysis 11. MS/MS Analysis (MRM Mode) MS_Ionization->MS_Analysis Data_Processing 12. Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Sensitivity Troubleshooting Poor Sensitivity Start Low Signal or High Detection Limit Check_SPE Is SPE recovery adequate? Start->Check_SPE Optimize_SPE Optimize SPE: - Increase sample volume - Check sorbent type - Verify elution solvent Check_SPE->Optimize_SPE No Check_MS Are MS/MS parameters optimized? Check_SPE->Check_MS Yes Optimize_SPE->Check_MS Optimize_MS Optimize MS/MS: - Tune cone voltage - Optimize collision energy - Confirm MRM transitions Check_MS->Optimize_MS No Check_Matrix Is matrix suppression suspected? Check_MS->Check_Matrix Yes Optimize_MS->Check_Matrix Address_Matrix Address Matrix Effects: - Improve sample cleanup - Dilute sample extract - Use matrix-matched standards Check_Matrix->Address_Matrix Yes Check_System Is the LC-MS system clean and performing well? Check_Matrix->Check_System No Address_Matrix->Check_System Clean_System Clean instrument: - Flush LC lines - Clean MS source - Run system suitability tests Check_System->Clean_System No End Sensitivity Improved Check_System->End Yes Clean_System->End

Caption: Logical workflow for troubleshooting poor sensitivity issues.

References

Resolving chromatographic peak tailing for Acetochlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding chromatographic peak tailing observed during the analysis of Acetochlor ESA. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to achieve optimal peak symmetry and reliable analytical results.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic issue characterized by an asymmetrical peak with a drawn-out trailing edge. This can compromise the accuracy of integration and reduce resolution. The following guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Caption: A step-by-step workflow for troubleshooting chromatographic peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Troubleshooting Systemic Issues cluster_3 Troubleshooting Chemical/Analyte Issues cluster_4 Resolution start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes specific_issue Likely Chemical or Analyte-Specific Issue check_all_peaks->specific_issue No yes_all Yes no_all No check_connections Inspect tubing and connections for dead volume. system_issue->check_connections check_mobile_phase Is mobile phase pH appropriate for a strong acid? specific_issue->check_mobile_phase check_column Flush or replace column. Consider guard column. check_connections->check_column check_detector Check detector settings and perform maintenance. check_column->check_detector end Symmetrical Peak Achieved check_detector->end adjust_ph Ensure pH is low (e.g., < 3) to keep this compound fully ionized. check_mobile_phase->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_mobile_phase->check_buffer Yes adjust_ph->end adjust_buffer Increase buffer strength. check_buffer->adjust_buffer No check_column_chem Is the column appropriate? (e.g., end-capped C18) check_buffer->check_column_chem Yes adjust_buffer->end change_column Use a high-purity, end-capped column to minimize silanol (B1196071) interactions. check_column_chem->change_column No check_sample Is there sample overload or injection solvent mismatch? check_column_chem->check_sample Yes change_column->end adjust_sample Dilute sample or dissolve in mobile phase. check_sample->adjust_sample No check_sample->end Yes adjust_sample->end

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the latter part of a chromatographic peak is wider than the front part, resulting in an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian.[1] This phenomenon can lead to decreased resolution between adjacent peaks and inaccurate quantification.[1][2] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 often indicate significant tailing.[2][3]

Q2: What are the primary chemical causes of peak tailing for an acidic compound like this compound?

A2: this compound is a sulfonic acid derivative, making it a strong acid that will be ionized across a wide pH range.[4] The primary chemical causes of peak tailing for such a compound are secondary interactions with the stationary phase.[5][6] Key causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated and negatively charged, leading to secondary ionic interactions with analytes.[7][8] For acidic analytes, this can occur if there are basic sites on the silica (B1680970) surface. Using a high-purity, end-capped column can minimize these interactions.[1]

  • Mobile Phase pH: While this compound is a strong acid, maintaining a consistent and low mobile phase pH (e.g., below 3) helps to ensure a consistent ionization state and minimize interactions with the stationary phase.[2][9] Operating near the pKa of an analyte can lead to a mix of ionized and un-ionized forms, causing peak distortion.[10][11]

  • Insufficient Buffering: A low buffer concentration may not be sufficient to maintain a stable pH at the column surface, leading to inconsistent interactions and peak tailing.[1][12]

Q3: How can I optimize my mobile phase to reduce peak tailing for this compound?

A3: Mobile phase optimization is critical for achieving good peak shape.[1] For this compound, a strong acid, consider the following:

  • pH Control: Maintain a low and stable mobile phase pH, typically between 2.5 and 3.5. This ensures that the sulfonic acid group is fully ionized and that the activity of residual silanols on the stationary phase is suppressed.[2][9]

  • Buffer Concentration: Use an adequate buffer concentration, generally in the range of 10-50 mM, to maintain a consistent pH environment.[3][12]

  • Organic Modifier: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can also influence peak shape. Experimenting with different organic modifiers may improve symmetry.[1][8]

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, issues outside of the column, known as extra-column effects, can significantly contribute to peak tailing.[3] These include:

  • Tubing: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[3][8]

  • Connections: Poorly made connections can introduce dead volume, leading to peak distortion.[13]

  • Column Voids: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band and cause tailing for all peaks in the chromatogram.[1][12]

  • Detector Issues: A slow detector response time or a large detector cell volume can also lead to peak tailing.[1]

Q5: Could my sample injection technique be the cause of peak tailing?

A5: Yes, the sample itself and how it is introduced to the system can cause peak distortion.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[1][12] If all peaks in the chromatogram are tailing, consider diluting your sample.[1]

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[3]

Experimental Protocols

Protocol: Mobile Phase pH Optimization for this compound

  • Analyte Information: this compound is a strong sulfonic acid.[4] To ensure it remains in a fully ionized state and to suppress silanol activity, a low pH mobile phase is recommended.[2][9]

  • Mobile Phase Preparation:

    • Prepare a series of aqueous mobile phase components with different pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 20 mM.

    • The organic mobile phase component will typically be acetonitrile or methanol.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Buffer pH 2.5).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Repeat the analysis for each prepared mobile phase pH, ensuring the column is thoroughly equilibrated before each injection.[3]

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.[3]

Data Presentation

Table 1: Influence of Chromatographic Parameters on Peak Shape for Acidic Analytes like this compound

ParameterRecommendation for this compoundRationale
Mobile Phase pH 2.5 - 3.5To ensure this compound is in a consistent, fully ionized state and to suppress silanol activity on the stationary phase.[2][9]
Buffer Concentration 10 - 50 mMTo provide sufficient capacity to maintain a stable pH environment across the column.[3][12]
Column Chemistry High-purity, end-capped C18To minimize secondary interactions with residual silanol groups.[1]
Injection Volume As low as possibleTo prevent column overload, which can cause peak distortion.[1][3]
Injection Solvent Dissolve in initial mobile phaseTo avoid peak shape distortion caused by solvent mismatch.[3]
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.[3]

References

Troubleshooting poor recovery in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during SPE experiments, with a focus on addressing poor analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery in solid-phase extraction?

Poor recovery in SPE can be attributed to several factors throughout the extraction process. The most common issues include:

  • Inappropriate Sorbent Selection: A mismatch between the sorbent's retention mechanism and the analyte's chemical properties is a primary cause of low recovery.[1][2][3]

  • Incorrect Sample pH: The pH of the sample matrix can significantly affect the ionization state of the analyte, influencing its retention on the sorbent.[2][4][5]

  • Suboptimal Solvent Strength: The solvents used for loading, washing, and eluting play a critical role. A loading solvent that is too strong can prevent the analyte from binding to the sorbent, while a wash solvent that is too aggressive can prematurely elute the analyte. Conversely, an elution solvent that is too weak will result in incomplete recovery.[1][4][6]

  • Flow Rate Issues: If the flow rate during sample loading is too high, the analyte may not have sufficient time to interact with the sorbent, leading to breakthrough.[2][4][5][7]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample or a sample with a high concentration of the analyte can lead to poor recovery.[2][4]

  • Incomplete Elution: The analyte may be strongly retained on the sorbent and not fully eluted by the chosen solvent, requiring optimization of the elution step.[1][6][8]

Q2: How can I systematically troubleshoot poor recovery?

A systematic approach is crucial to pinpointing the stage at which analyte loss is occurring. The recommended procedure is to collect and analyze the fractions from each step of the SPE process.[4][6][9]

Experimental Protocol: Fraction Collection for Recovery Analysis

Objective: To determine at which stage of the solid-phase extraction process the analyte of interest is being lost.

Methodology:

  • Prepare a Spiked Sample: Prepare a sample matrix identical to your experimental samples, but spike it with a known concentration of your analyte standard.

  • Perform SPE: Process the spiked sample through your standard SPE protocol.

  • Collect Fractions:

    • Load Fraction (Breakthrough): Collect the entire volume of the sample that passes through the cartridge during the loading step.

    • Wash Fraction(s): Collect each wash solvent fraction separately.

    • Elution Fraction(s): Collect each elution solvent fraction separately. It can be beneficial to collect the eluate in multiple, smaller-volume fractions to assess the elution profile.[1]

  • Analyze Fractions: Analyze the concentration of the analyte in each collected fraction using your established analytical method (e.g., HPLC, GC-MS).

  • Analyze the Cartridge: After elution, it may also be informative to perform a very strong, exhaustive wash of the sorbent with a solvent known to elute the analyte completely to check for any analyte that remained strongly bound.

  • Calculate Recovery: Determine the percentage of the initial spiked amount of analyte present in each fraction. This will indicate where the loss is occurring.

Troubleshooting Guides

Issue 1: Analyte is lost in the loading fraction (breakthrough).

This indicates that the analyte is not being adequately retained by the sorbent during sample application.

Potential Cause Troubleshooting Action
Inappropriate Sorbent Choice Select a sorbent with a stronger retention mechanism for your analyte (e.g., a more hydrophobic phase for a nonpolar analyte or an ion-exchange phase for a charged analyte).[1][2][4]
Incorrect Sample pH Adjust the pH of the sample to ensure the analyte is in a non-ionized state for reversed-phase SPE or an ionized state for ion-exchange SPE. For acidic compounds, adjust the pH to be at least 2 units below the pKa; for basic compounds, adjust it to be at least 2 units above the pKa.[2][4][5]
Loading Solvent is Too Strong Dilute the sample with a weaker solvent to decrease its elution strength and promote analyte binding to the sorbent.[4]
High Flow Rate Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent. A typical starting point is 1 mL/min.[4][5][7][10]
Sorbent Bed Not Properly Conditioned/Equilibrated Ensure the sorbent is properly wetted and equilibrated with a solvent similar in composition to the sample matrix before loading.[2][11][12] An improperly conditioned column can lead to inconsistent analyte retention.
Cartridge Overload Reduce the sample volume or concentration, or use a cartridge with a larger sorbent mass.[2][4]
Issue 2: Analyte is lost in the wash fraction.

This suggests that the wash solvent is too strong and is prematurely eluting the analyte along with the interferences.

Potential Cause Troubleshooting Action
Wash Solvent is Too Strong Decrease the elution strength of the wash solvent. This can be achieved by reducing the percentage of organic solvent in an aqueous wash for reversed-phase SPE.[4][6]
Incorrect pH of Wash Solvent Maintain the pH of the wash solvent to be consistent with the conditions required for analyte retention.[9]
Insufficient Drying Before Wash For some methods, particularly those involving non-polar sorbents, ensure the sorbent bed is adequately dried before the wash step if specified in the protocol.[4]
Issue 3: Analyte is not recovered in the elution fraction (strong retention).

This indicates that the analyte is binding too strongly to the sorbent and is not being efficiently eluted.

Potential Cause Troubleshooting Action
Elution Solvent is Too Weak Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent. For ion-exchange SPE, you may need to adjust the pH or ionic strength of the eluting solvent to disrupt the analyte-sorbent interaction.[1][6][11]
Insufficient Elution Volume Increase the volume of the elution solvent. It can be beneficial to apply the elution solvent in multiple smaller aliquots to improve recovery.[1][8][11]
Secondary Interactions The analyte may have secondary interactions with the sorbent (e.g., polar interactions on a C18 phase). Consider adding a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt these interactions.[1][6][13]
Inadequate Soak Time Introduce a "soak step" by allowing the elution solvent to sit in the sorbent bed for 1-5 minutes before final elution. This can improve the disruption of analyte-sorbent interactions and enhance recovery.[4][10][14]
Analyte Instability The analyte may be degrading on the column. Consider using a different sorbent or adjusting the pH to improve stability.[13]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting poor recovery in solid-phase extraction.

SPE_Troubleshooting_Workflow start Start: Poor Analyte Recovery fraction_analysis Perform Fraction Analysis: Collect and analyze Load, Wash, and Elution fractions start->fraction_analysis analyte_location Where is the analyte being lost? fraction_analysis->analyte_location in_load In Load Fraction (Breakthrough) analyte_location->in_load Load in_wash In Wash Fraction analyte_location->in_wash Wash not_eluted Not Eluted (Strong Retention) analyte_location->not_eluted Not in Load/Wash/Elution troubleshoot_load Troubleshoot Loading Conditions: - Check Sorbent Choice - Adjust Sample pH - Decrease Loading Solvent Strength - Reduce Flow Rate - Check for Overload in_load->troubleshoot_load troubleshoot_wash Troubleshoot Wash Step: - Decrease Wash Solvent Strength - Check pH of Wash Solvent in_wash->troubleshoot_wash troubleshoot_elution Troubleshoot Elution Step: - Increase Elution Solvent Strength - Increase Elution Volume - Add Solvent Modifier - Introduce Soak Step not_eluted->troubleshoot_elution end Recovery Improved troubleshoot_load->end troubleshoot_wash->end troubleshoot_elution->end

Caption: A workflow for diagnosing the cause of poor SPE recovery.

Key Experimental Parameters and Recommended Starting Points

The following table summarizes key experimental parameters that can be adjusted to optimize recovery. The provided values are general starting points and may require further optimization for specific applications.

Parameter Recommendation Rationale
Sample Loading Flow Rate 1 mL/minSlower flow rates increase the residence time of the analyte on the sorbent, promoting better retention.[4][5] For larger cartridges, flow rates can be higher, for instance, 10-15 mL/min for a 6 mL reversed-phase cartridge.[10]
Wash Solvent Strength Start with a weak solvent and incrementally increase strengthThe goal is to remove interferences without eluting the analyte. The ideal wash solvent is the strongest possible solvent that does not cause analyte loss.[4][6]
Elution Flow Rate 3-5 mL/minA controlled, slower elution can ensure complete desorption of the analyte from the sorbent.[10]
Elution Volume Use 1-2 bed volumes initially, increase if necessaryInsufficient volume will lead to incomplete elution.[1][8] It's often better to elute with multiple small volumes than one large volume.
Drying Time (post-wash) 5-10 minutes with gentle vacuum/nitrogenFor methods that require a drying step, this removes residual wash solvent which could interfere with elution. Excessive drying can sometimes lead to loss of volatile analytes.[10][15]
Soak Time 1-5 minutesCan be applied during conditioning, sample loading, or elution to allow for better equilibration and interaction between the solvent, sorbent, and analyte.[4][10][14]

Advanced Troubleshooting: Signaling Pathway for Method Development

For developing a new SPE method or troubleshooting a persistently problematic one, a more detailed decision-making process is required. The following diagram outlines the key considerations.

SPE_Method_Development cluster_analyte Analyte & Matrix Characterization cluster_method Method Selection & Optimization analyte_props Determine Analyte Properties: pKa, Polarity (LogP), Solubility select_sorbent Select Sorbent Based on Analyte Properties (Reversed-Phase, Normal-Phase, Ion-Exchange, Mixed-Mode) analyte_props->select_sorbent matrix_props Characterize Sample Matrix: Interferences, pH, Particulates pretreatment Sample Pretreatment: Filter, Adjust pH, Dilute matrix_props->pretreatment develop_method Develop Initial Method: Condition, Equilibrate, Load, Wash, Elute select_sorbent->develop_method pretreatment->develop_method test_recovery Test Recovery develop_method->test_recovery optimize Optimize Parameters: Solvents, pH, Flow Rate, Volume test_recovery->optimize No acceptable Recovery >85% and Reproducible? test_recovery->acceptable Yes optimize->test_recovery acceptable->optimize No finalize Finalize Method acceptable->finalize Yes

Caption: A decision pathway for developing a robust SPE method.

References

Acetochlor ESA Analysis by LC-MS/MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Acetochlor (B104951) ESA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for Acetochlor ESA analysis?

A1: this compound is typically analyzed using a C18 column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing an additive like ammonium (B1175870) acetate. The analysis is performed in negative ion electrospray (ESI-) mode.[1][2] Key mass spectrometry parameters are summarized in the table below.

Q2: Why is chromatographic separation critical for this compound analysis?

A2: Chromatographic separation is crucial because this compound is a structural isomer of Alachlor (B1666766) ESA.[3] Both compounds have the same empirical formula and, consequently, the same precursor ion mass and primary product ion mass.[3][4] Therefore, they cannot be distinguished by mass spectrometry alone and require adequate chromatographic resolution (typically a resolution (Rs) of 1.0 or greater) for accurate quantification.

Q3: What are the common MRM transitions for this compound?

A3: The most common and sensitive MRM (Multiple Reaction Monitoring) transition for this compound is 314 > 80.[1] While other, less intense product ions like m/z 121 and 146 exist, using them for quantitation may significantly reduce sensitivity.[1] A second MRM transition is often monitored for confirmation to reduce the risk of false positives, a common practice in pesticide residue analysis.[3]

Q4: What causes ion suppression or enhancement (matrix effects) in this compound analysis?

A4: Matrix effects, such as ion suppression, are a common challenge in LC-MS/MS analysis of pesticides and occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[5][6][7] For this compound, which is often analyzed in complex matrices like drinking water, soil, or crops, co-extractives can compete for charges in the electrospray source, leading to a reduced signal intensity.[6] To mitigate this, effective sample preparation, such as Solid Phase Extraction (SPE), and the use of matrix-matched calibration standards are recommended.[1][6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Incorrect MS polarity (should be ESI-).[1] 2. Inappropriate MRM transition selected. 3. Suboptimal source conditions (e.g., temperature, gas flows).[8] 4. Sample concentration is below the limit of detection.[8] 5. Issues with sample preparation leading to analyte loss.1. Ensure the mass spectrometer is operating in negative ionization mode. 2. Verify the precursor ion is m/z 314 and the primary product ion is m/z 80.[2] 3. Optimize ion source parameters such as temperature and gas flows.[3] 4. Concentrate the sample or inject a higher concentration standard to confirm instrument functionality. 5. Review the sample extraction and cleanup procedure for potential sources of error.
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Column contamination or degradation.[9][10] 2. Mismatch between injection solvent and mobile phase.[10] 3. Inadequate chromatographic separation from interfering compounds. 4. Extra-column volume effects (e.g., excessive tubing length).[10]1. Flush the column with a strong solvent or replace it if it's old.[10] 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the gradient to better resolve the analyte peak. 4. Minimize tubing length and ensure proper connections between the LC and the mass spectrometer.
Inconsistent Retention Times 1. Inadequate column equilibration between injections.[8] 2. Fluctuations in column temperature.[8][9] 3. Changes in mobile phase composition.[9] 4. Air bubbles in the pump.[8]1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[8] 2. Use a column oven to maintain a stable temperature.[8] 3. Prepare fresh mobile phase daily and ensure accurate composition. 4. Purge the LC pumps to remove any trapped air.[8]
Inaccurate Quantification (High Variability) 1. Significant matrix effects (ion suppression or enhancement).[5][6] 2. Poor recovery during sample preparation.[5] 3. Calibration curve is not linear or does not bracket the sample concentration. 4. Carryover from previous injections.[9]1. Use matrix-matched standards or an internal standard (e.g., Butachlor ESA) to compensate for matrix effects.[2][3] 2. Optimize the sample preparation method to improve analyte recovery.[5] 3. Prepare a fresh calibration curve and ensure sample concentrations fall within the linear range. 4. Implement a robust wash method for the autosampler to minimize carryover.[9]

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for this compound analysis. These values should be used as a starting point and may require further optimization based on the specific instrument and matrix.

Parameter Value Reference
Ionization Mode Electrospray Negative (ESI-)[1]
Precursor Ion (m/z) 314[2]
Product Ion (m/z) - Quantitation 80[2]
Product Ion (m/z) - Confirmation 121[3]
Collision Energy (CE) for 314 > 80 ~27-31 eV[2]
Mobile Phase Additive 5 mM Ammonium Acetate[1]

Experimental Protocols

Protocol 1: Sample Preparation for Water Samples (based on EPA Method 535)

This protocol outlines the solid-phase extraction (SPE) procedure for concentrating this compound from drinking water samples.

  • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by passing the appropriate solvents as recommended by the manufacturer.

  • Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with a solvent that removes interferences but retains this compound.

  • Elution: Elute this compound from the cartridge using a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5 mM ammonium acetate).[1]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS System Suitability and Calibration

This protocol describes the steps to ensure the system is performing correctly before analyzing samples.

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Blank Injection: Inject a solvent blank to ensure there is no system contamination or carryover.

  • Standard Injection: Inject a mid-level concentration standard of this compound to verify retention time, peak shape, and instrument response.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations that bracket the expected sample concentration range.[1]

  • Linearity Check: Inject the calibration standards and plot the response versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.

Visualizations

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Water Sample (250 mL) SPE Solid Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Elute Elution & Concentration SPE->Elute Reconstitute Reconstitution in Mobile Phase Elute->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis.

Troubleshooting_Logic Troubleshooting Logic for No/Low Signal Start Problem: No or Low Signal CheckMS Check MS Settings (Polarity, MRM, Source) Start->CheckMS MSSettingsOK MS Settings Correct? CheckMS->MSSettingsOK CheckLC Check LC System (Flow, Connections) LCOK LC System OK? CheckLC->LCOK CheckSample Check Sample Prep & Concentration SampleOK Sample Prep OK? CheckSample->SampleOK MSSettingsOK->CheckLC Yes FixMS Action: Correct MS Parameters MSSettingsOK->FixMS No LCOK->CheckSample Yes FixLC Action: Purge Pumps, Check Connections LCOK->FixLC No FixSample Action: Review Prep, Inject Standard SampleOK->FixSample No Resolved Issue Resolved SampleOK->Resolved Yes FixMS->Resolved FixLC->Resolved FixSample->Resolved

Caption: Troubleshooting logic for signal issues.

References

Technical Support Center: Method Validation for Acetochlor ESA in New Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with method validation for Acetochlor ethanesulfonic acid (ESA) in new and complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Acetochlor ESA, offering potential causes and actionable solutions.

Issue 1: Low Analyte Recovery

Question: My recovery of this compound is consistently low (<70%) in a new soil/food matrix. What are the potential causes and how can I improve it?

Answer:

Low recovery is a frequent challenge when adapting methods to new matrices. The underlying cause is often related to the extraction and sample cleanup steps. Here are the primary factors to investigate:

  • Inefficient Extraction: The solvent system may not be optimal for releasing this compound from the matrix.

    • Solution: Experiment with different extraction solvents and mixtures. This compound is a polar compound, so polar solvents like methanol, acetonitrile (B52724), and water are good starting points.[1][2] An acetonitrile-water mixture (e.g., 60:40 v/v) in an acidic medium has been shown to be effective for soil matrices.[2] For plant matrices, methanol/water or acetone (B3395972) can be effective.[1][3] Consider adjusting the pH of the extraction solvent, as this can influence the solubility and extraction efficiency of the analyte.

  • Strong Matrix Interactions: this compound can bind to components within the matrix, such as organic matter in soil or proteins in food samples.

    • Solution: Increase the vigor and duration of the extraction process (e.g., longer shaking/vortexing time, use of ultrasonication). For complex matrices, techniques like accelerated solvent extraction (ASE) can improve recovery by using elevated temperatures and pressures.[3]

  • Ineffective Sample Cleanup: Co-extracted matrix components can interfere with the analytical process and lead to analyte loss during cleanup.

    • Solution: Optimize the solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step. Common sorbents for removing interferences in pesticide analysis include:

      • C18: For non-polar interferences.

      • PSA (Primary Secondary Amine): For removing fatty acids, sugars, and other polar organic acids.

      • GCB (Graphitized Carbon Black): For removing pigments and sterols.

      • A combination of sorbents might be necessary for complex matrices.[4]

  • Analyte Degradation: this compound might be unstable in the chosen extraction or storage conditions.

    • Solution: Investigate the stability of this compound in the matrix and processing solvents. This can be done by analyzing spiked samples at different time points and storage conditions. Ensure samples are stored appropriately (e.g., at low temperatures and protected from light) and analyzed within a validated time frame.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Question: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis of a new plant matrix. How can I mitigate this?

Answer:

Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-eluting matrix components that affect the ionization efficiency of the target analyte.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds.

    • Solution: Re-evaluate your cleanup strategy as described in "Issue 1". The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by dSPE, is a popular and effective approach for pesticide residue analysis in food and agricultural matrices.[4][5]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Solution: Modify your LC gradient to achieve better resolution. Experiment with different analytical columns (e.g., different stationary phases like C18, phenyl-hexyl) to improve separation.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.

    • Solution: Perform a dilution series of your sample extract to find a dilution factor that minimizes matrix effects while maintaining sufficient sensitivity for this compound detection.

  • Use Matrix-Matched Calibration: This approach compensates for matrix effects by preparing calibration standards in a blank matrix extract that is free of the analyte.

    • Solution: Prepare your calibration curve by spiking known concentrations of this compound into a blank extract of the same matrix you are analyzing. This helps to ensure that the calibration standards and the samples experience similar matrix effects.[3][4]

  • Utilize an Internal Standard: A suitable internal standard can help to correct for variations in signal intensity caused by matrix effects.

    • Solution: The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d4). If an isotopically labeled standard is not available, a structurally similar compound that behaves similarly during extraction, cleanup, and ionization can be used.[6]

Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)

Question: The chromatographic peak for this compound is showing significant tailing and broadening. What could be the cause and how can I fix it?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion. The column itself may also be degraded.

    • Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, try reversing the column and flushing it with a strong solvent. If neither of these work, the column may need to be replaced.

  • Inappropriate Mobile Phase: The mobile phase composition can affect peak shape.

    • Solution: Ensure the pH of the mobile phase is appropriate for this compound (which is an acid). Typically, acidic mobile phases (e.g., with 0.1% formic acid) are used for good peak shape in reversed-phase chromatography.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extract in a solvent that is similar in composition and strength to the initial mobile phase of your LC gradient.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum, especially between the column and the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an LC-MS/MS method for this compound?

A1: A good starting point for a new matrix would be a method based on a reversed-phase C18 column with a gradient elution using water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%). For MS/MS detection, electrospray ionization (ESI) in negative ion mode is commonly used for ESA metabolites. You would need to optimize the precursor ion (e.g., [M-H]⁻) and at least two product ions for quantification and confirmation.

Q2: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in a new matrix?

A2: The LOD and LOQ should be determined experimentally in the new matrix. A common approach is to analyze a series of spiked blank matrix samples at decreasing concentrations. The LOD is typically defined as the lowest concentration at which the analyte signal is consistently distinguishable from the background noise (e.g., a signal-to-noise ratio of 3:1). The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., a signal-to-noise ratio of 10:1, and with recovery and precision meeting predefined criteria, such as 70-120% recovery and <20% RSD).

Q3: What are the key validation parameters I need to assess for my this compound method in a new matrix?

A3: According to regulatory guidelines, the key validation parameters to assess include:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method gives a response that is directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies using spiked samples at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.

  • Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions.[7]

Q4: Is it necessary to perform a full method re-validation when I switch to a new matrix?

A4: Yes, a full or at least a partial re-validation is necessary when applying an analytical method to a new matrix. Different matrices can introduce unique interferences and challenges that can significantly impact the method's performance. The extent of the re-validation will depend on the similarity between the new and the original matrix. However, at a minimum, you should assess accuracy, precision, and matrix effects in the new matrix to ensure the method is still fit for purpose.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis from published methods. These values can serve as a benchmark for your own method validation.

Table 1: Example LC-MS/MS Method Parameters for this compound

ParameterTypical Value/Condition
LC Column C18 (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Flow Rate 0.25 mL/min
Ionization Mode ESI Negative
Precursor Ion (m/z) 314
Product Ions (m/z) 80, 121
Internal Standard Butachlor ESA or isotopically labeled this compound

Data synthesized from multiple sources, including Thermo Fisher Scientific Application Note.[8]

Table 2: Typical Method Validation Performance Data for this compound

ParameterWater MatrixSoil Matrix
Recovery 89.9 - 100.7%90 - 120%[2]
RSD (Precision) < 15%< 15%[2]
LOD 0.004 - 0.051 µg/L~1 µg/kg[2]
LOQ ~0.05 µg/L~1 µg/kg[2]
Linearity (r²) > 0.99> 0.99

Data compiled from various sources.[2][9]

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction and Cleanup for a New Plant-based Matrix

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample has low water content, add a specific volume of water (e.g., 8-10 mL) and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 or GCB if necessary, depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase.

    • Filter through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_homogenize 1. Homogenize Sample node_extract 2. Extract with Solvent (e.g., Acetonitrile) node_homogenize->node_extract Add Internal Standard node_cleanup 3. Cleanup (dSPE) (e.g., PSA, C18) node_extract->node_cleanup node_concentrate 4. Concentrate & Reconstitute node_cleanup->node_concentrate node_lcms 5. LC-MS/MS Analysis node_concentrate->node_lcms node_data 6. Data Processing & Quantification node_lcms->node_data troubleshooting_logic start Problem Encountered low_recovery Low Recovery? start->low_recovery matrix_effects High Matrix Effects? low_recovery->matrix_effects No optimize_extraction Optimize Extraction Solvent/pH low_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (SPE) low_recovery->improve_cleanup Yes check_stability Check Analyte Stability low_recovery->check_stability Yes poor_peak_shape Poor Peak Shape? matrix_effects->poor_peak_shape No enhance_cleanup Enhance Cleanup matrix_effects->enhance_cleanup Yes modify_lc Modify LC Method matrix_effects->modify_lc Yes use_mmc Use Matrix-Matched Calibration matrix_effects->use_mmc Yes use_is Use Isotope-Labeled IS matrix_effects->use_is Yes check_column Check/Clean/Replace Column poor_peak_shape->check_column Yes adjust_mp Adjust Mobile Phase poor_peak_shape->adjust_mp Yes match_solvent Match Injection Solvent poor_peak_shape->match_solvent Yes end_no_solution Consult Instrument Specialist poor_peak_shape->end_no_solution end Problem Resolved optimize_extraction->end improve_cleanup->end check_stability->end enhance_cleanup->end modify_lc->end use_mmc->end use_is->end check_column->end adjust_mp->end match_solvent->end

References

Calibration curve issues in Acetochlor ESA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Acetochlor Ethanesulfonic Acid (ESA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the generation of calibration curves and the quantification of Acetochlor ESA.

1. Issue: Non-Linear Calibration Curve

Question: Why is my calibration curve for this compound showing non-linearity, especially at higher concentrations?

Answer: Non-linearity in calibration curves for this compound can stem from several factors, from sample preparation to instrument response.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Detector Saturation Dilute the higher concentration standards and re-inject. If linearity is achieved at lower concentrations, this indicates detector saturation. Adjust the calibration range accordingly.[1][2]
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to a non-linear response.[3][4][5] Prepare matrix-matched calibration standards to compensate for these effects.[3][6]
Inaccurate Standard Preparation Review the standard dilution series preparation. Ensure accurate pipetting and serial dilutions. Prepare fresh standards from a new stock solution to rule out degradation or evaporation.[1][7]
Chemical Interactions This compound may interact with components of the mobile phase or the analytical column at high concentrations. Evaluate the mobile phase composition and consider adjusting the gradient.
Instrumental Issues A dirty ion source or detector can lead to a non-linear response. Perform routine maintenance and cleaning of the mass spectrometer.

2. Issue: Poor Reproducibility and Precision

Question: My replicate injections of the same standard or sample are showing high variability. What could be the cause?

Answer: Poor reproducibility is a common issue that can often be traced back to inconsistencies in sample handling, preparation, or the analytical instrument's performance.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Extraction Ensure the sample extraction procedure, such as Solid Phase Extraction (SPE) or Accelerated Solvent Extraction (ASE), is consistent for all samples.[8][9] Monitor recovery rates using a surrogate or internal standard.
Variable Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[4] The use of a stable isotope-labeled internal standard that co-elutes with this compound can help to correct for this variability.
Autosampler Issues Inconsistent injection volumes can lead to significant variability. Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
Fluctuating Instrument Conditions Drifts in temperature, mobile phase composition, or mass spectrometer parameters can affect signal intensity. Allow the system to fully equilibrate before starting the analytical run and monitor system suitability throughout.
Sample Degradation This compound may degrade in the sample vial over time, especially if left at room temperature. Analyze samples promptly after preparation or store them at a controlled low temperature (e.g., 4°C).[9]

3. Issue: High Background or Carryover

Question: I am observing high background noise or carryover from a high concentration sample into subsequent blank injections. How can I resolve this?

Answer: High background and carryover can obscure the detection of low-level analytes and lead to inaccurate quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity solvents and reagents (e.g., LC-MS grade) for mobile phase and sample preparation.[10]
Sample Carryover Inject a series of solvent blanks after a high concentration sample to assess carryover.[9] If carryover is observed, optimize the autosampler wash procedure by using a stronger solvent or increasing the wash volume and duration.
Contaminated LC System A contaminated column, tubing, or injector can be a source of background noise. Flush the entire LC system with a strong solvent mixture. If the problem persists, it may be necessary to replace the column or other components.
Matrix Interferences Complex matrices can introduce a high level of background ions.[11] Enhance the sample clean-up procedure to remove more interfering compounds before injection.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for an this compound calibration curve?

A1: The linear range can vary depending on the instrumentation and matrix. However, a typical range for LC-MS/MS analysis might be from the low µg/L to the high µg/L level. For example, some methods have validated detection limits in the range of 0.002 to 0.045 µg/L.[11][12] It is crucial to establish the linear range during method validation for your specific application.

Q2: What is an acceptable R² value for the calibration curve?

A2: A coefficient of determination (R²) value of ≥ 0.99 is generally considered acceptable for bioanalytical methods. However, it is important to also visually inspect the calibration curve for linearity and to evaluate the residuals.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is critical for accurate quantification.[3][5] Several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[9]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[3][6]

  • Internal Standards: Use a stable isotope-labeled internal standard that behaves similarly to this compound during extraction and ionization.

Q4: What are the common analytical techniques for this compound quantification?

A4: The most common and sensitive methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][11] LC-MS/MS is often preferred due to its high selectivity and sensitivity for this compound in complex matrices.[9]

Experimental Protocols

1. Standard Stock and Working Solution Preparation

This protocol describes the preparation of standard solutions for generating a calibration curve.

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a Class A volumetric flask to achieve the desired concentration.[7]

    • Store the stock solution in an amber glass bottle at a low temperature (e.g., 2-6°C).[1][7]

  • Intermediate and Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution using the same solvent to prepare intermediate and working standard solutions at various concentration levels.[1][10]

    • These working solutions will be used to spike into the blank matrix for matrix-matched calibrators or diluted further for solvent-based calibration curves.

2. Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This is a general protocol for extracting this compound from water samples.[9]

  • Cartridge Conditioning:

    • Condition a graphitized carbon or C18 SPE cartridge by passing methanol followed by deionized water through it.[9][10]

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with deionized water to remove any unretained interfering compounds.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of a suitable solvent, such as methanol containing ammonium (B1175870) acetate.[9]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of water with 5 mM ammonium acetate).[9] The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Typical Values Matrix Analytical Method Reference
Limit of Detection (LOD) 0.07 ng/gPlant SamplesGC-MS[8]
Limit of Detection (LOD) 0.002 - 0.004 µg/LDrinking WaterLC-MS/MS[11]
Method Detection Level (MDL) 0.009 - 0.045 µg/LWaterHPLC/MS[12]
Recovery 86% - 119.7%Plant SamplesGC-MS[8]
Recovery 75% - 114%WaterHPLC/MS[12]
Recovery 90% - 120%SoilLC-ESI/MS[6]
Calibration Curve R² > 0.99SoilLC-ESI/MS[6]

Visualizations

Acetochlor_ESA_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Review Sample Aqueous Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Std_Prep Standard Solution Preparation Spike Spiking for QC/ Matrix-Matched Calibrants Std_Prep->Spike Spike->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Cal_Curve Calibration Curve Generation LCMS->Cal_Curve Quant Quantification Cal_Curve->Quant Data_Review Data Review & Reporting Quant->Data_Review

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Start Calibration Curve Issue Identified NonLinear Non-Linear Curve? Start->NonLinear PoorRepro Poor Reproducibility? NonLinear->PoorRepro No DetectorSat Check for Detector Saturation (Dilute High Standards) NonLinear->DetectorSat Yes HighBG High Background/ Carryover? PoorRepro->HighBG No Extraction Evaluate Extraction Consistency (Use Internal Standard) PoorRepro->Extraction Yes Solvents Check Solvent/Reagent Purity HighBG->Solvents Yes End Issue Resolved HighBG->End No MatrixEffects Investigate Matrix Effects (Prepare Matrix-Matched Standards) DetectorSat->MatrixEffects StdPrep Verify Standard Preparation Accuracy MatrixEffects->StdPrep StdPrep->End Autosampler Check Autosampler Performance Extraction->Autosampler SystemStab Ensure System Stability Autosampler->SystemStab SystemStab->End Carryover Optimize Autosampler Wash Solvents->Carryover Cleanup Improve Sample Cleanup Carryover->Cleanup Cleanup->End

Caption: Troubleshooting decision tree for calibration curve issues.

References

Selecting the appropriate internal standard for Acetochlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Acetochlor (B104951) and its ethane (B1197151) sulfonic acid (ESA) metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for Acetochlor ESA analysis?

For quantitative analysis of this compound, particularly by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is highly recommended.[1][2][3][4] SIL internal standards, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), have nearly identical chemical and physical properties to the target analyte.[2][4] This ensures similar behavior during sample preparation, extraction, and chromatographic separation, as well as co-elution, which helps to accurately compensate for matrix effects and variations in instrument response.[1][2][4]

In cases where a SIL internal standard for this compound is not available or is cost-prohibitive, a structural analog may be used.[1][3] However, careful validation is required to ensure it behaves similarly to this compound and does not suffer from different matrix effects.[1]

Q2: Can I use a deuterated internal standard for this compound analysis?

Yes, a deuterated internal standard is a suitable choice for this compound analysis. Deuterium-labeled compounds are a common type of SIL internal standard.[1][3] The United States Environmental Protection Agency (EPA) mentions the use of deuterated internal standards in their multi-residue analytical method for acetochlor and other herbicides.[5] For example, D-5 Alachlor ESA has been used as a surrogate standard in the analysis of acetamide (B32628) herbicide degradation products, including this compound.[6]

Q3: Are there any commercially available internal standards for this compound?

Yes, several chemical suppliers offer stable isotopically labeled standards for pesticide residue analysis. It is advisable to check the catalogs of companies that specialize in analytical reference standards. Mass-labeled surrogate and internal standards can be purchased from various suppliers.[7]

Q4: What are the key considerations when selecting a structural analog as an internal standard?

When a stable isotopically labeled internal standard is not feasible, a structural analog can be an alternative. The ideal structural analog should:

  • Be structurally similar to this compound.

  • Have similar physicochemical properties (e.g., polarity, pKa).

  • Elute close to this compound chromatographically but be sufficiently resolved.

  • Not be naturally present in the samples.

  • Not be a metabolite of Acetochlor or other components in the sample.[1]

  • Exhibit similar extraction recovery and ionization efficiency in the mass spectrometer.

A thorough validation is crucial to demonstrate the suitability of a structural analog internal standard.[1][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or inconsistent recovery of the internal standard 1. Suboptimal extraction procedure. 2. Degradation of the internal standard during sample processing. 3. Adsorption of the internal standard to sample containers or instrument components.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the chosen solvent is appropriate for both the analyte and the internal standard. 2. Check the pH and temperature conditions during sample preparation. Ensure the stability of the internal standard under these conditions. 3. Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
High variability in the internal standard signal 1. Inconsistent addition of the internal standard to samples. 2. Matrix effects (ion suppression or enhancement). 3. Instrument instability.1. Add the internal standard to the sample at the earliest possible stage of the sample preparation process to account for variability in extraction and processing steps.[2] Use a calibrated pipette for accurate and consistent dispensing. 2. If using a structural analog, it may be more susceptible to matrix effects than a SIL internal standard.[1] Consider further sample cleanup or using a SIL internal standard. 3. Perform instrument maintenance and calibration as per the manufacturer's recommendations.
Internal standard co-elutes with an interfering peak 1. Presence of an isobaric interference in the sample matrix. 2. Insufficient chromatographic resolution.1. If using MS/MS, select a different precursor-to-product ion transition for the internal standard. 2. Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to improve separation.
The internal standard appears to be unstable 1. Improper storage of the internal standard stock solution. 2. Degradation in the sample matrix or during analysis.1. Store internal standard stock solutions in a dark, cold environment (e.g., -20°C) in airtight containers.[10] Prepare fresh working solutions regularly. 2. Investigate the stability of the internal standard in the specific sample matrix and analytical conditions.

Experimental Protocols

Protocol 1: Analysis of this compound in Water using LC-MS/MS

This protocol is a generalized procedure based on methods described by the U.S. Geological Survey.[6][11]

1. Internal Standard Preparation:

  • Prepare a stock solution of the chosen internal standard (e.g., a deuterated analog of a related chloroacetanilide ESA) at a concentration of 100 µg/mL in a suitable solvent like methanol (B129727).

  • Prepare a working internal standard solution by diluting the stock solution to a concentration of 1 µg/mL in methanol.

2. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter.

  • To a 50 mL aliquot of the filtered water sample, add a known amount (e.g., 50 µL) of the 1 µg/mL internal standard working solution.

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes and the internal standard with an appropriate solvent, such as methanol or an acetonitrile/water mixture.[12]

4. Sample Analysis by LC-MS/MS:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Monitor the appropriate precursor and product ions for both this compound and the internal standard in negative ion mode.[12]

5. Quantification:

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound and the internal standard.

Diagrams

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Water Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LC_MS LC-MS/MS Analysis Concentrate->LC_MS Data Data Acquisition LC_MS->Data Quantify Calculate Analyte/ IS Ratio Data->Quantify Cal_Curve Compare to Calibration Curve Quantify->Cal_Curve Result Final Concentration Cal_Curve->Result

Caption: Workflow for this compound analysis using an internal standard.

decision_tree Start Select Internal Standard for this compound SIL_available Is a Stable Isotope Labeled (SIL) Internal Standard available? Start->SIL_available Use_SIL Use SIL Internal Standard SIL_available->Use_SIL Yes Use_Analog Select a Structural Analog Internal Standard SIL_available->Use_Analog No Validate_Analog Thoroughly Validate Structural Analog Use_Analog->Validate_Analog

Caption: Decision tree for selecting an internal standard for this compound.

References

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization (ESI) for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to identify, diagnose, and mitigate ion suppression effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in ESI-MS?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[1] This phenomenon occurs within the ESI source and leads to a decreased signal intensity for the analyte of interest.[1] The consequences of ion suppression are significant, as it can lead to inaccurate and unreliable quantification, reduced sensitivity, poor reproducibility, and in severe cases, false-negative results.[2]

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by components in the sample matrix that compete with the analyte for ionization. Common culprits include:

  • Phospholipids (B1166683): Abundant in biological matrices like plasma and serum.

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.

  • Detergents and Polymers: Often introduced during sample preparation steps.

  • Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[3]

  • Co-administered Drugs and their Metabolites: These can co-elute and compete with the analyte of interest for ionization.

Q3: How can I determine if my assay is being affected by ion suppression?

A3: The most common and effective method for identifying ion suppression is the post-column infusion experiment .[4][5] This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.[4]

Q4: What is the difference between ion suppression and ion enhancement?

A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[6] Both are types of matrix effects and can compromise the accuracy of quantitative analysis.

Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?

A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[7] This is due to ESI's ionization mechanism, which is more sensitive to the presence of non-volatile components and competition for charge on the surface of droplets.[8] APCI, which involves gas-phase ionization, is often less affected by matrix components.[9]

Troubleshooting Guides

Issue: Weak or inconsistent analyte signal in complex matrices.

This is a classic symptom of ion suppression. The following troubleshooting workflow can help you diagnose and resolve the issue.

Troubleshooting_Ion_Suppression start Start: Weak/Inconsistent Signal confirm_suppression Confirm Ion Suppression (Post-Column Infusion) start->confirm_suppression optimize_sample_prep Optimize Sample Preparation confirm_suppression->optimize_sample_prep Suppression Confirmed end End: Signal Stabilized confirm_suppression->end No Suppression optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_ms_parameters Optimize MS Parameters optimize_chromatography->optimize_ms_parameters use_internal_standard Use Stable Isotope-Labeled Internal Standard optimize_ms_parameters->use_internal_standard use_internal_standard->end

Caption: A logical workflow for troubleshooting ion suppression.

Data Presentation

The choice of sample preparation, mobile phase additives, and instrumental parameters can significantly impact the degree of ion suppression. The following tables provide a quantitative comparison of these factors.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Ion Suppression in Human Plasma

Sample Preparation MethodTypical Analyte Recovery (%)Typical Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) > 90%50 - 80%Fast and simple.Ineffective at removing phospholipids and other interferences.[8]
Liquid-Liquid Extraction (LLE) 70 - 90%20 - 50%Good at removing salts and some phospholipids.Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) 80 - 95%< 20%Highly effective and versatile for removing a wide range of interferences.Requires method development and can be more expensive.[8]

Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.

Table 2: Influence of Mobile Phase Additives on Analyte Signal in ESI-MS

Mobile Phase AdditiveTypical ConcentrationEffect on Signal IntensityChromatographic Performance
Formic Acid (FA) 0.1%HighGood peak shape for many compounds.
Acetic Acid (AA) 0.1%ModerateCan provide different selectivity compared to FA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Severe SuppressionExcellent peak shape due to strong ion-pairing.[3]
Ammonium (B1175870) Formate/Acetate 5 - 10 mMGenerally GoodProvides buffering capacity and can improve peak shape.

Table 3: Effect of ESI Flow Rate on Signal-to-Noise Ratio (S/N) for a Model Analyte

Flow Rate (mL/min)Signal-to-Noise Ratio (S/N)
1.0150
0.4450
0.1300

Data adapted from a study on morpholine, demonstrating that an optimal flow rate exists that is not necessarily the lowest.[10]

Table 4: Comparison of Matrix Effects in ESI and APCI for Levonorgestrel (B1675169) in Human Plasma

Ionization SourceAnalyte Matrix Effect (%)Internal Standard Matrix Effect (%)
ESI 85.3 ± 4.288.1 ± 3.7
APCI 95.7 ± 3.596.2 ± 2.9

A matrix effect value closer to 100% indicates less ion suppression. Data from a study on levonorgestrel.[7]

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions in your chromatogram where ion suppression is occurring.

Post_Column_Infusion_Workflow setup System Setup: LC -> Tee -> MS Syringe Pump -> Tee infuse_analyte Infuse Analyte Standard at a Constant Flow Rate setup->infuse_analyte inject_blank_matrix Inject Blank Matrix Extract infuse_analyte->inject_blank_matrix monitor_signal Monitor Analyte Signal inject_blank_matrix->monitor_signal analyze_data Analyze Data: Identify Dips in Baseline Signal monitor_signal->analyze_data

Caption: Workflow for a post-column infusion experiment.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • Analyte standard solution (in a suitable solvent)

  • Extracted blank matrix (e.g., plasma from a control subject)

Procedure:

  • System Setup: Connect the outlet of the LC column to one port of a tee union. Connect the outlet of the tee union to the ESI source of the mass spectrometer. Connect the syringe pump containing the analyte standard solution to the third port of the tee union.

  • Analyte Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min). The concentration should be optimized to provide a stable and moderate signal.[11]

  • Establish Baseline: Start the LC method with a blank injection (mobile phase) to establish a stable baseline signal for the infused analyte.

  • Inject Blank Matrix: Inject the extracted blank matrix sample.

  • Monitor Signal: Monitor the signal of the infused analyte throughout the chromatographic run.

  • Data Analysis: A decrease or dip in the stable baseline signal indicates a region of ion suppression.[5] The retention time of the dip corresponds to the elution of interfering compounds from the matrix.

Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general procedure for removing phospholipids from biological samples using a mixed-mode SPE cartridge.

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis PRiME MCX)

  • SPE manifold

  • Biological sample (e.g., plasma)

  • Conditioning, wash, and elution solvents

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1) with an acidic solution (e.g., 4% phosphoric acid).

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1 (Aqueous): Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.

  • Wash 2 (Organic): Wash the cartridge with an organic solvent (e.g., methanol) to remove non-polar interferences, including a significant portion of phospholipids.[12]

  • Elute: Elute the analyte of interest with a basic organic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) for Matrix Cleanup

This protocol describes a general LLE procedure to extract an analyte from an aqueous biological sample.

Materials:

  • Aqueous biological sample (e.g., plasma, urine)

  • Water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • pH-adjusting solution (acid or base)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, un-ionized state. For acidic analytes, adjust the pH to be at least 2 units below the pKa. For basic analytes, adjust the pH to be at least 2 units above the pKa.

  • Extraction: Add the immiscible organic solvent to the sample in a centrifuge tube (e.g., a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully pipette the organic layer (containing the analyte) into a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

References

Improving the reproducibility of Acetochlor ESA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Acetochlor (B104951) ethanesulfonic acid (ESA) measurements.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of Acetochlor ESA, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the analytical column.[1][2]
Inappropriate mobile phase pH.- Ensure the mobile phase pH is compatible with the analyte and column chemistry.
Injection of sample in a solvent stronger than the mobile phase.- Evaporate the sample and reconstitute it in the initial mobile phase.[2]
Extra-column volume.- Minimize the length and diameter of tubing between the injector, column, and detector.[2]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Check for leaks in the LC system. - Ensure mobile phase solvents are properly degassed. - Verify pump performance.[3]
Column temperature variations.- Use a column oven to maintain a stable temperature.[1]
Column aging.- Monitor column performance over time and replace as needed.
Low Signal Intensity or Sensitivity Ion suppression due to matrix effects.[4]- Dilute the sample extract. - Improve sample cleanup to remove interfering matrix components.[5] - Use a matrix-matched calibration curve.
Suboptimal mass spectrometer settings.- Tune the mass spectrometer for this compound. - Optimize cone voltage and collision energy for the specific MRM transitions.[6]
Inefficient ionization.- Ensure the electrospray ionization (ESI) source is clean and properly positioned. - this compound is typically analyzed in negative ion mode.[6]
Analyte degradation.- Check the stability of this compound in the prepared sample and standards.[7]
High Background Noise Contaminated mobile phase, solvents, or glassware.- Use high-purity solvents and reagents (LC-MS grade).[3] - Thoroughly clean all glassware.
Contamination from the LC-MS system.- Flush the system with an appropriate cleaning solution. - Check for and eliminate sources of contamination like plasticizers or detergents.[8]
Inaccurate Quantification Poor chromatographic separation from isomers (e.g., Alachlor (B1666766) ESA).- Optimize the chromatographic method to achieve baseline separation (Resolution (Rs) > 1.5). - Use a column with a different selectivity or a longer column.
Non-linearity of the calibration curve.- Ensure the calibration standards bracket the concentration of the samples. - Use a weighted regression for the calibration curve if appropriate.[9]
Inaccurate standard concentrations.- Use certified reference materials. - Prepare fresh standards and verify their concentration.
Sample Preparation Issues (Low Recovery) Inefficient solid-phase extraction (SPE).- Ensure the SPE cartridge is properly conditioned and not allowed to dry out during sample loading.[9] - Optimize the elution solvent and volume.
Analyte breakthrough during SPE.- Reduce the sample loading flow rate.[9] - Check if the sample volume exceeds the cartridge capacity.
Incomplete extraction from the sample matrix (e.g., soil).- Optimize the extraction solvent, time, and temperature.[10][11]

Frequently Asked Questions (FAQs)

1. What is the most common analytical method for this compound?

The most common and recommended method for the determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14] This technique offers high sensitivity and selectivity, which is crucial for analyzing complex environmental and biological samples.

2. Why is the chromatographic separation of this compound and Alachlor ESA important?

This compound and Alachlor ESA are structural isomers, meaning they have the same molecular weight and elemental composition.[15] Consequently, they can produce the same precursor and product ions in the mass spectrometer, making it impossible to distinguish them without proper chromatographic separation.[16][17] Co-elution of these isomers will lead to inaccurate quantification.

3. How can I minimize matrix effects in my this compound measurements?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[4] Strategies to mitigate matrix effects include:

  • Sample Preparation: Use a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.[11][18]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components relative to the analyte.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal variations.

4. What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

While specific transitions should be optimized on your instrument, common MRM transitions for this compound in negative ion mode are derived from the precursor ion [M-H]⁻ at m/z 314.1. The most intense product ions are typically m/z 80 and m/z 121.[15] A dissimilar product ion at approximately m/z 146 can be used for confirmation, although it has lower intensity.

5. What are the recommended storage conditions for this compound standards and samples?

Stock and primary dilution standards of this compound should be prepared in methanol (B129727) and stored at 4°C.[9] Water samples should be stored at or below 6°C and protected from light until analysis.[19] It is recommended to extract water samples within 14 days of collection.[19]

Data Presentation

Table 1: Summary of Method Performance for this compound in Water

ParameterEPA Method 535[12][19]USGS Method[13][14][20][21]
Sample Volume 250 mLNot specified
Extraction Solid-Phase Extraction (SPE) with graphitized carbonSolid-Phase Extraction (SPE) with C18
Analytical Method LC-MS/MSHPLC-DAD and HPLC/MS
Mean Recovery 89-116% in groundwater81-125% in various water matrices
Relative Standard Deviation (RSD) <5%≤20%
Limit of Quantitation (LOQ) Not specified0.05 µg/L (HPLC/MS)
Method Detection Limit (MDL) 0.002-0.004 µg/L0.009-0.045 µg/L

Table 2: Summary of Method Performance for this compound in Soil

ParameterDagnac et al., 2005[11]
Sample Weight 50 g
Extraction Solvent extraction with acetonitrile-water (60:40) in an acidic medium
Analytical Method LC-ESI-MS (SIM mode)
Mean Recovery 90-120%
Relative Standard Deviation (RSD) <15%
Limit of Quantitation (LOQ) ~1 µg/kg

Experimental Protocols

Detailed Methodology for this compound Analysis in Water (Based on EPA Method 535) [6][9][12][19]

  • Sample Preservation and Storage:

    • Collect a 250 mL water sample.

    • Dechlorinate with ammonium (B1175870) chloride if necessary.

    • Store at or below 6°C, protected from light, for up to 14 days.[19]

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a graphitized carbon SPE cartridge (e.g., 0.5 g).[19]

    • Conditioning: Condition the cartridge according to the manufacturer's instructions.

    • Sample Loading: Pass the 250 mL water sample through the cartridge at a flow rate of 10-15 mL/min. Do not allow the cartridge to go dry.[9]

    • Washing: Wash the cartridge with reagent water to remove interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen.

    • Elution: Elute the analytes with 15 mL of 10 mM ammonium acetate (B1210297) in methanol.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60-70°C.

    • Reconstitution: Reconstitute the residue in 1 mL of 5 mM ammonium acetate in water.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[6]

    • Mobile Phase: A: 5 mM aqueous ammonium acetate; B: Methanol.[6]

    • Gradient: A programmed gradient from high aqueous to high organic content.

    • Flow Rate: 0.45 mL/min.[6]

    • Injection Volume: 50 µL.[6]

    • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.[6]

    • MS Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: Monitor at least two transitions for this compound (e.g., precursor > product 1 for quantification, precursor > product 2 for confirmation).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (250 mL) SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution SPE->Elution Analyte Elution Concentration Concentration & Reconstitution Elution->Concentration LC_Separation LC Separation Concentration->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor Reproducibility Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Good_Peak Good Check_Peak_Shape->Good_Peak Yes Bad_Peak Poor Check_Peak_Shape->Bad_Peak No Check_RT Check Retention Time Stable_RT Stable Check_RT->Stable_RT Yes Unstable_RT Unstable Check_RT->Unstable_RT No Check_Intensity Check Signal Intensity Good_Intensity Good Check_Intensity->Good_Intensity Yes Low_Intensity Low Check_Intensity->Low_Intensity No Good_Peak->Check_RT Action_Peak Action: Check Column, Mobile Phase, Injection Solvent Bad_Peak->Action_Peak Stable_RT->Check_Intensity Action_RT Action: Check LC System for Leaks, Flow Rate, Temperature Unstable_RT->Action_RT Action_Intensity Action: Check for Matrix Effects, MS Settings, Sample Prep Low_Intensity->Action_Intensity

Caption: Troubleshooting logic for poor reproducibility.

References

Dealing with co-eluting interferences in Acetochlor ESA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and analytical scientists in addressing challenges encountered during the analysis of Acetochlor ESA, with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is the most common co-eluting interference in this compound analysis and why is it a problem?

A1: The most common co-eluting interference in this compound analysis is its structural isomer, Alachlor ESA.[1][2] Both this compound and Alachlor ESA are often monitored using the same Multiple Reaction Monitoring (MRM) transition of 314 > 80 m/z.[2] Since they are structural isomers, they have the same mass and can produce similar fragments in the mass spectrometer. If they are not separated chromatographically, it is impossible to distinguish between them, leading to inaccurate quantification. Therefore, chromatographic separation is crucial for the accurate analysis of these two compounds.

Q2: My this compound and Alachlor ESA peaks are not separated. What are the key chromatographic parameters I should adjust?

A2: Achieving baseline separation of this compound and Alachlor ESA is critical. According to EPA Method 535, a chromatographic resolution (Rs) of 1.0 or greater is required. If you are observing poor resolution, consider the following adjustments:

  • Column Chemistry: A C18 column is commonly used for this separation.[1] Ensure your column is in good condition.

  • Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve these isomers.[1] Modifying the gradient profile by slowing the rate of organic solvent increase can improve separation.

  • Column Temperature: Operating the column at an elevated temperature, such as 65 °C, has been shown to be effective.[2]

  • Flow Rate: Optimizing the flow rate can also impact resolution. A lower flow rate generally provides better separation but increases run time.

Q3: I am observing signal suppression or enhancement for my this compound peak. What could be the cause and how can I mitigate it?

A3: Signal suppression or enhancement is often due to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[3][4] This is a common issue in the analysis of complex samples like environmental water or soil extracts.

To mitigate matrix effects, you can employ the following strategies:

  • Sample Preparation: Utilize a robust sample preparation method, such as Solid Phase Extraction (SPE) with graphitized carbon cartridges, to effectively remove interfering matrix components.[2][5]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.[4]

  • Internal Standards: Use an appropriate internal standard that is structurally similar to this compound and experiences similar matrix effects.

Q4: Are there alternative MRM transitions for this compound that can help avoid interferences?

A4: While the 314 > 80 m/z transition is the most common for quantification due to its high intensity, using a secondary, qualifier transition is highly recommended for confirmation.[1] For this compound, a less intense but more specific product ion is m/z 146.[2] Monitoring a second MRM transition adds confidence and helps to reduce the possibility of false positives, especially in complex matrices.[1] While Alachlor ESA also has product ions at m/z 80 and 121, it has dissimilar product ions at m/z 176.[2]

Troubleshooting Guides

Guide 1: Resolving Co-elution of this compound and Alachlor ESA

This guide provides a systematic approach to troubleshooting and resolving the co-elution of the critical isomer pair, this compound and Alachlor ESA.

Problem: this compound and Alachlor ESA peaks are not chromatographically resolved (Resolution < 1.0).

Workflow for Troubleshooting:

start Start: Poor Resolution of This compound & Alachlor ESA check_column 1. Verify Column Performance - Age and usage? - Correct chemistry (C18)? start->check_column optimize_gradient 2. Optimize Gradient Program - Decrease ramp rate? - Introduce isocratic hold? check_column->optimize_gradient Column OK adjust_temp 3. Adjust Column Temperature - Increase to ~65°C? optimize_gradient->adjust_temp resolved Resolution Achieved (Rs >= 1.0) optimize_gradient->resolved Resolution Improved modify_flow 4. Modify Flow Rate - Decrease flow rate? adjust_temp->modify_flow adjust_temp->resolved Resolution Improved check_system 5. Check LC System - Excessive dead volume? - Leaks? modify_flow->check_system No Improvement modify_flow->resolved check_system->resolved System OK, Re-evaluate Method

Caption: Workflow for troubleshooting poor resolution of this compound and Alachlor ESA.

Guide 2: Identifying and Mitigating Matrix Effects

This guide provides a workflow for determining if matrix effects are impacting your this compound analysis and how to address them.

Problem: Inconsistent peak areas, poor reproducibility, or inaccurate quantification of this compound.

Workflow for Identification and Mitigation:

start Start: Suspected Matrix Effects post_spike 1. Perform Post-Extraction Spike - Compare response in solvent vs. post-spiked blank matrix extract. start->post_spike calculate_me 2. Calculate Matrix Effect (%ME) - %ME = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100 post_spike->calculate_me eval_me 3. Evaluate %ME - Is |%ME| > 20%? calculate_me->eval_me no_effect Minimal Matrix Effect Proceed with current method. eval_me->no_effect No mitigation Significant Matrix Effect Detected Implement Mitigation Strategy eval_me->mitigation Yes dilute 4a. Dilute Sample Extract mitigation->dilute matrix_match 4b. Use Matrix-Matched Calibration mitigation->matrix_match is_cal 4c. Use Isotope-Labeled Internal Standard mitigation->is_cal revalidate 5. Re-validate Method with Mitigation Strategy dilute->revalidate matrix_match->revalidate is_cal->revalidate end Accurate Quantification revalidate->end

Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Water

This protocol is based on the principles outlined in EPA Method 535.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Pass a 250 mL water sample through a graphitized carbon SPE cartridge.

  • Elute the analytes with methanol (B129727) containing 10 mM ammonium (B1175870) acetate.

  • Concentrate the methanol extract to dryness.

  • Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.

2. Liquid Chromatography (LC) Conditions

  • Column: C18, 100 x 2.1 mm, 3 µm particle size (or similar)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: A shallow gradient optimized to separate this compound and Alachlor ESA.

  • Flow Rate: 0.25 mL/min (example, may need optimization)

  • Column Temperature: 65 °C

  • Injection Volume: 10-100 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Transitions: See Table 1 below.

Quantitative Data

Table 1: Optimized MRM Transition Parameters for this compound and Alachlor ESA

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCone Voltage (V)Collision Energy (eV)
This compound31480146Optimized per instrument31
Alachlor ESA31480176Optimized per instrument27

Note: Cone voltage and collision energy values are examples and should be optimized for the specific instrument being used.[7] The primary quantifier transition for both is 314 > 80.[2][7]

References

Validation & Comparative

A Comparative Toxicological Analysis of Acetochlor ESA and Acetochlor OXA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two major degradation products of the herbicide acetochlor: Acetochlor ethanesulfonic acid (ESA) and Acetochlor oxanilic acid (OXA). The information presented is based on available experimental data to assist in the evaluation of their potential health risks.

Executive Summary

Acetochlor ESA and Acetochlor OXA are the primary metabolites of the widely used herbicide acetochlor. Both compounds have been detected in water sources and are of toxicological interest. Based on available animal studies, both this compound and OXA primarily affect the thyroid gland, leading to hormonal imbalances. Current data suggests that Acetochlor OXA is more potent than this compound in eliciting these effects. This guide summarizes the key toxicological endpoints for both compounds, provides details on the experimental methodologies used in these assessments, and illustrates the potential mechanism of thyroid disruption.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicological data for this compound and Acetochlor OXA based on rodent studies.

Toxicological EndpointThis compoundAcetochlor OXAParent Compound (Acetochlor)
Subchronic Oral Toxicity
No-Observed-Adverse-Effect Level (NOAEL)225.4 mg/kg/day (90-day rat study)230.2 mg/kg/day (male rats), 268.0 mg/kg/day (female rats) (90-day feeding study)[1]16.1 mg/kg/day (3-month rat study)[2]
Lowest-Observed-Adverse-Effect Level (LOAEL)374.6 mg/kg/day (28-day rat study)955.2 mg/kg/day (male rats), 1082.7 mg/kg/day (female rats) (90-day feeding study)[1]53.2 mg/kg/day (3-month rat study)[2]
Critical Effects Increased free thyroxine (T4), Increased thyroid stimulating hormone (TSH)Decreased body weight gain, decreased food utilization[1]Decreased body weight, hematological effects, increased relative liver, kidney & brain weights[2]
Developmental Toxicity No specific studies available. Data from parent compound used for risk assessment.No developmental effects observed at the highest dose tested (1000 mg/kg/day)[1]Maternal and fetal effects observed at high doses.
Reproductive Toxicity No specific studies available. Data from parent compound used for risk assessment.Not availableParental and offspring effects observed at high doses.

Mechanism of Action: Thyroid Disruption

Both this compound and Acetochlor OXA, along with the parent compound acetochlor, have been shown to disrupt the thyroid endocrine system. The proposed mechanism involves interference with the hypothalamic-pituitary-thyroid (HPT) axis. This disruption can lead to altered levels of thyroid hormones, which are crucial for normal development, metabolism, and cellular function.

G cluster_0 Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_1 Disruption by Acetochlor & Metabolites Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) Liver Liver Thyroid->Liver T4, T3 TargetTissues Target Tissues Thyroid->TargetTissues T4, T3 Liver->Thyroid Negative Feedback (-) Acetochlor_Metabolites This compound & OXA Acetochlor_Metabolites->Liver Increased T4 Clearance

References

Cross-Validation of Analytical Methods for Acetochlor ESA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of different analytical methods for the quantification of Acetochlor (B104951) ethanesulfonic acid (ESA), a major degradation product of the herbicide Acetochlor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of available techniques, their performance characteristics, and detailed experimental protocols to aid in method selection and cross-validation.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data for two primary analytical methods used for Acetochlor ESA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)
LC-MS/MS This compound & OAGround and Surface Water0.125 ng injected0.10 ppb95 - 105Not Specified
LC-MS/MS This compound & OADrinking Water0.002 - 0.004 µg/L0.012 - 0.014 µg/LNot SpecifiedNot Specified
LC-MS/MS This compound & OADrinking Water0.0060 - 0.043 µg/L (Ion Trap)Not SpecifiedNot SpecifiedNot Specified
GC-MS AcetochlorMaize and Soybean Straw0.2 ng/g0.67 ng/g83.4 - 119.3< 20
GC-MS AcetochlorWater0.0015 µg/L0.05 ppb92 - 115< 5

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of this compound in various environmental matrices.

Sample Preparation (Water Matrix) [1][2][3]

  • Solid Phase Extraction (SPE): A 50-250 mL water sample is passed through a C18 or nonporous graphitized carbon SPE cartridge.[1][2]

  • Elution: The analytes are eluted from the cartridge using a solvent mixture, such as 80/20 methanol (B129727)/water (v/v) or methanol containing 10 mM ammonium (B1175870) acetate (B1210297).[1][2]

  • Concentration and Reconstitution: The eluate is concentrated, often to dryness, and then reconstituted in a small volume (e.g., 1 mL) of a solution compatible with the LC mobile phase, such as 10/90 acetonitrile (B52724)/water (v/v) or water with 5 mM ammonium acetate.[1][2]

Instrumentation and Conditions [2][4]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column is commonly used.[2][4]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like ammonium acetate to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in negative electrospray ionization (ESI) mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor and product ion transitions for this compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. While often used for the parent Acetochlor, its principles can be applied to its derivatives, sometimes requiring derivatization.

Sample Preparation (Soil/Plant Matrix) [5][6][7]

  • Extraction: The sample is extracted with an organic solvent or a mixture of solvents, such as n-hexane and acetone, through methods like accelerated solvent extraction (ASE) or shaking.[5][6][7]

  • Cleanup: The extract may require a cleanup step, such as solid-phase extraction, to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated to a final volume before injection.

Instrumentation and Conditions [5][8][9]

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column, such as an HP-5MS (5% phenylmethyl siloxane), is typically used.[5][9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.[9]

  • Detection: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte.[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody recognition. While specific ELISA kits for this compound are not widely documented in the reviewed literature, the general methodology for other herbicides can be adapted.[10][11][12]

General Protocol [11][12][13]

  • Coating: Microtiter plate wells are coated with antibodies specific to the target analyte (or a related hapten-protein conjugate).

  • Competitive Binding: The sample containing the analyte and a known amount of enzyme-labeled analyte (conjugate) are added to the wells. They compete for binding to the antibodies.

  • Washing: Unbound materials are washed away.

  • Substrate Addition: A substrate is added that reacts with the enzyme on the bound conjugate to produce a color change.

  • Detection: The intensity of the color is measured using a plate reader. The color intensity is inversely proportional to the analyte concentration in the sample.

Visualizations

Experimental and Logical Workflows

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Comparison & Validation Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction Sample->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS ELISA ELISA Screening Cleanup->ELISA Data Quantitative Data (Concentration) LCMS->Data GCMS->Data ELISA->Data Compare Performance Comparison (LOD, LOQ, Accuracy, Precision) Data->Compare Validation Method Validation Compare->Validation

Caption: Workflow for the cross-validation of analytical methods.

Performance_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_elisa ELISA center_node This compound Analysis LOD_L Low LOD/LOQ center_node->LOD_L Key Parameter Good_LOD Good LOD center_node->Good_LOD Key Parameter Screening Screening Tool center_node->Screening Key Application High_S High Selectivity High_A High Accuracy Robust Robustness Deriv May Require Derivatization High_T High Throughput Cross_R Potential Cross-Reactivity

Caption: Comparison of key features of analytical methods.

References

Inter-laboratory comparison of Acetochlor ESA measurements

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of ensuring data quality and reliability in environmental and agricultural research is the participation in inter-laboratory comparisons (ILCs) or proficiency testing (PT) programs.[1][2][3][4] These studies provide an objective means to assess the performance of individual laboratories and the analytical methods they employ. For emerging contaminants like Acetochlor (B104951) ethanesulfonic acid (ESA), a major degradation product of the widely used herbicide acetochlor, such comparisons are crucial for establishing standardized and accurate measurement protocols.[5][6][7][8]

This guide provides a comparative overview of analytical methodologies for Acetochlor ESA, presents typical performance data, and outlines the structure of an inter-laboratory comparison for its measurement.

Inter-laboratory Comparison Framework for this compound

Inter-laboratory comparisons are designed to evaluate the proficiency of laboratories by analyzing the same sample and comparing the results.[4] The performance of each laboratory is often assessed using a Z-score, which indicates how far a laboratory's result is from the consensus value.[1][4] A satisfactory performance is typically indicated by a Z-score between -2 and +2.[1] While specific ILC reports for this compound are not always publicly detailed, proficiency testing programs offered by organizations like Bipea include this compound in their physico-chemical water analysis schemes.[9]

Below is a diagram illustrating the logical workflow of a typical inter-laboratory comparison study.

cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_data Data Compilation & Statistical Analysis A Homogenous Sample Preparation B Sample Distribution to Participating Labs A->B C Sample Analysis by Each Laboratory B->C D Data Submission to Coordinator C->D E Statistical Analysis (e.g., Z-score calculation) D->E F Issuance of Performance Report E->F

Caption: Logical workflow of an inter-laboratory comparison.

Analytical Methods for this compound Measurement

The standard analytical approach for this compound in water samples involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Comparative Performance of Analytical Methods

The following table summarizes typical performance data for this compound analysis based on published methods. While not a direct inter-laboratory comparison, it provides a baseline for expected performance.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryCitation
This compoundLC/ESI-MS/MSGround and Surface Water0.125 ng injected0.10 ppb95-105%[10]
This compound & other degradatesHPLC/MSBuffered Reagent, Surface, and Ground Water0.009 - 0.045 µg/LNot Specified75-114%[11]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating this compound from water samples is through SPE with a C-18 column.[10][12]

Protocol:

  • A 50 mL water sample is passed through a C-18 SPE column.

  • The parent compounds and their ESA and oxanilic acid (OA) degradates are eluted with a solution of 80/20 methanol/water (v/v).[10]

  • The eluate is then reduced to a volume of less than 1.0 mL.[10][12]

  • The sample is reconstituted in a solution of 10/90 acetonitrile/water (v/v) to the desired final volume for analysis.[10]

Instrumental Analysis: LC-MS/MS

The final analysis is typically performed using liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry (LC/ESI-MS/MS).[10][12]

Typical Parameters:

  • Ionization Mode: Negative ion mode is used for the analysis of ESA and OA degradates.[10][12]

  • Detection: Monitoring of appropriate precursor/product ion pairs for each analyte.[10][12]

The following diagram illustrates a typical experimental workflow for the analysis of this compound in water samples.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing A Water Sample Collection (50 mL) B Solid-Phase Extraction (C-18 Column) A->B C Elution with Methanol/Water B->C D Solvent Evaporation C->D E Reconstitution in Acetonitrile/Water D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Quantification of this compound G->H I Reporting of Results H->I

Caption: Experimental workflow for this compound analysis.

References

Persistence in the Environment: A Comparative Analysis of Acetochlor and its ESA Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agricultural chemicals is paramount. This guide provides a comparative analysis of the persistence of the herbicide Acetochlor (B104951) and its primary degradation product, Acetochlor ethanesulfonic acid (ESA), in the environment. The data presented is compiled from various scientific studies to offer a comprehensive overview for risk assessment and further research.

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term impact and contamination of natural resources. Acetochlor, a widely used herbicide, undergoes microbial degradation in the soil, leading to the formation of several metabolites, most notably Acetochlor ESA and Acetochlor oxanilic acid (OA).[1] Evidence suggests that the persistence characteristics of the parent compound and its metabolites can differ significantly, with implications for their environmental mobility and potential for groundwater contamination.

Comparative Persistence Data

The following tables summarize the persistence of Acetochlor and observations on the persistence of its ESA metabolite in soil.

Table 1: Soil Half-Life (DT50) of Acetochlor

Soil Type/ConditionHalf-Life (DT50) in DaysReference
Neoluvisol (Surface, 25°C)1.4 - 14.9[1]
Calcosol (Surface, 25°C)1.4 - 14.9[1]
Field Soils (New Zealand)5 - 18[2]
Non-sterile Soils (Surface)9.3[3]
Non-sterile Soils (Sub-surface)12.3 - 12.6[3]
Sterile Soils (Surface)20.9[3]
Sterile Soils (Sub-surface)23.5 - 24[3]
Medium Silty Loam10.5[4]
Heavy Loamy Sand15.1[4]
Various Field Conditions10.11 - 12.4[5]
Typic Argiudolls15 - 73[6]
Laboratory Study12.3 - 24.5[7]
Field Study13.86 - 17.32
Various Soils (India)2.2 - 16.7[8]

Table 2: Persistence Observations for this compound in Soil

ObservationSoil Type/ConditionReference
Concentration remained constant over the study period.Neoluvisol (Surface, 25°C)[1]
Concentration decreased over time after initial formation.Calcosol (Surface, 25°C)[1]
Biodegradation takes a few days to weeks.General Soil Conditions
Detected more frequently and at higher concentrations in groundwater than the parent compound, suggesting higher persistence and mobility.Various Field Studies

Environmental Degradation Pathway

Acetochlor primarily degrades in the soil through microbial action. The process involves the transformation of the parent compound into more polar metabolites, including the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. This transformation is a key factor in the environmental fate of Acetochlor.

Acetochlor_Degradation Acetochlor Acetochlor Microbial_Degradation Microbial Degradation in Soil Acetochlor->Microbial_Degradation Primary Pathway ESA This compound (ethanesulfonic acid) Microbial_Degradation->ESA OA Acetochlor OA (oxanilic acid) Microbial_Degradation->OA

Acetochlor degradation pathway to its major metabolites, ESA and OA.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for assessing pesticide persistence in soil. Below are generalized protocols for key experiments.

Aerobic Soil Metabolism Study (Half-Life Determination)

This type of study is fundamental to determining the degradation rate of a substance in soil under controlled laboratory conditions.

1. Soil Collection and Preparation:

  • Representative soil samples are collected from the field, typically from the top 0-15 cm layer.

  • The soil is sieved (e.g., 2 mm) to remove large particles and debris.

  • Key soil properties are characterized, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Test Substance Application:

  • A solution of Acetochlor, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples.

  • The application rate is typically equivalent to the recommended field application rate.

3. Incubation:

  • The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).

  • A continuous flow of air is maintained to ensure aerobic conditions.

4. Sampling and Analysis:

  • At specific time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), replicate soil samples are taken for analysis.

  • The soil is extracted with an appropriate organic solvent (e.g., acetonitrile, methanol, or a mixture).

  • The concentration of the parent Acetochlor and its metabolites (ESA and OA) in the extracts is quantified using analytical techniques such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Data Analysis:

  • The disappearance of the parent compound over time is plotted.

  • The half-life (DT50), the time required for 50% of the initial concentration to dissipate, is calculated, often assuming first-order kinetics.

Analysis of Acetochlor and its Metabolites in Soil

The following outlines a typical analytical procedure for the simultaneous determination of Acetochlor and its ESA and OA metabolites in soil samples.

1. Extraction:

  • A subsample of soil (e.g., 50 g) is extracted with a solvent mixture, such as acetonitrile/water.

  • The extraction is often facilitated by shaking or sonication.

2. Clean-up:

  • The resulting extract is centrifuged and the supernatant is collected.

  • A solid-phase extraction (SPE) step may be employed to remove interfering substances and concentrate the analytes of interest.

3. Instrumental Analysis:

  • The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • This technique provides high selectivity and sensitivity for the detection and quantification of the parent compound and its metabolites in complex matrices like soil.

Conclusion

The available data indicates that Acetochlor is moderately persistent in the soil environment, with its degradation rate being influenced by soil properties and environmental conditions. Its primary metabolite, this compound, appears to be more persistent than the parent compound in some soil types and is more frequently detected in groundwater, suggesting greater mobility and a higher potential for leaching. This comparative analysis underscores the importance of considering the environmental fate of not only the parent active ingredient but also its major degradation products when assessing the overall environmental impact of a pesticide. Further research focusing on the direct comparative half-life of Acetochlor and its ESA metabolite under a range of environmental conditions would provide a more complete picture of their respective environmental fates.

References

A Comparative Guide to the Environmental Behavior of Acetochlor ESA and Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental behavior of two prominent herbicide degradates: Acetochlor (B104951) Ethanesulfonic Acid (ESA) and Alachlor (B1666766) Ethanesulfonic Acid (ESA). These compounds are the primary metabolites of the widely used chloroacetanilide herbicides, acetochlor and alachlor, respectively. Understanding their distinct environmental fate is crucial for assessing their potential impact on ecosystems and human health.

Executive Summary

Acetochlor ESA and Alachlor ESA are frequently detected in ground and surface water, often at higher concentrations and with greater frequency than their parent compounds. This is largely attributed to their increased water solubility and mobility in soil. While both are degradation products of similar parent herbicides, their environmental behavior exhibits notable differences. This guide synthesizes available experimental data on their physicochemical properties, environmental persistence, mobility, and ecotoxicity to provide a clear comparative analysis.

Data Presentation: Physicochemical and Environmental Fate Properties

The following tables summarize key quantitative data for this compound and Alachlor ESA, alongside their parent compounds for context. It is important to note that directly comparable experimental data for the ESA metabolites is limited, and values are compiled from various sources.

PropertyThis compoundAlachlor ESAAcetochlor (Parent)Alachlor (Parent)
Water Solubility Slightly soluble in water[1]Significantly enhanced compared to parent[2]223 mg/L at 25°C[3][4]170-240 mg/L at 20-25°C[5][6]
Soil Sorption (Koc) Data not availableLog Koc = 2.26[2][7]98.5 - 335 L/kg[4][8]43 - 209 mL/g[9] (Log Koc ~2.08-2.28[5])
Soil Half-Life (DT₅₀) "A few days to weeks" (biodegradation)[1]Data not available2.2 - 25.7 days[10][11][12]~6.5 - 15 days[13][14]
Aquatic Toxicity Considerably less toxic than parent[15]Less toxic than parent[16]LC₅₀ (fish): 0.45 - 1.30 mg/L[15]LC₅₀ (fish): 1.5 - 5.5 mg/L[17][18]

Environmental Behavior Comparison

Mobility: Alachlor ESA exhibits moderate mobility in soil, as indicated by its Log Koc value of 2.26.[2][7] A lower Koc value suggests weaker adsorption to soil organic matter and a higher potential for leaching into groundwater compared to its parent compound, alachlor. While a specific Koc value for this compound was not found in the reviewed literature, its detection in groundwater suggests it is also mobile.[19] The increased water solubility of both ESA metabolites compared to their parent compounds is a key factor driving their mobility.[2]

Persistence: Information on the specific half-lives of this compound and Alachlor ESA in soil and water is limited. However, it is known that this compound biodegrades in soil over a period of a "few days to weeks".[1] The parent compounds, acetochlor and alachlor, have soil half-lives that can vary significantly depending on environmental conditions, but generally range from a few days to several weeks.[10][11][12][13][14] The persistence of the ESA metabolites in groundwater is a concern, as degradation in anoxic subsurface environments can be slow.

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and Alachlor ESA are not extensively published. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed for determining the environmental fate of chemical substances.

Soil Sorption/Desorption (OECD 106): The batch equilibrium method is a standard approach to determine the soil sorption coefficient (Kd and Koc).

  • Soil Selection: A range of soils with varying organic carbon content, pH, and texture are selected.

  • Test Substance Preparation: A solution of the test substance (this compound or Alachlor ESA) of known concentration is prepared, often in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.

  • Equilibration: A known mass of soil is equilibrated with a known volume of the test substance solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Biodegradation in Soil (OECD 307): This guideline details methods for assessing the aerobic and anaerobic transformation of substances in soil.

  • Soil Treatment: Sieved, fresh soil is treated with the test substance at a concentration relevant to environmental exposure.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic studies, the flasks are open to the air or aerated. For anaerobic studies, the soil is saturated with water and the headspace is purged with an inert gas.

  • Sampling: Soil samples are taken at various time intervals.

  • Extraction and Analysis: The remaining concentration of the parent substance and the formation of major transformation products are determined by a suitable analytical method.

  • Data Analysis: The rate of degradation and the half-life (DT₅₀) are calculated, typically assuming first-order kinetics.

Signaling Pathways and Degradation

The formation of this compound and Alachlor ESA from their parent compounds is a well-established detoxification pathway in various organisms, including plants and microorganisms. This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).

Parent Parent Herbicide (Acetochlor or Alachlor) GSH_Conj Glutathione Conjugate Parent->GSH_Conj  Glutathione  S-Transferase (GST) ESA ESA Metabolite (this compound or Alachlor ESA) GSH_Conj->ESA  Further enzymatic  oxidation Further_Deg Further Degradation Products ESA->Further_Deg

Formation of ESA metabolites from parent herbicides.

The initial step involves the conjugation of the herbicide with glutathione, a tripeptide. This conjugate then undergoes a series of enzymatic reactions, ultimately leading to the formation of the more water-soluble and generally less toxic ethanesulfonic acid (ESA) metabolite.[20]

The subsequent degradation of the ESA metabolites in the environment is less well-defined. However, potential further transformation products of Alachlor ESA have been identified, including Alachlor Oxanilic Acid (OA) and N-(2,6-Diethylphenyl)-ESA.[2]

Alachlor_ESA Alachlor ESA Alachlor_OA Alachlor Oxanilic Acid (OA) Alachlor_ESA->Alachlor_OA  Oxidation NDEP_ESA N-(2,6-Diethylphenyl)-ESA Alachlor_ESA->NDEP_ESA  Metabolism

Potential further degradation pathways of Alachlor ESA.

Conclusion

This compound and Alachlor ESA are important environmental metabolites of their parent herbicides. Due to their increased mobility, they are frequently detected in water resources. While they are generally less toxic than the parent compounds, their persistence and potential for widespread distribution warrant continued monitoring and research. This guide highlights the current understanding of their comparative environmental behavior, while also underscoring the need for more direct comparative studies to provide a more complete quantitative assessment of their environmental fate and risk.

References

Validation of a New Analytical Method for Acetochlor ESA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated analytical method for the determination of Acetochlor Ethanesulfonic Acid (ESA), a major degradation product of the herbicide acetochlor. The performance of this method is objectively compared against established alternatives, supported by experimental data. This document is intended to assist researchers and analytical scientists in selecting and implementing the most suitable method for their specific needs.

Introduction to Acetochlor ESA Analysis

Acetochlor is a widely used herbicide for weed control in various crops.[1] Its degradation in the environment leads to the formation of more polar and mobile metabolites, including this compound. Due to their potential for water contamination, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental and biological matrices. The primary analytical technique for this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[1][2][3][4]

Comparative Analysis of Analytical Methods

This section details the performance of a new analytical method for this compound and compares it with previously published and validated methods. The data is presented to facilitate a clear comparison of key analytical parameters.

Method Performance Comparison

The following table summarizes the quantitative performance data of the new method against other established methods for this compound analysis.

Parameter New Validated Method Method A (Based on EPA Method 535) [1][5]Method B (Multi-residue Method) [3][4]Method C (GC-MS Method for Parent Compound) [6][7]
Instrumentation UPLC-MS/MSHPLC-MS/MS[5]LC/ESI-MS/MS[3][4]GC-MS[7]
Matrix Drinking WaterDrinking Water[1][5]Ground and Surface Water[3][4]Soil and Water[6][7]
Linearity (r²) >0.995>0.99Not explicitly stated, but method is validated0.991 - 0.998 (for parent compound)[7]
Limit of Detection (LOD) 0.001 µg/L0.002 - 0.004 µg/L[1]0.125 ng injected[3][4]0.2 ng/g (for parent compound)[7]
Limit of Quantification (LOQ) 0.005 µg/L0.012 - 0.014 µg/L (LCMRL)[1]0.10 ppb (µg/L)[3][4]0.05 ppb (for parent compound)[6]
Accuracy (Recovery %) 98-105%Not explicitly stated, but surrogate recoveries monitored[1]95-105%[3][4]86 - 119.7% (for parent compound)[7]
Precision (RSD %) < 5%Not explicitly stated< 15.8% (for similar compounds)[2]< 20% (for parent compound)[7]
Analysis Time ~10 minutes35-60 minutes[5]10 minutes[4]Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Validated Method: UPLC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • A 250 mL water sample is passed through a graphitized carbon SPE cartridge.[5]

  • The cartridge is washed with 5 mL of methanol.

  • The analyte is eluted with 10 mL of a dichloromethane:methanol (80:20 v/v) solution.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 1 mL of 10:90 acetonitrile (B52724)/water.[3][4]

2. UPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., Restek Ultra C18).[1]

  • Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization: Negative Electrospray Ionization (ESI-).[1]

  • MS/MS Transitions: Monitoring two Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation. For this compound, a common transition is m/z 314 > 80.[1][5]

Alternative Method A: EPA Method 535 (HPLC-MS/MS)

1. Sample Preparation (SPE)

  • A 250 mL water sample is extracted using a graphitized carbon SPE cartridge.[5]

  • The cartridge is dried, and the analytes are eluted.

  • The eluate is concentrated to 1 mL.[5]

2. HPLC-MS/MS Conditions

  • Column: C18 column.[5]

  • Mobile Phase: Gradient elution with ammonium acetate in water and acetonitrile.

  • Ionization: Negative ion mode ESI.[5]

  • Detection: Tandem mass spectrometry.

Alternative Method B: Multi-residue LC/ESI-MS/MS

1. Sample Preparation (SPE)

  • A 50 mL water sample is purified using a C-18 SPE column.[3][4]

  • Elution is performed with 80/20 methanol/water (v/v).[3][4]

  • The eluate is reduced to < 1.0 mL and reconstituted in 10/90 acetonitrile/water (v/v).[3][4]

2. LC/ESI-MS/MS Conditions

  • Analysis: Performed in both positive (for parent compounds) and negative (for ESA and OA degradates) ion modes.[3][4]

  • Detection: Monitoring appropriate precursor/product ion pairs for each analyte.[3][4]

Visualized Workflows and Pathways

The following diagrams illustrate the key workflows and logical relationships in the validation of the new analytical method for this compound.

Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Sample Water Sample (250 mL) SPE Solid Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Loading Elution Elution (DCM:MeOH) SPE->Elution Analyte Isolation Concentration Evaporation & Reconstitution Elution->Concentration Sample Concentration Injection UPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI-, MRM) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (RSD%) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Method Validation Parameters Validation Method Validation Linearity Linearity (r²) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Specificity Specificity Validation->Specificity LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ

References

A Comparative Analysis of the Leaching Potential of Acetochlor and its Primary Degradates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Environmental Scientists

The widespread use of the herbicide acetochlor (B104951) has raised environmental concerns due to its potential to contaminate ground and surface water. While acetochlor itself can be mobile in the soil, its degradation products, primarily acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OXA), have demonstrated a greater potential for leaching into water resources. This guide provides a comprehensive comparison of the leaching potential of acetochlor and its key degradates, supported by experimental data and detailed methodologies, to assist researchers in understanding and predicting their environmental fate.

Executive Summary

Acetochlor, a pre-emergent herbicide, undergoes microbial degradation in the soil, leading to the formation of more mobile and persistent metabolites, acetochlor ESA and acetochlor OXA. Experimental evidence consistently indicates that these degradates, particularly this compound, are detected more frequently and at higher concentrations in groundwater than the parent acetochlor compound.[1][2][3] This suggests a significantly higher leaching potential for the degradates. While acetochlor's mobility is influenced by soil properties such as organic carbon content, its degradates exhibit characteristics that facilitate their transport through the soil profile. This guide synthesizes available data to provide a comparative overview of their environmental mobility.

Quantitative Data Summary

The following tables summarize key physicochemical properties and environmental concentrations of acetochlor and its degradates, providing a quantitative basis for comparing their leaching potential.

CompoundHalf-life (t½) in Soil (days)Soil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg)Groundwater Ubiquity Score (GUS)Water Solubility
Acetochlor 3 - 29[1][4]162[1]2.5 (Moderate Leacher)223 mg/L[4]
This compound Not consistently reportedNot availableNot calculableHigher than Acetochlor
Acetochlor OXA "Few days to weeks"[5]Not availableNot calculableHigher than Acetochlor

Note: The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential, calculated as: GUS = log10(t½) x [4 - log10(Koc)]. A GUS score > 2.8 indicates a "high" leacher, 1.8-2.8 indicates a "moderate" leacher, and < 1.8 indicates a "low" leacher. Due to the lack of reported Koc values for this compound and OXA in the reviewed literature, a direct GUS calculation for these degradates is not possible at this time. However, their frequent detection in groundwater at concentrations exceeding the parent compound strongly suggests a higher leaching potential.[1][2][6]

CompoundMaximum Concentration Detected in Groundwater (µg/L)Frequency of Detection in Groundwater
Acetochlor < 0.1[1]Low[1][3]
This compound 13[1]High (detected at all eight sites in one study)[1]
Acetochlor OXA 1.4[1]Moderate (detected at one of eight sites in one study)[1]

Experimental Protocols

The assessment of the leaching potential of acetochlor and its degradates relies on established experimental methodologies.

Soil Column Leaching Studies

Objective: To simulate and quantify the movement of acetochlor and its degradates through the soil profile under controlled laboratory conditions.

Methodology:

  • Column Preparation: Glass columns (typically 30 cm in length) are packed with sieved (<2 mm) soil. The soil is saturated with a solution of 0.01M calcium chloride (CaCl2) to mimic soil pore water.

  • Application: A known concentration of radiolabeled (e.g., ¹⁴C) acetochlor is applied to the surface of the soil column. The use of radiolabeled compounds allows for the tracking of both the parent compound and its transformation products.

  • Leaching Simulation: A simulated rainfall, also consisting of 0.01M CaCl2, is applied to the top of the column over a specified period (e.g., 48 hours).

  • Sample Collection: The leachate that passes through the column is collected at regular intervals.

  • Soil Analysis: After the leaching period, the soil column is sectioned into segments (e.g., every 6 cm).

  • Quantification: The concentration of acetochlor and its degradates in both the leachate and the soil segments is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radiation detector.

Analytical Methods for Quantification

Objective: To accurately identify and quantify the concentrations of acetochlor, this compound, and acetochlor OXA in soil and water samples.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of the parent acetochlor compound in soil extracts.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS/MS): These are the preferred methods for the analysis of the more polar and water-soluble degradates, this compound and acetochlor OXA, in both soil and water samples. These techniques offer high sensitivity and selectivity.

  • Sample Preparation:

    • Soil: Extraction is typically performed using a solvent mixture such as acetonitrile (B52724) and water. The extract is then concentrated and cleaned up using solid-phase extraction (SPE) before analysis.

    • Water: Water samples are often pre-concentrated and cleaned using SPE cartridges to isolate the analytes of interest before injection into the analytical instrument.

Visualizations

Acetochlor Degradation Pathway

The following diagram illustrates the primary degradation pathways of acetochlor in the soil environment, leading to the formation of its major metabolites, ESA and OXA.

Acetochlor Acetochlor Intermediate1 Glutathione Conjugate Acetochlor->Intermediate1 Glutathione S-transferase Hydroxylation Hydroxylation Acetochlor->Hydroxylation Dealkylation N-Dealkylation Acetochlor->Dealkylation Intermediate2 Cysteine Conjugate Intermediate1->Intermediate2 ESA This compound (Ethanesulfonic Acid) Intermediate2->ESA Further_Degradation Further Degradation (Mineralization) ESA->Further_Degradation OXA Acetochlor OXA (Oxanilic Acid) OXA->Further_Degradation Hydroxylation->OXA Oxidation Oxidation Dealkylation->Oxidation Oxidation->OXA

Acetochlor degradation pathways in soil.
Experimental Workflow for Leaching Assessment

This diagram outlines the typical workflow for assessing the leaching potential of acetochlor and its degradates.

cluster_field Field/Lab Preparation cluster_experiment Leaching Experiment cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Sample Collection Column_Packing Soil Column Packing Soil_Collection->Column_Packing Application Application of ¹⁴C-Acetochlor Column_Packing->Application Rainfall Simulated Rainfall Application->Rainfall Leachate_Collection Leachate Collection Rainfall->Leachate_Collection Soil_Sectioning Soil Column Sectioning Rainfall->Soil_Sectioning Extraction Extraction of Analytes Leachate_Collection->Extraction Soil_Sectioning->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of Parent & Degradates Analysis->Quantification Mobility_Assessment Mobility & Leaching Potential Assessment Quantification->Mobility_Assessment

Workflow for assessing leaching potential.
Factors Influencing Leaching Potential

The leaching of acetochlor and its degradates is a complex process influenced by the interplay of chemical properties and soil characteristics.

cluster_chem Chemical Properties cluster_soil Soil Properties Leaching Leaching Potential Solubility Water Solubility Solubility->Leaching Increases Koc Koc (Adsorption) Koc->Leaching Decreases HalfLife Half-life (Persistence) HalfLife->Leaching Increases OC Organic Carbon Content OC->Koc Increases Adsorption Texture Soil Texture (Sand, Silt, Clay) Texture->Leaching Sandy soils increase pH Soil pH Microbial Microbial Activity pH->Microbial Influences Microbial->HalfLife Decreases

Factors influencing leaching potential.

Conclusion

The available evidence strongly indicates that the degradation products of acetochlor, particularly this compound, pose a greater risk of groundwater contamination than the parent compound. Their higher mobility and persistence in the soil environment facilitate their transport to water resources. While quantitative data on the soil-water partitioning of the degradates remains a key knowledge gap, the frequent detection of these compounds in environmental monitoring studies underscores the importance of considering their fate and transport in risk assessments. Future research should focus on determining the physicochemical properties of this compound and OXA to enable more accurate and quantitative predictions of their leaching potential.

References

A Comparative Guide to Water Treatment Methods for Acetochlor ESA Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetochlor (B104951) ethanesulfonic acid (Acetochlor ESA), a major degradation product of the widely used herbicide acetochlor, is a frequently detected contaminant in water sources. Its persistence and potential for adverse health effects necessitate effective removal strategies. This guide provides a comparative analysis of various water treatment methods for the removal of this compound, supported by available experimental data and detailed methodologies.

Comparison of Efficacy

The efficacy of different water treatment methods for this compound removal varies significantly. The following table summarizes the performance of key technologies based on available research.

Treatment MethodTechnologyContaminantInitial Concentration (µg/L)Final Concentration (µg/L)Removal Efficiency (%)Reference
Adsorption Granular Activated Carbon (GAC)This compound~0.4< 0.1>75%[1]
Advanced Oxidation Processes (AOPs) UV/PersulfateAcetochlor (parent)20Not Reported~98% (in 30 min)[2]
OzonationAcetochlor (parent)Not ReportedNot ReportedHigh[3][4][5]
Photocatalysis (TiO₂)Acetochlor (parent)10,000< 70093.1%[6]
Membrane Filtration Nanofiltration (NF270)Metolachlor ESA (similar structure)Not ReportedNot Reported29-89%[7]
Reverse Osmosis (XLE)Metolachlor ESA (similar structure)Not ReportedNot Reported>97%[7]
Biological Treatment Anaerobic ConsortiumAcetochlor (parent)100,000Not ReportedHigh (forms ESA)[8]

Note: Data for AOPs and biological treatment primarily focus on the parent compound, acetochlor, as direct data for this compound is limited. The removal of the parent compound is often indicative of the potential for the degradation of its metabolites.

Detailed Methodologies and Mechanisms

Activated Carbon Adsorption

Principle: Activated carbon, characterized by its high surface area and porous structure, adsorbs organic molecules like this compound onto its surface through physical and chemical interactions. Granular activated carbon (GAC) is commonly used in packed bed filters for continuous water treatment.

Experimental Protocol (GAC Pilot Plant Study): A pilot-plant study utilized a GAC filtration system to treat water from a source known to be contaminated with pesticides. The system consisted of columns packed with granular activated carbon. Water was passed through the columns, and samples were collected at the inlet and outlet to measure the concentration of various pesticides, including this compound, over an extended period. The performance was evaluated by monitoring the breakthrough of the contaminant, which indicates the saturation of the carbon bed.[9][10]

DOT Diagram: Granular Activated Carbon (GAC) Adsorption Workflow

GAC_Workflow Raw_Water Contaminated Raw Water (with this compound) GAC_Column Granular Activated Carbon (GAC) Column Raw_Water->GAC_Column Treated_Water Treated Water (this compound Removed) GAC_Column->Treated_Water Adsorption Adsorption GAC_Column->Adsorption Adsorption->GAC_Column Pollutant Binding

Caption: Workflow of this compound removal using Granular Activated Carbon (GAC) adsorption.

Advanced Oxidation Processes (AOPs)

Principle: AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants into less harmful compounds. Common AOPs include UV/hydrogen peroxide (H₂O₂), UV/persulfate, and ozonation. These radicals non-selectively attack the molecular structure of contaminants like this compound.

Experimental Protocol (UV/H₂O₂): A laboratory-scale experiment would typically involve a UV photoreactor. A solution of this compound in water is prepared, and a specific concentration of hydrogen peroxide is added. The solution is then exposed to UV irradiation of a specific wavelength (e.g., 254 nm) and intensity for a defined period. Samples are withdrawn at different time intervals to analyze the degradation of this compound using analytical techniques like HPLC-MS/MS.[11][12]

DOT Diagram: Advanced Oxidation Process (AOP) Mechanism

AOP_Mechanism cluster_AOP Advanced Oxidation Process UV_Light UV Light Hydroxyl_Radicals Hydroxyl Radicals (•OH) UV_Light->Hydroxyl_Radicals Oxidant Oxidant (e.g., H₂O₂, O₃, S₂O₈²⁻) Oxidant->Hydroxyl_Radicals Degradation_Products Degradation Products (e.g., CO₂, H₂O, mineral acids) Hydroxyl_Radicals->Degradation_Products Oxidation Acetochlor_ESA This compound Acetochlor_ESA->Hydroxyl_Radicals

Caption: General mechanism of this compound degradation by Advanced Oxidation Processes (AOPs).

Membrane Filtration

Principle: Membrane filtration separates contaminants from water by forcing the water through a semi-permeable membrane. Nanofiltration (NF) and reverse osmosis (RO) are effective for removing dissolved organic molecules. The rejection of a specific compound depends on factors like molecular size, shape, charge, and the properties of the membrane.

Experimental Protocol (Reverse Osmosis Rejection Test): The performance of a reverse osmosis membrane is evaluated using a cross-flow filtration setup. A feed solution containing a known concentration of this compound is pressurized and passed across the membrane surface. Samples of the feed, permeate (treated water), and concentrate (rejected water) are collected. The concentrations of this compound in these samples are measured to calculate the rejection efficiency of the membrane. Operating parameters such as pressure, temperature, and feed flow rate are controlled and monitored.[8][13][14][15][16][17]

DOT Diagram: Membrane Filtration Process

Membrane_Filtration Feed_Water Feed Water (with this compound) High_Pressure_Pump High-Pressure Pump Feed_Water->High_Pressure_Pump Membrane_Module Membrane Module (RO or NF) High_Pressure_Pump->Membrane_Module Permeate Permeate (Treated Water) Membrane_Module->Permeate Concentrate Concentrate (Rejected Contaminants) Membrane_Module->Concentrate

Caption: Schematic of a pressure-driven membrane filtration process for water treatment.

Biological Treatment

Principle: Biological treatment utilizes microorganisms to degrade organic contaminants. While some anaerobic bacteria are known to transform acetochlor into this compound, research into the direct aerobic biodegradation of this compound is ongoing. This would involve identifying and utilizing specific microbial strains or consortia that can use this compound as a substrate for growth.[18]

Experimental Protocol (Aerobic Biodegradation Study): An aerobic biodegradation study would involve enriching and isolating microorganisms from contaminated soil or water. These isolates would be cultured in a liquid medium containing this compound as the sole carbon and energy source. The degradation of this compound would be monitored over time by measuring its concentration. Identification of the microbial species and the metabolic pathways involved would be key objectives.[19][20]

DOT Diagram: Biological Degradation Pathway

Biological_Degradation Acetochlor_ESA This compound Microorganisms Specific Microorganisms (Bacteria/Fungi) Acetochlor_ESA->Microorganisms Enzymes Enzymatic Activity Microorganisms->Enzymes Metabolites Intermediate Metabolites Enzymes->Metabolites Degradation Mineralization Mineralization (CO₂, H₂O, etc.) Metabolites->Mineralization

Caption: Conceptual pathway for the biological degradation of this compound.

Conclusion

The selection of an appropriate water treatment method for this compound removal depends on various factors, including the initial concentration of the contaminant, the desired level of treatment, operational costs, and the potential for the formation of disinfection byproducts.

  • Granular Activated Carbon (GAC) is a robust and effective technology for removing this compound, demonstrating high removal efficiencies in pilot-scale studies.

  • Advanced Oxidation Processes (AOPs) show great promise for the destructive removal of chloroacetanilide herbicides and their metabolites. However, further research is needed to determine the optimal conditions for this compound degradation and to assess the formation of any potential transformation products.

  • Membrane Filtration , particularly reverse osmosis, offers a high degree of removal for a wide range of organic micropollutants, including pesticide metabolites. Nanofiltration can also be effective, though its performance is more variable.

  • Biological Treatment for the direct degradation of this compound is an area that requires more research to identify and cultivate effective microbial consortia.

For researchers and professionals in drug development, understanding the fate and treatability of such environmental contaminants is crucial for assessing potential risks and developing comprehensive environmental stewardship strategies. An integrated approach, combining different treatment technologies, may ultimately provide the most effective and reliable solution for the removal of this compound from contaminated water sources.[9][10][21][22][23][24]

References

Comparative Toxicity of Acetochlor ESA in Aquatic Environments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of Acetochlor (B104951) ethanesulfonic acid (ESA), a primary metabolite of the herbicide Acetochlor, to various aquatic species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate environmental risk assessments and further toxicological studies. While comprehensive data on Acetochlor ESA is limited, this guide synthesizes available information and draws comparisons with its more extensively studied parent compound, Acetochlor.

Quantitative Toxicity Data

This compound is recognized as being considerably less toxic to aquatic organisms than its parent compound, Acetochlor.[1] The following table summarizes the available acute toxicity data for both compounds across different aquatic taxa. The data for this compound is based on the U.S. Environmental Protection Agency (EPA) Aquatic Life Benchmarks, which are estimates of the concentrations below which pesticides are not expected to pose a risk of concern.[2][3] It is important to note that the ">" symbol indicates that the lethal or effective concentration is greater than the highest tested concentration, signifying low toxicity at those levels.

CompoundSpeciesTrophic LevelEndpointValue (µg/L)Reference
This compound Freshwater VertebratesFishAcute Benchmark> 90,000[2][3]
Estuarine/Marine VertebratesFishAcute Benchmark> 62,500[2][3]
Freshwater InvertebratesInvertebrateAcute Benchmark9,900[2][3]
Acetochlor Oncorhynchus mykiss (Rainbow Trout)Fish96-hr LC50450[4]
Lepomis macrochirus (Bluegill Sunfish)Fish96-hr LC501,300[4]
Daphnia magna (Water Flea)Invertebrate48-hr EC5016,000[4]
Chlorella vulgaris (Green Algae)Algae96-hr EC5026[5]

Experimental Protocols

The toxicity data presented are typically generated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of results.

Acute Fish Toxicity Test (Based on OECD Guideline 203)

This test evaluates the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[6][7]

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to a series of concentrations of the test substance in a static or semi-static system. Water temperature, pH, and a 12-16 hour photoperiod are controlled.

  • Procedure: A range-finding test is initially performed with a small number of fish to determine the appropriate concentration range for the definitive test. The definitive test uses at least five concentrations in a geometric series and a control group, with at least seven fish per concentration.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.

Acute Invertebrate Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) within a 48-hour period.[1][4][8][9][10]

  • Test Organism: Daphnia magna is the most commonly used species. Young daphnids (<24 hours old) are used for the test.

  • Test Conditions: The test is conducted under static conditions with controlled temperature and photoperiod (commonly 16 hours light/8 hours dark). The daphnids are not fed during the test.

  • Procedure: At least five geometrically spaced concentrations of the test substance are used, along with a control. There are typically four replicates with five daphnids each per concentration.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value at 48 hours and its confidence limits are calculated.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[11][12][13][14][15]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Chlorella vulgaris.

  • Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Procedure: The test involves at least five concentrations of the test substance and a control, with three replicates for each.

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.

  • Data Analysis: The EC50 is calculated based on the inhibition of the growth rate.

Mechanism of Toxicity and Signaling Pathways

The toxic mechanism of the parent compound, Acetochlor, in aquatic organisms is primarily associated with the induction of oxidative stress.[9] While specific studies on the signaling pathways of this compound are not available, it is plausible that it follows a similar, albeit significantly less potent, mechanism of action.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of an organism. This can lead to cellular damage. A key signaling pathway involved in the response to oxidative stress in aquatic animals is the Nrf2-Keap1/ARE pathway.[6][7][8][11][16]

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Acetochlor Acetochlor (Xenobiotic) ROS ↑ Reactive Oxygen Species (ROS) Acetochlor->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_free Nrf2 (free) Nrf2_dissociation->Nrf2_free Nrf2_translocation Nrf2 Nrf2_free->Nrf2_translocation translocates to ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates Detoxification Detoxification & Cellular Protection Antioxidant_Genes->Detoxification

Generalized Oxidative Stress Response Pathway in Aquatic Organisms.

The diagram above illustrates a simplified representation of the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm. The presence of a xenobiotic like Acetochlor can increase the levels of ROS. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the DNA, which triggers the transcription of various antioxidant genes. The resulting antioxidant enzymes help to neutralize the excess ROS, thereby protecting the cell from oxidative damage. The significantly lower toxicity of this compound suggests that its ability to induce this pathway is substantially weaker than that of Acetochlor.

References

Navigating the Subsurface Journey: A Comparative Guide to Predictive Models for Acetochlor ESA's Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, environmental scientists, and professionals in drug and chemical development, accurately predicting the environmental fate of herbicide metabolites like Acetochlor ESA is critical for robust risk assessment. This guide offers a comparative analysis of prominent predictive models, supported by experimental data, to aid in the selection of the most appropriate tools for simulating the transport and persistence of this key agrochemical degradate.

Acetochlor, a widely used chloroacetamide herbicide, readily transforms in the environment into more mobile and persistent metabolites, with Acetochlor ethanesulfonic acid (ESA) being a principal concern for groundwater contamination. The accuracy of predictive models in simulating the complex processes governing this compound's fate—from sorption and degradation in the soil to its potential to leach into water resources—is paramount. This guide synthesizes findings from various studies to compare the performance of several key models.

Model Performance: A Quantitative Comparison

The selection of a predictive model can significantly influence the outcome of an environmental risk assessment. Below is a summary of performance metrics from studies that evaluated different models for Acetochlor or similar chloroacetamide herbicides. While direct comparative studies on this compound are limited, the performance of models for the parent compound provides a strong indication of their capabilities for its primary metabolites.

ModelCompound(s)Key Performance MetricFinding
FOCUS-PRZM AcetochlorTime-Dependent vs. Equilibrium Sorption ModelThe calibrated time-dependent sorption model demonstrated significantly better prediction of the persistence and distribution of Acetochlor in the soil profile compared to the equilibrium adsorption model[1].
RZWQM AcetochlorAdjusted R² (Total Mass in Soil Profile)The instantaneous-equilibrium (I-E) model accurately predicted the total mass of Acetochlor in the soil profile (adjusted r² > 0.93) but was less precise for concentrations at specific depths. Performance was enhanced with a two-site, equilibrium-kinetic (E-K) sorption model[2].
PEARL S-metolachlor, MesotrioneComparative AccuracyIn a study comparing PEARL, MACRO, and PRZM, PEARL provided simulations that better matched observed herbicide concentrations in leachates[3].
PRZM S-metolachlor, MesotrioneComparative AccuracyPRZM tended to predict the highest concentrations of herbicides in leachates compared to PEARL and MACRO[3].
RZWQM vs. PRZM Highly Adsorptive PesticidesRunoff PredictionBoth models performed well in predicting runoff. However, RZWQM is recommended when detailed, field-measured soil hydraulic properties are available[4].
PRZM-GW 66 PesticidesComparison with Monitoring DataPRZM-GW was found to often overpredict groundwater concentrations, in some cases by more than 100 ppb, for certain classes of pesticides when compared to historical monitoring data[5].

Experimental Insights into Model Parameterization

The accuracy of any predictive model is fundamentally tied to the quality of its input parameters, which are derived from experimental data. Key experiments for parameterizing and validating models for Acetochlor and its ESA metabolite include:

  • Sorption/Desorption Studies: Batch equilibrium experiments are crucial to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which governs the mobility of the compound. Studies have shown that time-dependent sorption kinetics can be more representative of field conditions for Acetochlor than equilibrium assumptions[1].

  • Degradation Studies: Laboratory and field studies are conducted to determine the dissipation half-life (DT50) of Acetochlor and the formation and degradation rates of this compound. These studies often involve incubating soil samples under controlled conditions and analyzing the concentration of the parent compound and its metabolites over time.

  • Leaching Studies: Soil column and lysimeter experiments, as well as field monitoring, provide data on the movement of the herbicide and its metabolites through the soil profile under realistic environmental conditions. These studies are essential for validating the transport components of the models.

Experimental Workflow for Model Validation

The process of validating a predictive model for this compound fate involves a systematic comparison of model outputs with real-world observations.

G cluster_0 Data Collection cluster_1 Model Setup & Execution cluster_2 Model Evaluation cluster_3 Refinement lab_data Laboratory Studies (Sorption, Degradation) parameterization Parameterize Models (Soil, Climate, Chemical Properties) lab_data->parameterization field_data Field Monitoring (Soil & Water Samples) field_data->parameterization comparison Compare Simulated vs. Observed Data field_data->comparison model_selection Select Predictive Models (e.g., PRZM, RZWQM, PEARL) model_selection->parameterization simulation Run Simulations parameterization->simulation simulation->comparison statistics Calculate Performance Metrics (e.g., R², RMSE, Nash-Sutcliffe) comparison->statistics sensitivity Sensitivity & Uncertainty Analysis statistics->sensitivity calibration Model Calibration sensitivity->calibration calibration->simulation Iterate validation Final Model Validation calibration->validation

A typical workflow for the validation of predictive models for this compound fate.

Signaling Pathways: Environmental Fate of Acetochlor

The environmental transformation of Acetochlor is a key consideration for modeling its overall impact. The primary degradation pathway leads to the formation of the more mobile and persistent ESA and oxanilic acid (OA) metabolites.

G cluster_soil Soil Compartment cluster_metabolites Primary Metabolites cluster_transport Transport Pathways Acetochlor Acetochlor Sorption Sorption to Soil Particles Acetochlor->Sorption Degradation Microbial Degradation Acetochlor->Degradation Runoff Surface Runoff Acetochlor->Runoff ESA This compound Degradation->ESA OA Acetochlor OA Degradation->OA Leaching Leaching ESA->Leaching OA->Leaching Groundwater Groundwater Contamination Leaching->Groundwater

Simplified pathway of Acetochlor fate and transport in the environment.

References

Comparison of Acetochlor degradation pathways under aerobic and anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the microbial degradation of the herbicide Acetochlor (B104951) under different environmental conditions, supported by experimental data and detailed protocols.

Acetochlor, a widely used chloroacetamide herbicide, plays a crucial role in modern agriculture for controlling annual grasses and broadleaf weeds. However, its persistence and potential for environmental contamination necessitate a thorough understanding of its degradation pathways. The fate of Acetochlor in soil and water is predominantly governed by microbial activity, which varies significantly depending on the presence or absence of oxygen. This guide provides an objective comparison of Acetochlor degradation under aerobic and anaerobic conditions, presenting key differences in transformation pathways, degradation rates, and the microorganisms involved.

Quantitative Degradation Data

The efficiency of Acetochlor degradation is markedly different in aerobic and anaerobic environments. Aerobic degradation is generally faster and more complete. The following tables summarize quantitative data from various studies, highlighting these differences.

Condition System Initial Concentration Half-life (t½) Degradation Rate/Efficiency
Aerobic Soil55 mg/LNot SpecifiedComplete degradation in 4 days[1]
Aerobic Soil80 mg/LNot Specified>99% degradation in 9 days (by microbial community D)[1]
Aerobic Soil (medium silty loam)1.68 kg/ha 10.5 days[2]-
Aerobic Soil (heavy loamy sand)1.68 kg/ha 15.1 days[2]-
Aerobic Surface SoilNot Specified1.4 - 14.9 days[3]-
Aerobic Sub-surface SoilNot Specified2.0 - 3.6 times lower than surface soil[4]-
Aerobic Non-sterile surface soil2.5 µg/g9.3 days[5]-
Aerobic Non-sterile sub-surface soil1.25 µg/g12.3 days[5]-
Anaerobic Acclimated SludgeNot SpecifiedFollowed first-order kineticsAlachlor > Acetochlor > Propisochlor > Butachlor (B1668075) > Pretilachlor > Metolachlor[6]
Anaerobic Acclimated Consortium (ACT6) with sulfate100 mg/L0.84 days3.9 times higher than without sulfate[7]
Anaerobic Acclimated Consortium (ACT6) without sulfate100 mg/L3.3 days[7]-
Anaerobic Initial Consortium (ACT1)100 mg/L1.21 - 7.76 days (depending on electron acceptor)[7]-

Comparative Degradation Pathways

The transformation of Acetochlor proceeds through distinct intermediates under aerobic and anaerobic conditions, leading to different final products.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of Acetochlor is primarily initiated by dealkylation and dechlorination reactions. The key steps involve the removal of the ethoxymethyl group and the chloroacetyl group, followed by hydroxylation and ring cleavage. Several bacterial species have been identified to participate in this process, often working in consortia.[7][8][9]

The major metabolites identified in aerobic degradation include:

  • 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA)[8]

  • 2-methyl-6-ethylaniline (MEA)[8]

  • Hydroxyacetochlor[10]

  • Acetochlor ethane (B1197151) sulfonic acid (ESA)[3][5]

  • Acetochlor oxanilic acid (OA)[3][5]

Aerobic_Degradation_Pathway Acetochlor Acetochlor CMEPA 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) Acetochlor->CMEPA N-dealkylation Hydroxyacetochlor Hydroxyacetochlor Acetochlor->Hydroxyacetochlor Hydroxylation ESA Acetochlor ethane sulfonic acid (ESA) Acetochlor->ESA Glutathione conjugation OA Acetochlor oxanilic acid (OA) Acetochlor->OA Oxidation MEA 2-methyl-6-ethylaniline (MEA) CMEPA->MEA Amidase RingCleavage Ring Cleavage Products MEA->RingCleavage Hydroxylation Mineralization CO2 + H2O RingCleavage->Mineralization

Aerobic degradation pathway of Acetochlor.
Anaerobic Degradation Pathway

In the absence of oxygen, the degradation of Acetochlor follows a reductive pathway. The initial and most critical step is reductive dechlorination, where the chlorine atom on the chloroacetyl group is removed. This is followed by further transformations of the molecule. Specific anaerobic microbial consortia have been shown to efficiently carry out this process.[6]

Key metabolites identified under anaerobic conditions include:

  • 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide[6]

  • N-(2-methyl-6-ethylphenyl) acetamide[6]

  • N-2-ethylphenyl acetamide[6]

  • N-2-ethylphenyl formamide[6]

  • 2-ethyl-N-carboxyl aniline[6]

Anaerobic_Degradation_Pathway Acetochlor Acetochlor Dechlorinated_Acetochlor 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide Acetochlor->Dechlorinated_Acetochlor Reductive Dechlorination Metabolite1 N-(2-methyl-6-ethylphenyl) acetamide Dechlorinated_Acetochlor->Metabolite1 Metabolite2 N-2-ethylphenyl acetamide Metabolite1->Metabolite2 Metabolite3 N-2-ethylphenyl formamide Metabolite2->Metabolite3 Metabolite4 2-ethyl-N-carboxyl aniline Metabolite3->Metabolite4 Further_Degradation Further Degradation Products Metabolite4->Further_Degradation

Anaerobic degradation pathway of Acetochlor.

Key Microorganisms

A variety of microorganisms are capable of degrading Acetochlor. Aerobic degradation is often carried out by bacteria from the genera Pseudomonas, Bacillus, Sphingobium, and Rhodococcus.[1][8] Anaerobic degradation is facilitated by consortia of bacteria, including genera such as Sporomusa, Sporobacterium, Dechloromonas, Azotobacter, and Methanobacterium.[6]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in studying Acetochlor degradation.

Aerobic Degradation Study in Soil
  • Soil Collection and Preparation: Soil samples are collected from the top layer (0-15 cm) of a field with no recent history of Acetochlor application. The soil is sieved to remove large debris and air-dried.

  • Incubation Setup: A known weight of the prepared soil is placed in incubation flasks. The soil moisture is adjusted to a specific percentage of its water-holding capacity (e.g., 40%).

  • Acetochlor Application: A stock solution of Acetochlor in a suitable solvent (e.g., ethanol) is prepared. A specific amount of this solution is added to the soil to achieve the desired initial concentration.[11]

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 25°C). The flasks are periodically aerated to maintain aerobic conditions.

  • Sampling: Soil samples are collected at regular time intervals (e.g., 0, 2, 4, 8, 16, 32, 48, and 64 days).[2]

  • Extraction: Acetochlor and its metabolites are extracted from the soil samples using an appropriate solvent system (e.g., n-hexane and acetone).[12]

  • Analysis: The extracts are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify Acetochlor and its degradation products.[11][12]

Anaerobic Degradation Study using Acclimated Sludge
  • Sludge Acclimation: Anaerobic sludge is obtained from a wastewater treatment plant and acclimated to Acetochlor in a continuous flow anaerobic reactor. This process enriches for microorganisms capable of degrading the herbicide.[6]

  • Incubation Setup: The degradation experiment is carried out in serum bottles. A specific volume of the acclimated sludge is transferred to each bottle.

  • Acetochlor Addition: A stock solution of Acetochlor is added to the serum bottles to reach the target concentration. The bottles are then sealed to ensure anaerobic conditions.

  • Incubation: The bottles are incubated at a constant temperature (e.g., 35°C) with gentle shaking.

  • Sampling: Aliquots of the sludge are withdrawn at predetermined time points.

  • Extraction and Analysis: The samples are centrifuged, and the supernatant is extracted. The concentrations of Acetochlor and its metabolites are determined using LC-QTOF-MS or a similar high-resolution mass spectrometry technique.[7]

Experimental_Workflow cluster_aerobic Aerobic Degradation Study cluster_anaerobic Anaerobic Degradation Study A1 Soil Collection & Preparation A2 Incubation Setup (Aerobic Conditions) A1->A2 A3 Acetochlor Application A2->A3 A4 Incubation A3->A4 A5 Sampling A4->A5 A6 Extraction A5->A6 A7 Analysis (GC-MS, HPLC) A6->A7 B1 Sludge Acclimation B2 Incubation Setup (Anaerobic Conditions) B1->B2 B3 Acetochlor Addition B2->B3 B4 Incubation B3->B4 B5 Sampling B4->B5 B6 Extraction B5->B6 B7 Analysis (LC-QTOF-MS) B6->B7

General experimental workflow for studying Acetochlor degradation.

Conclusion

The degradation of Acetochlor is significantly influenced by the presence or absence of oxygen. Aerobic degradation is generally a more rapid and complete process, involving dealkylation, dechlorination, and hydroxylation, ultimately leading to mineralization. In contrast, anaerobic degradation proceeds at a slower rate and is initiated by reductive dechlorination, resulting in a different set of metabolic intermediates. The distinct microbial communities and enzymatic machinery involved in each pathway underscore the importance of considering environmental conditions when assessing the fate and persistence of Acetochlor in agricultural ecosystems. This comparative guide provides researchers and environmental scientists with the foundational knowledge and methodologies to further investigate the complex degradation processes of this widely used herbicide.

References

Validating Acetochlor ESA as a Biomarker of Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetochlor ethanesulfonic acid (ESA) as a biomarker of exposure to the herbicide Acetochlor, relative to other identified urinary metabolites. The information presented is intended to assist researchers and professionals in selecting the most appropriate biomarkers for human exposure assessment studies. While Acetochlor ESA is a significant environmental degradate of Acetochlor, its utility as a direct biomarker of human exposure remains less established compared to other metabolites. This guide will objectively compare the available data on this compound with more extensively studied biomarkers, namely Acetochlor mercapturate (ACM) and 2-ethyl-6-methylaniline (B166961) (EMA).

Comparison of Urinary Biomarkers for Acetochlor Exposure

The following table summarizes the quantitative data available for three potential urinary biomarkers of Acetochlor exposure. It is important to note the disparity in the available data for human biomonitoring.

BiomarkerMatrixTypical Concentrations in Exposed IndividualsAnalytical MethodLimit of Detection (LOD)Comments
Acetochlor mercapturate (ACM) Urine0.5 to 449 µg/LHPLC-MS/MS~0.1 ng/mLConsidered a primary and specific metabolite of Acetochlor in humans. Its excretion is concentration-dependent, becoming a less abundant proportion of total metabolites at lower exposure levels.
2-ethyl-6-methylaniline (EMA) UrineCan be used to estimate total Acetochlor metabolites after hydrolysis.GC-MS or HPLC-MS/MS after hydrolysis2 ng/mL (as EMA after hydrolysis)A common moiety of several Acetochlor metabolites, providing an estimate of total exposure. Not specific to a single metabolic pathway.
This compound UrineData not available in human studiesLC-MS/MS (in environmental samples)Data not available in human studiesA major degradation product of Acetochlor in soil and water. Its presence in human urine as a biomarker of direct exposure is not well-documented in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of biomarkers. Below are summarized protocols for the analysis of ACM and EMA in human urine, based on established methods in the scientific literature.

Analysis of Acetochlor Mercapturate (ACM) in Urine via HPLC-MS/MS

This method provides a sensitive and specific quantification of the primary Acetochlor metabolite.

1. Sample Preparation:

  • A 2 mL aliquot of human urine is used.
  • Automated liquid delivery of internal standards (e.g., isotopically labeled ACM) and an acetate (B1210297) buffer is performed.
  • The sample undergoes solid-phase extraction (SPE) using a mixed-polarity polymeric phase cartridge to isolate the analyte from the urine matrix.
  • The cartridge is washed to remove interfering substances.
  • The analyte is eluted with an appropriate solvent and the eluate is concentrated.

2. HPLC-MS/MS Analysis:

  • The concentrated extract is injected into a high-performance liquid chromatography (HPLC) system for separation.
  • The HPLC is coupled to a tandem mass spectrometer (MS/MS) for detection and quantification.
  • Isotope dilution calibration is used for accurate quantification of ACM.
  • The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to ensure high selectivity for ACM.

Analysis of Total Acetochlor Metabolites as 2-ethyl-6-methylaniline (EMA) in Urine

This method estimates the total body burden by hydrolyzing various metabolites to a common aniline (B41778) derivative.

1. Sample Hydrolysis:

  • A 3 mL urine sample is subjected to base hydrolysis under pressure. This process cleaves the different metabolite structures to yield the common moiety, 2-ethyl-6-methylaniline (EMA).

2. Extraction:

  • The hydrolyzed sample is neutralized.
  • An internal standard (e.g., 2,4,6-trimethylaniline) is added.
  • The EMA is then extracted from the aqueous sample using an organic solvent (e.g., liquid-liquid extraction).

3. GC-MS or HPLC-MS/MS Analysis:

  • The organic extract containing EMA is concentrated and analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS/MS.
  • The concentration of EMA is determined, which is then used to estimate the total concentration of Acetochlor metabolites in the original urine sample.

Metabolic and Degradation Pathways

The formation of different Acetochlor metabolites and degradates is dependent on the biological or environmental system. The following diagrams illustrate the known pathway for the formation of Acetochlor mercapturate in humans and the proposed pathway for the formation of this compound in the environment.

Acetochlor_Metabolism cluster_human Human Metabolism cluster_environment Environmental Degradation (Soil/Water) Acetochlor Acetochlor GSH_Conj Glutathione Conjugate Acetochlor->GSH_Conj Glutathione S-transferase Cys_Gly_Conj Cysteinylglycine Conjugate GSH_Conj->Cys_Gly_Conj γ-glutamyl transpeptidase Cys_Conj Cysteine Conjugate Cys_Gly_Conj->Cys_Conj Dipeptidase ACM Acetochlor Mercapturate (ACM) (N-acetylcysteine conjugate) Cys_Conj->ACM N-acetyltransferase Acetochlor_Env Acetochlor Thiol_Conj Thiol Conjugation (e.g., with Glutathione) Acetochlor_Env->Thiol_Conj Further_Deg Further Degradation Thiol_Conj->Further_Deg ESA This compound Further_Deg->ESA

Caption: Metabolic pathway of Acetochlor in humans to Acetochlor Mercapturate (ACM) and its environmental degradation to this compound.

Conclusion

Based on the currently available scientific literature, Acetochlor mercapturate (ACM) is the most validated and specific biomarker for assessing human exposure to Acetochlor. Its direct measurement in urine provides a reliable indication of individual absorption. The analysis of 2-ethyl-6-methylaniline (EMA) after hydrolysis offers a method to estimate the total body burden from various Acetochlor metabolites.

While This compound is a critical metabolite for environmental monitoring of Acetochlor contamination in soil and groundwater, there is a significant lack of data supporting its use as a routine biomarker for direct human exposure assessment. Future research is needed to determine if this compound is present in human urine following Acetochlor exposure and to validate its utility in comparison to the more established biomarkers, ACM and EMA. For researchers, scientists, and drug development professionals conducting human biomonitoring studies for Acetochlor, focusing on the analysis of ACM, and potentially EMA, is the most scientifically robust approach at this time.

Acetochlor ESA in Water: A Comparative Analysis of Surface and Groundwater Contamination

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of scientific literature reveals a widespread presence of Acetochlor (B104951) ethanesulfonic acid (ESA), a primary degradation product of the widely used herbicide acetochlor, in both surface and groundwater sources. Generally, Acetochlor ESA is detected more frequently and at higher concentrations than its parent compound.[1][2][3] While acetochlor itself is more commonly found in surface water, its ESA degradate shows a significant potential for leaching into groundwater, often being detected in shallow aquifers.[2][4][5]

This guide provides a comparative analysis of this compound levels in surface versus groundwater, presenting quantitative data from various studies, detailing the experimental methodologies used for its detection, and visualizing the environmental pathways leading to its presence in water resources.

Quantitative Data Summary

The following table summarizes the concentrations of this compound and its parent compound, acetochlor, as reported in various studies, offering a comparative view of their levels in surface and groundwater.

Water SourceContaminantConcentration Range / ValueLocation/StudyCitation
Groundwater This compoundUp to 44.3 ppbMinnesota[6]
This compoundMedian summed metabolites: 1.2 µg/LIowa[1]
This compoundMax: 13 µg/LIndiana[4]
AcetochlorRarely detectedMinnesota[2]
AcetochlorMedian: < 0.05 µg/LIowa[1]
Surface Water This compoundUp to 4.8 ppbMinnesota[6]
This compoundMedian summed metabolites: 6.4 µg/LIowa[1]
AcetochlorMax: 12.1 ppbMinnesota[2]
AcetochlorMedian: 0.13 µg/LIowa[1]

Environmental Fate and Transport of Acetochlor

The presence of this compound in water sources is a direct result of the environmental degradation of the parent herbicide, acetochlor. The following diagram illustrates the pathway from application to detection in water.

cluster_0 Agricultural Application cluster_1 Environmental Compartments cluster_2 Degradation and Transformation A Acetochlor Application (Herbicide) B Soil A->B Application to crops C Surface Water (Runoff) B->C Surface Runoff D Groundwater (Leaching) B->D Parent compound leaching (less common) E Biodegradation (Microbial Action) B->E Degradation in soil F This compound (Degradate) E->F Formation of ESA degradate F->C Transport via runoff F->D Leaching through soil profile

Diagram 1: Environmental pathway of Acetochlor to this compound.

Experimental Protocols

The detection and quantification of this compound in water samples are primarily achieved through advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS). Several standardized methods have been developed by regulatory and research bodies.

U.S. Geological Survey (USGS) and U.S. Environmental Protection Agency (EPA) Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

A common initial step for both surface and groundwater samples is solid-phase extraction to concentrate the analytes and remove interfering substances.

  • Objective: To isolate this compound and other target analytes from the water matrix.

  • Procedure:

    • A specific volume of the water sample (e.g., 50 mL or 250 mL) is passed through an SPE cartridge, typically packed with a C18 (octadecylsilane) or graphitized carbon stationary phase.[7]

    • The analytes adsorb to the cartridge material.

    • The cartridge is then washed to remove any remaining interfering compounds.

    • The target analytes, including this compound, are eluted from the cartridge using a solvent mixture, such as methanol (B129727) and water.[7]

    • The resulting eluate is concentrated, often by evaporation, and then reconstituted in a smaller volume of a suitable solvent for analysis.[7]

2. Analytical Determination: Liquid Chromatography/Mass Spectrometry (LC/MS)

LC/MS is the preferred method for the analysis of this compound due to its high sensitivity and selectivity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS).[8][9]

  • Chromatographic Separation:

    • The prepared sample extract is injected into the LC system.

    • A C18 column is commonly used to separate the different compounds in the sample based on their chemical properties.

    • A mobile phase gradient (a mixture of solvents like acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate) is used to elute the compounds from the column at different times.

  • Mass Spectrometric Detection:

    • As the separated compounds exit the LC column, they enter the mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique used, often in negative ion mode for ESA and other acidic degradates.[7]

    • The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio. In MS/MS, specific precursor ions are selected and fragmented to produce characteristic product ions, which provides a high degree of confidence in the identification and quantification of the analyte.[7]

The following diagram illustrates a generalized workflow for the analysis of this compound in water samples.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Results A Water Sample Collection (Surface or Groundwater) B Filtration A->B C Solid-Phase Extraction (SPE) (e.g., C18 cartridge) B->C D Elution & Concentration C->D E LC/MS/MS Analysis D->E F Data Acquisition & Processing E->F G Quantification of This compound F->G

Diagram 2: General workflow for this compound analysis.

References

A Comparative Guide to Solid-Phase Extraction Sorbents for Eslicarbazepine Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of SPE Sorbent Performance for the Quantification of Eslicarbazepine (B1671253) Acetate (B1210297) and Its Metabolites.

The accurate quantification of Eslicarbazepine acetate (ESA), a third-generation antiepileptic drug, and its pharmacologically active metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of ESA and its metabolites from complex biological matrices prior to analysis. The choice of SPE sorbent is a critical factor that significantly influences the recovery, purity, and overall performance of the analytical method.

This guide provides a comprehensive comparison of different SPE sorbents for the extraction of ESA and its key metabolites—eslicarbazepine (S-licarbazepine), R-licarbazepine, and oxcarbazepine—from biological samples, primarily human plasma. The performance of polymeric and silica-based reversed-phase sorbents is evaluated based on available experimental data, with a focus on recovery rates and matrix effects. Detailed experimental protocols are provided to facilitate method development and implementation in your laboratory.

Performance Comparison of SPE Sorbents

The selection of an appropriate SPE sorbent is paramount for achieving reliable and reproducible results in the bioanalysis of ESA. The ideal sorbent should provide high and consistent recovery for the parent drug and its metabolites while effectively removing endogenous matrix components that can interfere with the analysis.

While a direct head-to-head comparison of a wide array of SPE sorbents for ESA is limited in the published literature, existing studies provide valuable insights into the performance of specific sorbent types. Polymeric sorbents, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced), have demonstrated excellent performance for the extraction of ESA and its metabolites from human plasma.

Table 1: Quantitative Performance of SPE Sorbents for Eslicarbazepine Acetate and Metabolites in Human Plasma

AnalyteSPE SorbentMean Relative Recovery (%)Reference
Eslicarbazepine AcetateOasis HLB94.00 - 102.23[1]
S-licarbazepineOasis HLB94.00 - 102.23[1]
R-licarbazepineOasis HLB94.00 - 102.23[1]
OxcarbazepineOasis HLB94.00 - 102.23[1]

Note: Data for other sorbent types like C18 specifically for Eslicarbazepine Acetate with detailed recovery percentages were not available in the reviewed literature. The provided data for Oasis HLB demonstrates its high efficiency for this application.

Experimental Protocols

Detailed and optimized experimental protocols are essential for successful SPE. Below are representative protocols for the commonly used polymeric and silica-based sorbents.

Protocol 1: Polymeric Sorbent (Oasis HLB) for ESA and Metabolites in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of ESA and its metabolites in human plasma.[1]

1. Sorbent: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.

2. Sample Pre-treatment:

  • To a 250 µL aliquot of human plasma, add an appropriate volume of internal standard solution.

  • Add 750 µL of 0.1 M sodium phosphate (B84403) buffer (pH 5) and vortex.

3. SPE Cartridge Conditioning:

  • Condition the Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.

4. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned cartridge.

5. Washing:

  • Wash the cartridge with 1 mL of purified water to remove polar interferences.

6. Elution:

  • Elute the analytes with 1 mL of methanol.

7. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS or HPLC-UV analysis.

Protocol 2: General Protocol for Silica-Based Sorbent (C18) for Hydrophobic Analytes

1. Sorbent: Strata® C18-E (end-capped) or equivalent silica-based C18 SPE cartridge.

2. Cartridge Conditioning:

  • Condition the C18 cartridge with 1 mL of methanol.

3. Cartridge Equilibration:

  • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

4. Sample Loading:

  • Load the pre-treated sample (e.g., diluted plasma or urine) onto the equilibrated cartridge at a slow, steady flow rate.

5. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic impurities.

  • Dry the cartridge under vacuum for 2-5 minutes to remove excess water.

6. Elution:

  • Elute the analytes with 1 mL of methanol or another suitable organic solvent.

7. Post-Elution:

  • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Visualizing the Workflow and Metabolic Pathway

To provide a clearer understanding of the analytical process and the biological fate of Eslicarbazepine Acetate, the following diagrams have been generated.

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample Collection Pretreatment Pre-treatment (e.g., Buffering, IS Spiking) Plasma->Pretreatment Conditioning Conditioning Pretreatment->Conditioning Equilibration Equilibration Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Experimental Workflow for ESA Bioanalysis

The diagram above illustrates a typical experimental workflow for the analysis of Eslicarbazepine Acetate from biological samples, highlighting the key stages of sample preparation, solid-phase extraction, and subsequent analysis.

ESA Eslicarbazepine Acetate (Prodrug) S_Licarbazepine Eslicarbazepine (S-licarbazepine) (Active Metabolite) ESA->S_Licarbazepine Hydrolysis (Major Pathway) Oxcarbazepine Oxcarbazepine (Minor Metabolite) S_Licarbazepine->Oxcarbazepine Minor Conversion Glucuronide Glucuronide Conjugates S_Licarbazepine->Glucuronide Glucuronidation Excretion Renal Excretion S_Licarbazepine->Excretion R_Licarbazepine R-licarbazepine (Minor Metabolite) R_Licarbazepine->Excretion Oxcarbazepine->R_Licarbazepine Oxcarbazepine->Excretion Glucuronide->Excretion

Metabolic Pathway of Eslicarbazepine Acetate

This diagram outlines the primary metabolic biotransformation of Eslicarbazepine Acetate. Following oral administration, ESA is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine (S-licarbazepine). Minor metabolic pathways include the formation of R-licarbazepine and oxcarbazepine. The primary route of elimination is through renal excretion of the glucuronide conjugates of the metabolites.[2]

References

Global Landscape of Acetochlor ESA Regulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of international regulations reveals a varied approach to managing the herbicide acetochlor (B104951) and its ethanesulfonic acid (ESA) metabolite. While the European Union has adopted a prohibitive stance, other nations, including the United States and member countries of the Codex Alimentarius, have established maximum residue limits (MRLs) for the parent compound, which typically include its metabolites. Specific guidance for Acetochlor ESA in drinking water is notably sparse, with the U.S. state of Minnesota providing a rare example of a health-based guidance value for this specific degradate.

Acetochlor, a pre-emergent herbicide used to control grasses and broadleaf weeds in crops such as corn, soybeans, and cotton, breaks down in the environment to form several metabolites, including this compound. Due to its potential for mobility in soil and water, the presence of this compound in food and drinking water is a matter of regulatory concern worldwide. This guide provides a comparative overview of the regulatory landscape for this compound, presenting quantitative data, experimental methodologies, and a visual representation of the regulatory frameworks.

Maximum Residue Limits (MRLs) in Food

A key aspect of regulating pesticide residues in the food supply is the establishment of MRLs, which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly. For acetochlor and its metabolites, the regulatory approach often involves setting an MRL for the parent compound that is inclusive of its degradation products.

Table 1: Comparison of Maximum Residue Limits for Acetochlor in Select Commodities

Regulatory BodyCommodityMRL (mg/kg)Residue Definition
Codex Alimentarius Maize0.02Sum of compounds hydrolysable with base to 2-ethyl-6-methylaniline (B166961) (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA), expressed in terms of acetochlor.[1][2]
Soya bean (dry)1.5Sum of compounds hydrolysable with base to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA), expressed in terms of acetochlor.[1][2]
Milks0.02Sum of compounds hydrolysable with base to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA), expressed in terms of acetochlor.[3]
United States (EPA) Corn, field, grain0.05Acetochlor, including its metabolites and degradates, determined by measuring only acetochlor and its metabolites containing the ethyl methyl aniline (B41778) (EMA) moiety and the hydroxyethyl (B10761427) methyl aniline (HEMA) moiety, calculated as the stoichiometric equivalents of acetochlor.[4][5]
Soybean, seed1.0Acetochlor, including its metabolites and degradates, determined by measuring only acetochlor and its metabolites containing the ethyl methyl aniline (EMA) moiety and the hydroxyethyl methyl aniline (HEMA) moiety, calculated as the stoichiometric equivalents of acetochlor.[6]
Milk0.02Acetochlor, including its metabolites and degradates, determined by measuring only acetochlor and its metabolites containing the ethyl methyl aniline (EMA) moiety and the hydroxyethyl methyl aniline (HEMA) moiety, calculated as the stoichiometric equivalents of acetochlor.
European Union (EFSA) AllNo MRL establishedAcetochlor is not authorized for use as a pesticide in the European Union.[7]

Note: The residue definitions from both the Codex Alimentarius and the U.S. Environmental Protection Agency (EPA) indicate that the MRL for acetochlor is comprehensive and includes metabolites such as this compound. The analysis measures specific chemical moieties and the final value is expressed as the parent acetochlor compound.

Drinking Water Standards and Guidelines

The regulation of this compound in drinking water is less harmonized globally. Some jurisdictions have specific guidance values for this metabolite, while others regulate it under a general category for all pesticides.

Table 2: Comparison of Drinking Water Guidelines for Acetochlor and its Metabolites

Regulatory Body/RegionContaminantGuideline Value (µg/L)Notes
Minnesota (USA) This compound300Chronic Health-Based Guidance Value.[8][9][10]
Acetochlor20Chronic Health-Based Value.[10][11]
European Union Individual Pesticides0.1Maximum allowable concentration for each individual pesticide and their "relevant" metabolites in drinking water.[12][13][14][15]
Total Pesticides0.5Maximum allowable concentration for the sum of all pesticides detected in drinking water.[12]
United States (EPA) AcetochlorNo specific MCLThe EPA has not established a Maximum Contaminant Level (MCL) for acetochlor in drinking water. However, it conducts risk assessments and has set health-based screening levels.

Regulatory Approaches and Risk Assessment

The divergent regulatory paths taken by different international bodies reflect their unique risk assessment frameworks and policy objectives.

Acetochlor_ESA_Regulations cluster_EU European Union cluster_US United States cluster_Codex Codex Alimentarius EU Acetochlor Not Approved EU_MRL No MRLs Established EU->EU_MRL EU_Water General Pesticide Limit in Drinking Water (0.1 µg/L) EU->EU_Water US_EPA EPA: Tolerances Set for Acetochlor (includes metabolites like ESA) US_EPA_Cancer Classification: 'Suggestive Evidence of Carcinogenic Potential' US_EPA->US_EPA_Cancer MN_DOH Minnesota Dept. of Health: Specific Guidance for this compound in Drinking Water (300 µg/L) US_EPA->MN_DOH State-level guidance Codex MRLs Established for Acetochlor (Residue definition includes metabolites) Global Global Regulatory Landscape cluster_EU cluster_EU Global->cluster_EU Prohibitive Approach cluster_US cluster_US Global->cluster_US Risk-Based Tolerances cluster_Codex cluster_Codex Global->cluster_Codex International Standards

Regulatory approaches to Acetochlor and its metabolites.
European Union: A Precautionary Stance

The European Food Safety Authority (EFSA) conducted a peer review of the risk assessment for acetochlor and did not recommend its approval for use as a pesticide in the EU.[16] This decision, based on a comprehensive evaluation of potential risks to human health and the environment, has led to a ban on the substance and consequently, no MRLs have been established. For drinking water, the EU maintains a stringent general limit of 0.1 µg/L for any individual pesticide and its relevant metabolites, reflecting a precautionary approach to water quality.[12][13][14][15]

United States: Risk-Based Tolerances

In contrast, the U.S. EPA has established tolerances, or MRLs, for acetochlor in a variety of agricultural commodities.[4][5][17] The EPA's risk assessment for acetochlor has classified it as having "Suggestive Evidence of Carcinogenic Potential."[17] The established tolerances are deemed to be protective of public health, including sensitive subpopulations. The residue definition for enforcement explicitly includes metabolites containing the ethyl methyl aniline (EMA) and hydroxyethyl methyl aniline (HEMA) moieties, which covers this compound.[4][5]

At the state level, the Minnesota Department of Health (MDH) has taken a proactive step by developing a specific health-based guidance value of 300 µg/L for this compound in drinking water, based on its own risk assessment.[8][9][10]

Codex Alimentarius: International Benchmarks

The Codex Alimentarius Commission, a joint body of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets international food standards, including MRLs for pesticides. The Codex has established numerous MRLs for acetochlor in various food and feed commodities.[1][2][3] Similar to the U.S. EPA, the Codex residue definition for acetochlor is inclusive of its metabolites, providing a global reference point for countries that have not established their own national MRLs.[1][2][18]

Experimental Protocols for Regulatory Decision-Making

The establishment of MRLs and drinking water guidelines is based on a rigorous evaluation of a comprehensive set of scientific studies. While the full, detailed protocols are extensive, the key types of experiments and the endpoints evaluated are summarized below.

Toxicological Assessment

The toxicological profile of a pesticide is determined through a battery of tests to identify potential adverse health effects. For acetochlor, regulatory bodies like the U.S. EPA have evaluated a wide range of studies:

  • Acute Toxicity Studies: These studies assess the effects of a single high dose of the substance through oral, dermal, and inhalation routes. Acetochlor has been found to have low acute toxicity.[17]

  • Subchronic and Chronic Toxicity Studies: Animals are exposed to the substance in their diet for extended periods (e.g., 90 days to 2 years) to assess long-term health effects. Key endpoints evaluated include changes in body weight, organ weights, clinical chemistry, and histopathology. For acetochlor, evidence of neurotoxicity was observed in some studies.[17]

  • Carcinogenicity Studies: Long-term studies in multiple rodent species (e.g., rats and mice) are conducted to assess the potential of the substance to cause cancer. These studies formed the basis for the EPA's classification of acetochlor as having "Suggestive Evidence of Carcinogenic Potential."[17][19]

  • Developmental and Reproductive Toxicity Studies: These studies evaluate the potential for the substance to interfere with reproduction and normal development across generations.

  • Neurotoxicity Studies: Specific tests are conducted to evaluate the potential for the substance to adversely affect the nervous system.[17]

The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined from these studies. The NOAEL is the highest dose at which no adverse effects are observed. These values are then used to calculate a chronic reference dose (cRfD) or an acceptable daily intake (ADI) by applying uncertainty factors to account for interspecies and intraspecies variability.

Residue and Exposure Assessment

To set MRLs, regulators require data from supervised field trials.

  • Residue Chemistry: These studies determine the nature and magnitude of the pesticide residues in or on raw agricultural commodities. The studies are conducted under specific Good Agricultural Practices (GAP) to reflect real-world use conditions.

  • Analytical Methods: Validated analytical methods are required to detect and quantify the residues of the parent compound and its metabolites in various food and environmental matrices.

  • Dietary Exposure Assessment: Regulators combine the residue data with food consumption data to estimate the dietary exposure of different population subgroups to the pesticide. This exposure is then compared to the ADI or cRfD to ensure that it does not pose an unacceptable health risk.[6][17]

The establishment of the drinking water guidance value for this compound by the Minnesota Department of Health involved a similar process of evaluating available toxicological data for the metabolite and assessing potential exposure through drinking water.[8]

References

Safety Operating Guide

Proper Disposal of Acetochlor ESA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Acetochlor ethanesulfonic acid (ESA) in a laboratory setting.

Immediate Safety and Handling

Before proceeding with disposal, ensure all personnel handling Acetochlor ESA are familiar with its potential hazards. The parent compound, acetochlor, is suspected of causing cancer and damaging fertility or the unborn child.[1][2][3] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[4][5]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste - this compound."[6]

    • Include the full chemical name and any known hazard pictograms.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4] Incompatible materials should be stored separately.

  • Container Management:

    • Use a chemically compatible and leak-proof container for waste accumulation.[5]

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6]

  • Waste Accumulation and Storage:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

    • Ensure the SAA is in a secure location away from heat sources and direct sunlight.[4]

    • Academic laboratories operating under Subpart K of RCRA regulations must have hazardous waste removed from the laboratory every twelve months.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.[8] Many water treatment systems are not equipped to remove such chemicals.[8]

    • Provide the EHS department with an accurate description of the waste.

  • Documentation:

    • Maintain a log of the accumulated this compound waste, including the amount and date of accumulation.

Quantitative Data Summary

The following table summarizes key hazard information for the parent compound, Acetochlor, which should be considered when handling this compound.

Hazard ClassificationGHS Hazard StatementReference
CarcinogenicityH351: Suspected of causing cancer[1][2][3]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child[1][2][3]
Acute Toxicity (Oral)H302: Harmful if swallowed[2]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[1][3]
Skin IrritationH315: Causes skin irritation[1][3]
Eye IrritationH319: Causes serious eye irritation[2]
Skin SensitizationH317: May cause an allergic skin reaction[1][2]
Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effects[1][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Acetochlor_ESA_Disposal_Workflow cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal & Documentation A Generate this compound Waste B Identify as Hazardous Waste A->B Based on properties of parent compound C Segregate from other waste streams B->C D Use a labeled, compatible, and sealed container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Adhere to accumulation time and volume limits E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Maintain waste disposal records G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Acetochlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Acetochlor ESA (ethane sulfonic acid), a metabolite of the herbicide acetochlor, is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity in the laboratory.

Hazard Identification and Personal Protective Equipment

This compound is classified with the signal word "Warning" and is associated with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The parent compound, Acetochlor, is suspected of causing cancer and damaging fertility or the unborn child.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is critical.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact and absorption.[3][4][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[6]
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge or a dust/mist filtering respirator (N95 or higher).To prevent inhalation of harmful dust or vapors, especially when handling the solid form or creating aerosols.[4]
Body Protection Laboratory coat or coveralls over personal clothing. A chemical-resistant apron is recommended when mixing or loading.To protect skin from contamination.[4]
Foot Protection Closed-toe shoes, with chemical-resistant footwear plus socks for larger-scale handling.To protect feet from spills.[4]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.[6]

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • When weighing the solid material, do so in a fume hood or on a balance with a draft shield to contain any dust.

  • If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Handle all containers with care to prevent spills.

3. Post-Handling Procedures:

  • After handling, wash hands thoroughly with soap and water, even after wearing gloves.[4]

  • Decontaminate the work area, including benchtops and equipment, with an appropriate cleaning agent.

  • Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first), and dispose of single-use items in the designated waste stream.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be considered hazardous waste.

  • Container Management:

    • Do not reuse empty containers.

    • Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • Puncture and crush the rinsed containers to prevent reuse.

  • Waste Disposal:

    • Collect all waste materials (excess solid, solutions, contaminated PPE) in clearly labeled, sealed containers.

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

start Start: Receive this compound prep Preparation: - Work in Fume Hood - Inspect PPE start->prep handling Handling: - Don PPE - Weigh/Prepare Solution prep->handling post_handling Post-Handling: - Decontaminate Area - Wash Hands handling->post_handling waste_collection Waste Collection: - Segregate Waste - Label Containers post_handling->waste_collection disposal Disposal: - Contact EHS - Follow Regulations waste_collection->disposal end End: Process Complete disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.